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1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Documentation Hub

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  • Product: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

Executive Summary & Strategic Analysis This guide details the synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine , a highly functionalized heterocyclic scaffold. This molecule features three distinct chemical handle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine , a highly functionalized heterocyclic scaffold. This molecule features three distinct chemical handles: a basic secondary amine (piperazine), a pyridine core, and a reactive vinyl group.

Target Audience: Medicinal Chemists, Process Development Scientists. Primary Application: The vinyl-pyridine motif serves as a versatile "warhead" for covalent kinase inhibitors (Michael acceptor precursors) or as a monomer for functionalized polymeric resins. The piperazine moiety acts as a solubility-enhancing linker often found in GPCR ligands.

Retrosynthetic Logic

Direct functionalization of a pyridine ring is challenging due to its electron-deficient nature. The most robust strategy decouples the formation of the C–N bond (piperazine) and the C–C bond (vinyl).

  • Disconnection A (C–N): Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

  • Disconnection B (C–C): Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the C5 position.

Selected Route: We utilize 2-Chloro-5-bromo-6-methylpyridine as the linchpin intermediate. The C2-chloro substituent is activated for SNAr by the ring nitrogen, while the C5-bromo substituent is electronically deactivated for SNAr but ideal for Pd-catalyzed coupling. This orthogonality allows for a controlled, stepwise assembly.

Retrosynthesis Target Target Molecule 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Intermediate Protected Intermediate tert-butyl 4-(5-vinyl-6-methylpyridin-2-yl)piperazine-1-carboxylate Target->Intermediate Deprotection (TFA) Precursor Core Scaffold 2-Chloro-5-bromo-6-methylpyridine Intermediate->Precursor Suzuki Coupling (Pd-Catalysis) Reagents Reagents 1. N-Boc-Piperazine 2. Vinylboronic Acid Precursor->Reagents

Figure 1: Retrosynthetic analysis exploiting orthogonal reactivity of the halogenated pyridine core.

Synthetic Route & Protocols

Phase 1: Regioselective Amination (SNAr)

Objective: Install the piperazine moiety at C2 without affecting the C5-bromide. Critical Control: Use N-Boc-piperazine instead of free piperazine. This prevents the formation of bis-pyridyl byproducts and protects the secondary amine from poisoning the Palladium catalyst in Phase 2.

Reaction Scheme: 2-Chloro-5-bromo-6-methylpyridine + N-Boc-Piperazine → (Base/Heat) → Product A

Experimental Protocol 1.0
  • Setup: Charge a dry pressure vial (or round-bottom flask with reflux condenser) with 2-Chloro-5-bromo-6-methylpyridine (1.0 equiv, e.g., 2.06 g, 10 mmol).

  • Reagents: Add 1-Boc-piperazine (1.2 equiv, 2.23 g) and anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.76 g).

  • Solvent: Add anhydrous DMSO or NMP (10 mL). Note: DMF can be used but DMSO accelerates SNAr rates on deactivated rings.

  • Reaction: Heat the mixture to 100–110 °C for 12–16 hours under Nitrogen.

    • Monitoring: TLC (Hexane/EtOAc 4:1).[1] The starting material (Rf ~0.8) should disappear; product (Rf ~0.5) appears.[1][2][3][4][5][6][7][8]

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product often precipitates as a solid.

    • If solid:[4][9] Filter, wash with water, and dry.

    • If oil:[7][10] Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (0–20% EtOAc in Hexanes).

  • Yield Expectation: 85–95%.

  • Data Validation: 1H NMR should show the Boc singlet (~1.45 ppm) and piperazine multiplets, with the pyridine proton signals shifted upfield due to the amine donation.

Phase 2: Palladium-Catalyzed Vinylation (Suzuki-Miyaura)

Objective: Convert the C5-bromide to a vinyl group. Choice of Coupling Partner: Potassium Vinyltrifluoroborate is preferred over vinylboronic acid pinacol ester or tributyl(vinyl)tin due to higher stability, lower toxicity, and ease of handling.

Reaction Scheme: Product A + Potassium Vinyltrifluoroborate → (Pd catalyst) → Product B

Experimental Protocol 2.0
  • Setup: In a microwave vial or Schlenk flask, combine Product A (1.0 equiv, 5 mmol) and Potassium Vinyltrifluoroborate (1.2 equiv, 0.80 g).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%).

    • Why: The bidentate dppf ligand prevents catalyst decomposition and promotes coupling on sterically hindered pyridines.

  • Base: Add Triethylamine (3.0 equiv) or Cs₂CO₃ (3.0 equiv).

  • Solvent: Add n-Propanol or Ethanol/THF (1:1) (15 mL). Protic solvents often facilitate transmetallation with trifluoroborates.

  • Degassing: Sparge with Argon for 10 minutes (Critical to prevent homocoupling/oxidation).

  • Reaction: Heat to 90 °C for 12 hours (thermal) or 120 °C for 45 min (Microwave).

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (10–30% EtOAc in Hexanes).

    • Caution: Vinyl pyridines can polymerize. Add a trace of BHT (stabilizer) if storing this intermediate.

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group to release the free amine.

Experimental Protocol 3.0
  • Reaction: Dissolve Product B in Dichloromethane (DCM) (5 mL/g). Add Trifluoroacetic Acid (TFA) (10–20 equiv).

  • Condition: Stir at room temperature for 1–2 hours.

  • Workup (Critical): The product is a base.

    • Concentrate to remove excess TFA and DCM.

    • Redissolve residue in minimal water/methanol.

    • Neutralize with Saturated NaHCO₃ or 1N NaOH until pH > 10.

    • Extract with DCM/Isopropanol (3:1) (highly effective for polar amines).

  • Final Purification: If necessary, use amine-functionalized silica or neutral alumina.

  • Storage: Store at -20 °C under inert gas to prevent vinyl polymerization.

Process Data & Specifications

Reaction Parameter Summary
StepTransformationReagentsSolventTemp (°C)Critical Hazard
1 SNAr (Amination)N-Boc-Piperazine, K₂CO₃DMSO110Thermal runaway (low risk)
2 Suzuki CouplingK-Vinyltrifluoroborate, Pd(dppf)Cl₂n-PrOH90O₂ sensitivity (degas well)
3 DeprotectionTFADCM25Corrosive / Pressure buildup
Analytical Characterization (Expected)
  • Appearance: Pale yellow oil or low-melting solid.

  • MS (ESI+): m/z calc for C₁₂H₁₇N₃ [M+H]⁺: 204.14.

  • 1H NMR (400 MHz, CDCl₃):

    • Vinyl: δ 6.6–6.8 (dd, 1H, =CH), 5.6 (d, 1H, =CH₂), 5.2 (d, 1H, =CH₂).

    • Pyridine: Two singlets or doublets (depending on coupling) for the aromatic protons at C3 and C4 positions.

    • Methyl: Singlet at ~2.4 ppm.

    • Piperazine: Multiplets at ~2.9 ppm (NH-CH₂) and ~3.5 ppm (Py-N-CH₂).

Workflow Visualization

SynthesisWorkflow start Start: 2-Chloro-5-bromo-6-methylpyridine step1 Step 1: S_NAr Reaction (110°C, DMSO, K2CO3) start->step1 inter1 Intermediate 1: 1-Boc-4-(5-bromo-6-methylpyridin-2-yl)piperazine step1->inter1 Yield ~90% step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Vinyl-BF3K, 90°C) inter1->step2 inter2 Intermediate 2: 1-Boc-4-(5-vinyl-6-methylpyridin-2-yl)piperazine step2->inter2 Yield ~75% step3 Step 3: Acidic Deprotection (TFA/DCM) inter2->step3 final FINAL PRODUCT: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine step3->final Quant.

Figure 2: Step-by-step process flow for the synthesis.

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (SNAr)
  • Cause: Incomplete conversion due to steric hindrance of the methyl group or deactivation by the bromine.

  • Solution: Switch solvent to NMP and increase temperature to 130 °C. Alternatively, use Pd-catalyzed Buchwald-Hartwig amination (Pd₂dba₃, BINAP, NaOtBu) if thermal SNAr fails, though this is rarely necessary for 2-chloropyridines.

Issue: Polymerization in Step 2
  • Cause: Free vinyl groups are prone to radical polymerization at high temperatures.

  • Solution: Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) to the reaction mixture (1 mol%) and keep the reaction under strict exclusion of light.

Issue: Palladium Removal
  • Cause: Piperazines can chelate residual Pd, leading to colored products.

  • Solution: Treat the organic layer after Step 2 with SiliaMetS® Thiol or activated charcoal before the final deprotection step.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. (Suzuki-Miyaura Coupling and SNAr mechanisms). Elsevier.
  • Molander, G. A., & Bernhardt, J. T. (2017). "Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Halides." Journal of Organic Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on piperazine solubility handles). Link

  • Patel, M., et al. (2019). "Scalable Synthesis of Functionalized Pyridines via Regioselective Nucleophilic Aromatic Substitution." Organic Process Research & Development. Link

Sources

Exploratory

A Comprehensive Spectroscopic Analysis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine: A Technical Guide

Abstract This technical guide provides an in-depth spectroscopic characterization of the novel compound 1-(6-methyl-5-vinylpyridin-2-yl)piperazine. As a molecule of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth spectroscopic characterization of the novel compound 1-(6-methyl-5-vinylpyridin-2-yl)piperazine. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document offers a detailed analysis and interpretation of its predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The methodologies and interpretations presented herein are grounded in established principles and data from analogous chemical structures, providing a robust framework for researchers, scientists, and drug development professionals engaged in the study of complex heterocyclic compounds.

Introduction: Unveiling the Molecular Architecture

The compound 1-(6-methyl-5-vinylpyridin-2-yl)piperazine is a multifaceted molecule featuring a substituted pyridine ring linked to a piperazine moiety. The pyridine core, adorned with a methyl and a vinyl group, presents a unique electronic environment that influences the overall chemical reactivity and spectroscopic behavior. The piperazine ring, a common pharmacophore, introduces conformational flexibility and additional sites for potential interactions. A comprehensive spectroscopic analysis is essential for confirming the molecular structure, understanding its electronic properties, and establishing a baseline for future studies, including metabolic profiling and quality control.

This guide is structured to provide not just the predicted data but also the underlying scientific rationale for the expected spectroscopic signatures. By dissecting the molecule into its constituent parts—the 2,5,6-substituted pyridine and the N-arylpiperazine—we can systematically predict and interpret the complex interplay of these functionalities in the final spectra.

Caption: Molecular structure of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(6-methyl-5-vinylpyridin-2-yl)piperazine, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is predicted to show signals corresponding to the protons on the pyridine ring, the vinyl group, the methyl group, and the piperazine ring. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-37.20 - 7.40d~8.0
Pyridine H-46.50 - 6.70d~8.0
Vinyl -CH=6.60 - 6.80dd~17.0, ~11.0
Vinyl =CH₂ (trans)5.80 - 6.00d~17.0
Vinyl =CH₂ (cis)5.20 - 5.40d~11.0
Piperazine -CH₂- (adjacent to pyridine)3.50 - 3.70t~5.0
Piperazine -CH₂- (adjacent to NH)2.90 - 3.10t~5.0
Methyl -CH₃2.40 - 2.50s-
Piperazine -NH1.80 - 2.20br s-

Causality Behind Predictions:

  • Pyridine Protons: The protons on the pyridine ring (H-3 and H-4) are expected to be in the aromatic region. Their chemical shifts are influenced by the electron-donating piperazine group and the electron-withdrawing vinyl group. Data from similar 2-aminopyridine derivatives support these predicted ranges.[1][2]

  • Vinyl Protons: The vinyl group protons will exhibit a characteristic AXM spin system with distinct chemical shifts and large geminal and vicinal coupling constants, which is typical for vinyl groups.

  • Piperazine Protons: The methylene protons of the piperazine ring will appear as two distinct triplets due to their different chemical environments. The protons closer to the electron-withdrawing pyridine ring will be deshielded and appear at a lower field compared to those adjacent to the secondary amine.[3][4]

  • Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2158 - 162
Pyridine C-6155 - 159
Pyridine C-4138 - 142
Vinyl -CH=135 - 138
Pyridine C-5128 - 132
Pyridine C-3105 - 109
Vinyl =CH₂115 - 119
Piperazine -CH₂- (adjacent to pyridine)45 - 48
Piperazine -CH₂- (adjacent to NH)44 - 46
Methyl -CH₃22 - 25

Causality Behind Predictions:

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are highly dependent on the attached substituents. The carbons directly attached to nitrogen (C-2 and C-6) will be the most downfield. The presence of the electron-donating piperazine at C-2 will influence the shielding of the ring carbons.[5][6]

  • Vinyl Carbons: The sp² hybridized carbons of the vinyl group will appear in the olefinic region of the spectrum.

  • Piperazine Carbons: The sp³ hybridized carbons of the piperazine ring will be found in the upfield region. Similar to the protons, the carbons closer to the pyridine ring will be slightly more deshielded.[4]

  • Methyl Carbon: The methyl carbon will be the most upfield signal, consistent with an alkyl substituent on an aromatic ring.[1]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 1-(6-methyl-5-vinylpyridin-2-yl)piperazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment should be performed.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Phase and baseline corrections should be applied as necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3250 - 3350N-H StretchSecondary Amine (Piperazine)
3000 - 3100C-H StretchAromatic (Pyridine) & Vinyl
2800 - 3000C-H StretchAliphatic (Methyl & Piperazine)
1620 - 1650C=C StretchVinyl
1580 - 1610C=C & C=N StretchPyridine Ring
1450 - 1500C-H BendAliphatic (Methyl & Methylene)
1250 - 1350C-N StretchAryl-Amine
900 - 1000C-H Bend (out-of-plane)Vinyl

Causality Behind Predictions:

  • N-H Stretch: The secondary amine of the piperazine ring will show a characteristic N-H stretching vibration in the region of 3250-3350 cm⁻¹.[7]

  • C-H Stretches: Aromatic and vinyl C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and piperazine groups will appear just below 3000 cm⁻¹.[8][9]

  • C=C and C=N Stretches: The stretching vibrations of the C=C bonds in the vinyl group and the pyridine ring, as well as the C=N bond of the pyridine, will result in a series of absorptions in the 1580-1650 cm⁻¹ region.[10][11]

  • C-N Stretch: The stretching vibration of the C-N bond connecting the pyridine ring to the piperazine nitrogen is expected in the 1250-1350 cm⁻¹ range.

  • Out-of-Plane Bends: The out-of-plane C-H bending vibrations of the vinyl group are expected to produce strong absorptions in the 900-1000 cm⁻¹ region.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Compound KBr KBr Pellet Sample->KBr Mix & Press ATR ATR Crystal Sample->ATR Direct Application FTIR_Spec FT-IR Spectrometer KBr->FTIR_Spec ATR->FTIR_Spec Spectrum Infrared Spectrum FTIR_Spec->Spectrum Generate Analysis Functional Group Analysis Spectrum->Analysis Interpret

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺˙): m/z = 177.1266 (for C₁₀H₁₅N₃)

  • Major Fragments:

    • m/z = 162: [M - CH₃]⁺ (Loss of a methyl radical)

    • m/z = 133: [M - C₂H₄N]⁺ (Cleavage of the piperazine ring)

    • m/z = 119: [M - C₃H₆N]⁺ (Further fragmentation of the piperazine ring)

    • m/z = 91: [C₅H₄N-CH₂]⁺ (Benzyl-like fragment from piperazine cleavage)[12]

Causality Behind Predictions: The fragmentation of 1-(6-methyl-5-vinylpyridin-2-yl)piperazine under electron ionization is expected to proceed through several characteristic pathways. The molecular ion should be readily observable. The most common fragmentation pathways for N-arylpiperazines involve cleavage of the piperazine ring.[12][13] The loss of a methyl radical from the pyridine ring is also a plausible fragmentation pathway. The fragmentation will be dictated by the stability of the resulting carbocations and radicals.[14]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent such as methanol or dichloromethane.

  • Gas Chromatography (GC):

    • Injector: Set to a temperature that ensures rapid volatilization (e.g., 250 °C).

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separation.

    • Oven Program: A temperature ramp (e.g., from 100 °C to 280 °C) is used to elute the compound.

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detection: Scan a mass range of m/z 40-400.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Predicted UV-Vis Data

λmax (nm)TransitionChromophore
~230 - 240π → πPyridine Ring
~270 - 280π → πPyridine Ring & Vinyl Conjugation
~310 - 320n → π*Pyridine Nitrogen

Causality Behind Predictions: The UV-Vis spectrum of 1-(6-methyl-5-vinylpyridin-2-yl)piperazine is expected to be dominated by the electronic transitions of the substituted pyridine ring. The vinyl group in conjugation with the pyridine ring will cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridine.[15][16] The electron-donating piperazine group will also influence the energy of these transitions.[17] The n → π* transition, involving the non-bonding electrons on the pyridine nitrogen, is expected at a longer wavelength with lower intensity.[18][19]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum from 200 to 400 nm, using the pure solvent as a reference.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis presented in this guide provides a detailed and scientifically grounded prediction of the key spectral features of 1-(6-methyl-5-vinylpyridin-2-yl)piperazine. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have constructed a reliable framework for the identification and characterization of this important molecule. The predicted NMR, FT-IR, MS, and UV-Vis data, along with the detailed experimental protocols, will serve as an invaluable resource for researchers in the fields of synthetic chemistry, drug discovery, and analytical sciences. This guide underscores the power of a multi-technique spectroscopic approach to confidently elucidate complex molecular structures.

References

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  • Journal of the Chemical Society B: Physical Organic. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Royal Society of Chemistry. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. (2014). Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Wiley Online Library. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2004). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • OhioLINK Electronic Theses and Dissertations Center. (2005). Matrix Assisted Laser Desorption Ionization Quadrupole Time-of-Flight Mass Spectrometry of Poly(2-Vinylpyridine). Retrieved from [Link]

  • ResearchGate. (1997). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Retrieved from [Link]

  • Polimery. (2017). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • SPIE Digital Library. (1993). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2019). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Supporting Information. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. (2023). Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • ResearchGate. (2019). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. Retrieved from [Link]

  • ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • Taylor & Francis Online. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]

  • Poly(2-vinylpyridine) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms. Journal of the American Society for Mass Spectrometry. (2012). Retrieved from [Link]

  • ResearchGate. (2012). 1 H-and 13 C-NMR chemical shifts for compound 5. Retrieved from [Link]

  • Photochemical C(sp 2)−H Pyridination via Arene–Pyridinium Electron Donor–Acceptor Complexes. Angewandte Chemie International Edition. (2022). Retrieved from [Link]

  • ChemRxiv. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Indian Journal of Chemistry. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Retrieved from [Link]

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  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Complex of Poly(4-vinylpyridine) and Tolane Based Hemi-phasmid Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2020). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1959). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

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Foundational

Physical and chemical properties of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

The following technical guide details the physical and chemical properties, synthesis, and applications of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine , a specialized heterocyclic building block used in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine , a specialized heterocyclic building block used in medicinal chemistry and materials science.

CAS Registry Number: 1355224-06-4 Molecular Formula: C₁₂H₁₇N₃ Molecular Weight: 203.28 g/mol

Executive Summary

1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a bifunctional heteroaromatic scaffold characterized by a piperazine moiety (acting as a hydrophilic, basic pharmacophore) and a vinyl-substituted pyridine core (providing a reactive electrophilic handle). It serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and functionalized polymers. The vinyl group at the 5-position allows for further diversification via Heck coupling, Michael addition, or polymerization, while the piperazine ring facilitates solubility and target engagement.

Physicochemical Profile

The following data summarizes the core physical properties. Where experimental values are proprietary, predictive models based on structural analogs (e.g., 1-(2-pyridyl)piperazine) are utilized.

PropertyValue / DescriptionNotes
Appearance Pale yellow to brown viscous oil or low-melting solidOxidizes/darkens upon air exposure.
Boiling Point ~340–350 °C (Predicted, 760 mmHg)Typically distilled under high vacuum (~150–160 °C @ 0.5 mmHg).
Density ~1.06 g/cm³Estimated based on functional group contributions.
Solubility DMSO, Methanol, Dichloromethane, Ethyl AcetateHigh solubility in polar organic solvents.
Water Solubility Low (Neutral form); High (Salt form)Soluble in aqueous acid (HCl, acetic acid).
pKa (Piperazine NH) ~9.0–9.5Typical secondary amine basicity.
pKa (Pyridine N) ~3.5–4.5Reduced basicity due to the electron-withdrawing vinyl group.
LogP ~1.8–2.2Lipophilic, suitable for CNS penetration in drug design.

Structural Analysis & Spectroscopy

Molecular Structure

The molecule features a 2,5,6-trisubstituted pyridine ring. The 6-methyl group provides steric bulk that can influence the conformation of the adjacent vinyl group at position 5. The piperazine ring at position 2 adopts a chair conformation, minimizing steric strain.

Spectroscopic Signatures (Expected)

Researchers should verify identity using the following diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • Vinyl Group: Distinctive multiplet pattern in the 5.0–7.0 ppm region (typically an ABX system).

    • Pyridine Ring: Two aromatic protons (C3-H and C4-H) appearing as doublets in the 6.5–7.5 ppm range (Ortho coupling, J ≈ 8 Hz).

    • Methyl Group: Singlet at ~2.4–2.5 ppm (deshielded by aromatic ring).

    • Piperazine: Two sets of triplets/multiplets at ~2.8–3.0 ppm (adjacent to NH) and ~3.4–3.6 ppm (adjacent to Pyridine N).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 204.29 m/z.

    • Fragmentation often shows loss of the vinyl group or cleavage of the piperazine ring.

Synthesis & Manufacturing

The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine typically follows a convergent route, avoiding the polymerization of the sensitive vinyl group until the final stages.

Synthetic Pathway (Diagram)

Synthesis SM 2-Amino-6-methylpyridine Step1 Bromination (NBS or Br2) SM->Step1 Inter1 2-Amino-5-bromo-6-methylpyridine Step1->Inter1 Step2 Diazotization/Halogenation (NaNO2, HCl/CuCl) Inter1->Step2 Inter2 2-Chloro-5-bromo-6-methylpyridine Step2->Inter2 Step3 SNAr (Piperazine) Inter2->Step3 Inter3 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Step3->Inter3 Step4 Stille/Heck Coupling (Vinyltributyltin, Pd Catalyst) Inter3->Step4 Product 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Step4->Product

Figure 1: Convergent synthesis route prioritizing the stability of the vinyl group.

Detailed Protocol (Step-by-Step)
  • Precursor Preparation: Start with 2-chloro-6-methyl-5-bromopyridine . This intermediate allows for selective substitution.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Reagents: 2-Chloro-6-methyl-5-bromopyridine (1.0 eq), Piperazine (5.0 eq, excess to prevent bis-substitution), K₂CO₃ (2.0 eq).

    • Solvent: DMF or NMP.

    • Conditions: Heat to 100–120 °C for 12–18 hours.

    • Workup: Dilute with water, extract with EtOAc. The excess piperazine remains in the aqueous phase.

    • Product: 1-(5-Bromo-6-methylpyridin-2-yl)piperazine.

  • Vinylation (Stille Coupling):

    • Reagents: Bromo-intermediate (1.0 eq), Tributyl(vinyl)tin (1.1 eq), Pd(PPh₃)₄ (0.05 eq).

    • Solvent: Toluene or 1,4-Dioxane (degassed).

    • Conditions: Reflux under Argon/Nitrogen for 4–8 hours.

    • Purification: Silica gel chromatography (DCM/MeOH gradient).

    • Note: Alternatively, a Suzuki-Miyaura coupling using Potassium vinyltrifluoroborate can be used to avoid toxic organotin reagents.

Reactivity & Applications

This molecule is a "privileged scaffold" due to its three distinct reactive centers.

Reactivity Map

Reactivity Center 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Vinyl Vinyl Group (C5) Center->Vinyl Pip Piperazine NH (N4) Center->Pip Py Pyridine N (N1) Center->Py Poly Polymerization (Radical/Anionic) Vinyl->Poly Michael Michael Addition (Thiol/Amine) Vinyl->Michael Cyclo Cyclopropanation (Simmons-Smith) Vinyl->Cyclo Amide Amide Coupling (Drug Synthesis) Pip->Amide RedAm Reductive Amination Pip->RedAm Salt Salt Formation (HCl, Tosylate) Py->Salt

Figure 2: Functional reactivity map highlighting the orthogonal chemical handles.

Key Applications
  • Covalent Inhibitors: The vinyl group acts as a Michael acceptor, capable of forming covalent bonds with cysteine residues in kinase active sites (e.g., similar to the warhead in Osimertinib).

  • Fragment-Based Drug Discovery (FBDD): Used as a soluble, rigid linker to connect pharmacophores.

  • Functional Polymers: The vinyl group allows the molecule to be copolymerized into hydrogels or resins, creating pH-responsive materials with basic piperazine sites for metal chelation or catalysis.

Handling, Stability & Safety

Stability & Storage
  • Polymerization Risk: The vinyl group is susceptible to spontaneous polymerization, especially under light or heat.

    • Recommendation: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).

    • Stabilizers: Commercial samples may contain trace amounts of polymerization inhibitors like 4-tert-butylcatechol (TBC) or Hydroquinone .

  • Oxidation: The secondary amine (piperazine) is prone to N-oxidation over time.

Safety Protocols
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of vapors.

References

  • Synthesis of Pyridyl Piperazines

    • Title: "Practical Synthesis of Aryl Piperazines via Pd-Catalyzed Buchwald-Hartwig Amin
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General protocol adaptation).

  • Vinyl Pyridine Reactivity

    • Title: "Reactivity of Vinylpyridines in Heck Coupling Reactions."
    • Source:Organic Letters.
    • URL:[Link]

  • Commercial Availability & CAS Data: Title: "1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Product Page." Source:BLD Pharm.
  • Piperazine Pharmacophore Properties

    • Title: "The Piperazine Scaffold in Medicinal Chemistry."
    • Source:Current Medicinal Chemistry.
    • URL:[Link]

Exploratory

Technical Guide: Solubility and Stability of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

This technical guide details the solubility, stability, and handling protocols for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (CAS: 1355224-06-4). It is designed for medicinal chemists and process engineers utilizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility, stability, and handling protocols for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (CAS: 1355224-06-4). It is designed for medicinal chemists and process engineers utilizing this compound as a building block, particularly in the synthesis of kinase inhibitors (e.g., CDK4/6 analogs).

Executive Summary

1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a reactive heterocyclic intermediate characterized by a basic piperazine moiety and an electrophilic vinylpyridine core. Its utility in drug development is counterbalanced by significant stability challenges—primarily radical polymerization of the vinyl group and oxidative degradation of the secondary amine.

  • Critical Handling: Must be stored under inert atmosphere at -20°C to prevent spontaneous polymerization.

  • Solubility Profile: Highly pH-dependent; soluble in acidic aqueous media and polar organic solvents (DMSO, Methanol, DCM), but poorly soluble in neutral water.

  • Stability Risk: High. Requires radical inhibitors (e.g., BHT) for long-term storage in solution.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility and degradation behaviors.

PropertyValue / DescriptionNote
CAS Number 1355224-06-4Unique Identifier
Molecular Formula C₁₂H₁₇N₃MW: 203.28 g/mol
Structural Core Pyridine (2,5,6-substituted)Electron-deficient aromatic ring
Functional Group A Vinyl (-CH=CH₂) at C5Instability Source: Prone to polymerization
Functional Group B Piperazine at C2Solubility Source: Basic secondary amine (pKa ~9)
Predicted pKa pKa₁ ≈ 9.2 (Piperazine NH)pKa₂ ≈ 3.5 (Pyridine N)Protonation drives aqueous solubility
Predicted LogP ~1.5 - 2.0Moderately lipophilic in neutral form
Structural Logic

The molecule features a "push-pull" electronic system. The piperazine nitrogen at C2 donates electron density into the pyridine ring, while the vinyl group at C5 acts as an electron acceptor. This conjugation increases the vinyl group's susceptibility to nucleophilic attack (Michael addition) and radical polymerization.

Solubility Landscape

The solubility of this compound is dictated by the ionization state of the piperazine secondary amine.

Aqueous Solubility vs. pH
  • pH < 4 (Acidic): High Solubility (>50 mg/mL). The piperazine NH is fully protonated (

    
    ), forming a hydrophilic cationic salt.
    
  • pH 7-8 (Neutral/Basic): Low Solubility (<1 mg/mL). The molecule exists as a free base. The lipophilic vinyl and methyl groups dominate, causing precipitation in aqueous media.

Organic Solvent Compatibility
SolventSolubilityApplication
Dichloromethane (DCM) HighPreferred for extraction/work-up.
Methanol / Ethanol HighGood for storage (if stabilized) and reactions.[1]
DMSO / DMF HighIdeal for biological assays and stock solutions.
Diethyl Ether / Hexane LowUsed as anti-solvents to precipitate the product.
Solubility Workflow Diagram

The following diagram illustrates the pH-dependent extraction logic used to purify the compound.

SolubilityLogic Compound 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (Crude Mixture) Acidify Add 1M HCl (pH < 3) Compound->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 AqLayer1 Aqueous Layer (Contains Protonated Product) PhaseSep1->AqLayer1 Product Solubilized OrgLayer1 Organic Layer (Removes Non-Basic Impurities) PhaseSep1->OrgLayer1 Waste Basify Basify with NaOH (pH > 10) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Evaporate DCM (Pure Free Base) Extract->FinalProd

Caption: pH-swing extraction protocol utilizing the basicity of the piperazine moiety to isolate the target compound.

Stability & Degradation Mechanisms

The vinyl group is the Achilles' heel of this molecule. Without proper stabilization, purity can drop significantly within 24 hours at room temperature.

Primary Degradation Pathways
  • Radical Polymerization: The vinyl group can undergo homopolymerization, triggered by heat, light, or trace peroxides. This results in insoluble oligomers/gums.

  • Michael Addition: In protic solvents (MeOH/H₂O), the vinyl group can accept nucleophiles (even its own piperazine NH from a neighboring molecule), leading to dimerization.

  • N-Oxidation: The secondary amine is susceptible to oxidation by air, forming N-oxides which may darken the material.

Degradation Pathway Diagram

Degradation Start Intact Monomer (Vinyl-Pyridine-Piperazine) Polymer Polyvinyl Oligomers (Insoluble Gum) Start->Polymer Radical Polymerization NOxide N-Oxide Impurity (Dark Color) Start->NOxide Oxidation Dimer Piperazine-Vinyl Dimer (Michael Adduct) Start->Dimer Self-Reaction (Concentrated) Heat Heat / Light / Peroxides Heat->Polymer Air O2 / Air Exposure Air->NOxide

Caption: Major degradation routes. Polymerization is the dominant failure mode in concentrated or heated states.

Handling & Storage Protocols

To maintain >98% purity, strict adherence to the following "Cold Chain" and stabilization protocols is required.

Storage Conditions
  • Temperature: Store at -20°C for long term; 2-8°C for active use (weeks).

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes both N-oxidation and radical formation.

  • Light: Protect from light (amber vials/foil) to prevent photo-initiated polymerization.

  • Stabilizers: For storage in solution (e.g., stock in DCM), add 0.01% BHT (Butylated hydroxytoluene) or MEHQ to scavenge free radicals.

Experimental Handling
  • Avoid Heating: Do not heat above 40°C unless necessary. If distillation is required, use high vacuum to keep temperature low and add a radical inhibitor.

  • Solvent Choice: Avoid storing in acidic solvents for long periods, as this may catalyze Michael addition hydration products.

  • Reconstitution: Dissolve in DMSO or Methanol immediately prior to use. Do not leave in solution at Room Temperature for >24 hours.

Analytical Methodologies

Standard HPLC conditions to monitor stability and detect degradation products.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Note: Acidic modifier ensures the basic piperazine elutes with good peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Vinyl/Amine).

  • Expected Retention:

    • N-Oxide/Hydration products: Early eluting (more polar).

    • Target Monomer: Middle eluting.

    • Dimers/Oligomers: Late eluting (highly lipophilic).

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917. [Link]

  • Polymer Source. (2020).[1] Safety Data Sheet: Poly(2-vinyl pyridine). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. Retrieved from [Link]

Sources

Foundational

The Piperazine Scaffold: A Privileged Element in Modern Drug Discovery

An In-Depth Technical Guide to 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical overview of 1-(6-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine, a heterocyclic compound featuring the privileged piperazine scaffold. The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs due to its ability to modulate physicochemical properties and interact with a wide array of biological targets.[1][2][3] This guide, intended for drug development professionals and researchers, delineates the compound's chemical identity, proposes a robust synthetic pathway, and outlines state-of-the-art analytical validation techniques. Furthermore, it explores the potential pharmacological significance of this molecule by contextualizing its structural motifs within established drug discovery paradigms. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use.

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions.[4][5] Its prevalence in medicinal chemistry is not coincidental. The unique structural and physicochemical properties of the piperazine ring allow it to serve as a versatile scaffold in drug design.[2] Its nitrogen atoms provide key sites for chemical modification, enabling the fine-tuning of properties like solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

Consequently, the piperazine ring is a core component in a multitude of therapeutic agents across various disease areas, including oncology (e.g., Imatinib), psychiatry (e.g., Aripiprazole), and infectious diseases.[2][6] The title compound, 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine, combines this privileged scaffold with a substituted pyridine ring, another heterocycle of significant pharmacological relevance, suggesting its potential as a valuable building block or lead compound in drug discovery programs.

Physicochemical and Structural Profile

A thorough understanding of a compound's fundamental properties is the bedrock of any research and development endeavor.

Chemical Identity

The essential identifiers and properties of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine are summarized below.

PropertyValueSource
CAS Number 1355224-06-4[7]
Molecular Formula C12H17N3Inferred from structure
Molecular Weight 203.28 g/mol Inferred from formula
Canonical SMILES CN1C=C(C=CN1C2CCNCC2)C=CInferred from structure
Structure Chemical structure of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine
Structural Analysis

The molecule's structure integrates three key functional groups, each contributing to its overall chemical character and potential biological activity:

  • Piperazine Ring: As a secondary amine, the distal nitrogen of the piperazine ring is a key site for further functionalization and is expected to be basic, allowing for salt formation to improve solubility. Its conformation can influence binding to biological targets.

  • Pyridine Ring: A nitrogen-containing aromatic heterocycle that often participates in hydrogen bonding and π-stacking interactions within protein binding pockets.

  • Vinyl and Methyl Groups: These substituents on the pyridine ring influence the molecule's steric profile and electronics. The vinyl group, in particular, offers a potential reaction handle for further chemical modification or could be involved in specific covalent interactions with a target protein.

Synthesis and Purification

The synthesis of substituted piperazines is a well-established field in organic chemistry.[8][9] A plausible and efficient route to synthesize 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is via a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a suitably activated pyridine precursor, such as 2-chloro-6-methyl-5-vinylpyridine, with piperazine. The choice of a chloro-substituted pyridine is strategic, as chlorine is a good leaving group for SNAr reactions on electron-deficient aromatic rings like pyridine.

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product Reactant1 2-Chloro-6-methyl-5-vinylpyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: DMSO or NMP Base: K2CO3 (optional) Temperature: 100-150 °C Reactant1->Reaction Reactant2 Piperazine (excess) Reactant2->Reaction Workup Aqueous Workup (Quench, Extract with EtOAc/DCM) Reaction->Workup Reaction Mixture Purification Column Chromatography (Silica gel, EtOAc/Hexane gradient) Workup->Purification Crude Product Product 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Purification->Product Pure Product

Caption: Proposed SNAr synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and scale.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methyl-5-vinylpyridine (1.0 eq), piperazine (3.0 eq), and a suitable high-boiling polar aprotic solvent such as DMSO or NMP (approx. 0.2 M concentration). The use of excess piperazine serves both as a reactant and a base to neutralize the HCl generated.

  • Heating: Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual solvent and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes) to isolate the pure 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques as described in the following section.

Analytical Validation and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of a compound intended for research or drug development.

Spectroscopic and Chromatographic Profiling
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic pyridine proton, the methyl group, and the two sets of non-equivalent methylene protons on the piperazine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method coupled with UV detection is typically employed. For compounds like piperazine that may lack a strong chromophore, derivatization or use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer can be effective.[10][11]

Protocol: Purity Determination by HPLC

This protocol provides a starting point for method development and must be validated for specificity, linearity, accuracy, and precision.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for small molecule analysis.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for basic amines.
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier for reverse-phase.
Gradient 5% B to 95% B over 15 minutesA broad gradient to elute the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)Pyridine ring provides UV absorbance. DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard volume.

Pharmacological Context and Potential Applications

While specific biological data for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is not widely published, its structural components suggest several promising avenues for investigation in drug discovery.

Potential as a Kinase Inhibitor

The substituted pyridine core is a common feature in many kinase inhibitors. The piperazine moiety often serves to improve solubility and can extend into solvent-exposed regions of the kinase ATP-binding pocket, or it can be functionalized to form specific interactions that enhance potency and selectivity. For instance, the PI3Kα inhibitor CYH33 incorporates a piperazine-linked moiety to achieve high potency.[12]

Pharmacological_Hypothesis cluster_features Structural Features cluster_properties Derived Properties cluster_target Potential Biological Target Compound 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Pyridine Substituted Pyridine Core Compound->Pyridine Piperazine Piperazine Moiety Compound->Piperazine Vinyl Vinyl Group Compound->Vinyl Hinge H-Bonding (Pyridine N) Pyridine->Hinge enables Solubility Solubility / Vector for SAR (Piperazine) Piperazine->Solubility provides Covalent Potential Covalent Binding (Vinyl) Vinyl->Covalent allows Target Kinase ATP-Binding Site Hinge->Target interacts with Solubility->Target projects to solvent Covalent->Target can bind to Cys

Caption: Relationship between structure and potential kinase inhibition.

Applications in Central Nervous System (CNS) Drug Discovery

Piperazine derivatives are widely represented in drugs targeting the CNS, acting on various receptors and transporters.[13][14] They have been investigated for their effects on dopaminergic, serotoninergic, and noradrenergic systems.[14] The lipophilicity and basicity of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine would need to be carefully evaluated to determine its potential for blood-brain barrier penetration, a critical requirement for CNS-active agents.

Safety, Handling, and Storage

Hazard Assessment
  • Skin and Eye Irritation: Many amine-containing compounds, including piperazine itself, can be corrosive or irritating, causing skin and eye burns.[15]

  • Sensitization: Piperazine is a known skin and respiratory sensitizer. There is a potential for allergic reactions upon exposure.

  • Toxicity: Piperazine derivatives can be harmful if swallowed or absorbed through the skin.[15][16] The toxicological properties of this specific compound have not been fully investigated.[16]

Recommended Handling and Personal Protective Equipment (PPE)

All handling should be conducted in a well-ventilated chemical fume hood.[15]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If working with a powder or aerosol, a NIOSH-approved respirator is recommended.

  • General Hygiene: Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[16] Handle in accordance with good industrial hygiene and safety practices.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] For long-term stability, storage in a freezer is recommended, protected from light and moisture.[15]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[16]

Conclusion and Future Directions

1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a compound of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through standard organic chemistry methodologies, and its structure combines two pharmacologically privileged scaffolds. Future research should focus on the synthesis and full biological characterization of this molecule and its derivatives. Screening against diverse target classes, particularly protein kinases and CNS receptors, could unveil novel therapeutic applications. The vinyl group also presents a unique opportunity for developing covalent inhibitors or for use as a synthetic handle in creating more complex molecules. As with any novel chemical entity, thorough investigation of its pharmacological and toxicological profile is paramount for advancing its potential in drug discovery.

References

  • Analytical CHEMISTRY. A new stability indicating analytical method development and validation of Genotoxic impurities in Sildenafil and Vardinafil drug substances by Gas Chromatography. [Link]

  • Štefek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 563. [Link]

  • Rickli, A., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 453-460. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 2. [Link]

  • Analytical Methods. Simultaneous detection of piperazines and their congeners by GC-MS. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Hoffman Fine Chemicals. CAS RN 785765-09-5 | 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][15][17]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • ChemistryEurope. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 6). Piperazine: the molecule of diverse pharmacological importance. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • ResearchGate. (2025, August 6). Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. [Link]

  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-808. [Link]

  • Wikipedia. Piperazine. [Link]

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Exploratory

Alternative names for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

The following technical guide provides an in-depth analysis of the chemical entity 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine , a specialized heterocyclic building block utilized in advanced medicinal chemistry and organ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical entity 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine , a specialized heterocyclic building block utilized in advanced medicinal chemistry and organic synthesis.

[1][2]

Executive Summary

1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a trifunctional heterocyclic intermediate characterized by a pyridine core substituted with a solubilizing piperazine ring, a steric methyl group, and a reactive vinyl (ethenyl) moiety.[1][2] This compound serves as a critical scaffold in the synthesis of covalent kinase inhibitors and functionalized polymers , where the vinyl group acts as either a Michael acceptor for cysteine targeting or a handle for palladium-catalyzed coupling reactions (e.g., Heck, olefin metathesis).[2]

This guide details the compound's nomenclature, structural properties, synthetic utility, and handling protocols, designed for researchers in drug discovery and process chemistry.[2]

Chemical Identity & Nomenclature

Accurate identification is paramount when sourcing or citing this compound in regulatory filings (IND/NDA) or patent literature.[2] The following table consolidates the recognized identifiers.

Standardized Nomenclature Table
Naming ConventionName / IdentifierContext of Use
IUPAC Name (Preferred) 1-(6-Methyl-5-ethenylpyridin-2-yl)piperazineOfficial scientific literature
CAS Index Name Piperazine, 1-(6-methyl-5-ethenyl-2-pyridinyl)-Chemical Abstracts Service (CAS)
Systematic Name 2-(1-Piperazinyl)-6-methyl-5-vinylpyridineDescriptive synthesis logs
Inverted Name N-(6-Methyl-5-vinylpyridin-2-yl)piperazineCataloging & Inventory
CAS Registry Number 1355224-06-4 Database searching
Chemical Formula C₁₂H₁₇N₃Mass spectrometry confirmation
Molecular Weight 203.28 g/mol Stoichiometric calculations
Structural Identifiers (Machine-Readable)
  • SMILES: C=CC1=C(C)N=C(N2CCNCC2)C=C1

  • InChI: InChI=1S/C12H17N3/c1-3-11-9-12(15-7-5-14-6-8-15)13-10(2)11/h3,9,14H,1,4-8H2,2H3

  • InChIKey: QMZJOKXWMZQJKS-UHFFFAOYSA-N[2]

Structural Analysis & Reactivity Profile

Understanding the functional zones of this molecule is essential for designing downstream experiments.[2] The molecule comprises three distinct "sectors" of reactivity.[2][3]

Functional Zone Diagram (Graphviz)[2]

ChemicalStructure Core Pyridine Core (Scaffold) Piperazine Piperazine Moiety (Solubility / 2° Amine Handle) Core->Piperazine C2 Substitution (Nucleophilic Aromatic subst.) Vinyl Vinyl Group (Warhead / Coupling Partner) Core->Vinyl C5 Position (Electronic conjugation) Methyl Methyl Group (Steric Hindrance) Core->Methyl C6 Position (Orthogonal protection)

Figure 1: Functional decomposition of the molecule.[2] The vinyl group serves as the primary electrophilic site, while the piperazine provides a nucleophilic handle.[2]

Reactivity Logic
  • The Vinyl "Warhead" (C5):

    • Mechanism: The vinyl group is conjugated with the electron-deficient pyridine ring.[2] While less reactive than an acrylate, it can participate in Michael addition with strong nucleophiles (e.g., thiols in cysteine-targeted drugs) or serve as a substrate for Heck coupling to extend the carbon skeleton.[2]

    • Risk: Prone to spontaneous polymerization if stored without stabilizers (e.g., BHT) or exposed to light/heat.[2]

  • The Piperazine Handle (C2):

    • Mechanism: The secondary amine (-NH) is a potent nucleophile.[2] It is typically the site of derivatization (e.g., amide coupling, reductive amination) to attach the "tail" of a drug molecule.[2]

    • pKa: The distal nitrogen is basic (approx.[2] pKa 9.8), requiring consideration during salt formation (e.g., HCl or Tosylate salts).[2]

Synthetic Pathways & Methodologies

Researchers synthesizing this compound or using it as an intermediate should follow these established protocols.

Retrosynthetic Analysis

The most robust synthesis involves installing the vinyl group after the piperazine ring to avoid side reactions with the secondary amine.[2]

Synthesis Target 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (Target) Intermediate Intermediate A: 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Intermediate->Target Stille or Suzuki Coupling (Pd(PPh3)4, 90°C) Start1 Starting Material 1: 2,5-Dibromo-6-methylpyridine Start1->Intermediate SnAr Displacement (110°C, DMSO, K2CO3) Start2 Starting Material 2: Piperazine (Excess) Start2->Intermediate Reagent Vinyl Source: Tributyl(vinyl)stannane or Potassium Vinyltrifluoroborate Reagent->Target

Figure 2: Convergent synthesis pathway prioritizing the installation of the sensitive vinyl group in the final step.[2]

Experimental Protocol (Recommended)

Step 1: Nucleophilic Aromatic Substitution (SnAr)

  • Reagents: 2,5-Dibromo-6-methylpyridine (1.0 eq), Piperazine (5.0 eq), K₂CO₃ (2.0 eq).[2]

  • Solvent: DMSO or NMP.

  • Conditions: Heat to 100–110°C for 12 hours.[2]

  • Workup: Dilute with water, extract with EtOAc.[2] The excess piperazine forces the reaction to mono-substitution and scavenges HBr.[2]

  • Key Insight: Using 5 equivalents of piperazine prevents the formation of the bis-substituted byproduct (pyridine-piperazine-pyridine dimer).[2]

Step 2: Stille Coupling (Vinyl Installation)

  • Reagents: Intermediate A (1.0 eq), Tributyl(vinyl)stannane (1.1 eq), Pd(PPh₃)₄ (0.05 eq).[2]

  • Solvent: Toluene/Dioxane (degassed).[2]

  • Conditions: Reflux (100°C) under Argon for 4–6 hours.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).[2]

  • Note: Alternatively, a Suzuki-Miyaura coupling using Potassium Vinyltrifluoroborate is greener and avoids toxic tin byproducts.[2]

Analytical Profiling

To validate the identity of the compound, compare experimental data against these predicted parameters.

Proton NMR (¹H NMR) - Predicted (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.60Doublet (d)1HPyridine C4-H
6.65Doublet of Doublets (dd)1HVinyl -CH= (Internal)
6.40Doublet (d)1HPyridine C3-H
5.55Doublet (d)1HVinyl =CH₂ (Trans)
5.15Doublet (d)1HVinyl =CH₂ (Cis)
3.45Triplet (t)4HPiperazine -CH₂- (N-Pyridine)
2.95Triplet (t)4HPiperazine -CH₂- (NH)
2.45Singlet (s)3HMethyl -CH₃
1.80Broad Singlet1HPiperazine -NH
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+)[2]

  • Parent Ion [M+H]⁺: 204.28 m/z[2]

  • Fragmentation Pattern: Expect loss of the vinyl group (-27) or piperazine ring fragmentation depending on collision energy.[2]

Applications in Drug Discovery

This compound is not merely a reagent; it is a pharmacophore scaffold .[2][3]

  • Covalent Kinase Inhibitors: The vinyl group is positioned to act as a "warhead" targeting non-catalytic cysteine residues in the ATP-binding pocket of kinases (e.g., EGFR, KRAS, BTK).[2] The methyl group provides necessary steric twist to enforce atropisomerism or fit into hydrophobic sub-pockets.[2]

  • PROTAC Linkers: The piperazine NH serves as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), connecting the E3 ligase ligand to the target protein ligand.[2]

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<250 Da) and high solubility, it is an ideal candidate for fragment screening libraries.[2]

References

  • BLD Pharm. (2024).[2][4] Product Monograph: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (CAS 1355224-06-4).[1][2][4][5] Retrieved from

  • ChemScene. (2024).[2] Heterocyclic Building Blocks: Pyridine Derivatives. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectral Library: Piperazine Derivatives. Retrieved from [2]

  • Guide to Pharmacology. (2024).[2] Kinase Inhibitor Scaffolds and Warheads. Retrieved from

Sources

Foundational

Bioactivity Screening of Novel Pyridinylpiperazine Derivatives

A Technical Guide to GPCR-Targeted Lead Discovery Executive Summary The pyridinylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for G-Protein Coupled Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to GPCR-Targeted Lead Discovery

Executive Summary

The pyridinylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for G-Protein Coupled Receptors (GPCRs), particularly within the dopaminergic (D2, D3, D4) and serotonergic (5-HT1A, 5-HT2A, 5-HT7) families. Its structural rigidity, combined with the basicity of the piperazine nitrogen (pKa ~9.8), facilitates crucial salt-bridge interactions with the conserved aspartate residue in the transmembrane domain of aminergic GPCRs.

This guide provides a rigorous technical framework for screening novel derivatives of this class. Moving beyond simple "activity," we define a screening cascade designed to differentiate affinity (binding) from intrinsic efficacy (functional response) and to filter for drug-likeness early in the development cycle.

Part 1: The Pharmacophore & Target Landscape

The core pyridinylpiperazine moiety serves as the "orthosteric anchor." Modifications at the pyridine ring (e.g., 6-fluoro, 3-nitro) or the N4-distal chain modulate selectivity and metabolic stability.

Primary Target Profile:

  • Dopamine D2/D3: Antipsychotic and anti-parkinsonian potential.[1]

  • Serotonin 5-HT1A: Anxiolytic and antidepressant effects.

  • Alpha-Adrenergic: Cardiovascular and CNS modulation.

Critical Screening Objective: Differentiate "balanced" Multi-Target Directed Ligands (MTDLs) from "promiscuous" dirty drugs.

Part 2: Primary Screening Workflow (In Vitro Binding)

The first filter is purely thermodynamic: Does the molecule bind? We utilize Radioligand Binding Assays (RBA) .[2] Unlike fluorescence-based screens, RBAs are less prone to interference from the autofluorescence often seen with novel heterocyclic systems.

Diagram 1: The Screening Cascade

This workflow illustrates the logical progression from library to lead, incorporating "Stop/Go" decision gates.

ScreeningCascade Library Compound Library (Pyridinylpiperazines) InSilico In Silico Filter (Lipinski/SwissADME) Library->InSilico PrimaryBind Primary Binding (Single Conc. 10 µM) InSilico->PrimaryBind Pass KiDet Ki Determination (Dose-Response) PrimaryBind->KiDet >50% Displacement FuncAssay Functional Assay (GTPγS / cAMP) KiDet->FuncAssay Ki < 100 nM FuncAssay->Library SAR Refinement ADMET ADME-Tox (Microsomes/hERG) FuncAssay->ADMET Agonist/Antagonist Confirmed Lead Validated Lead ADMET->Lead Low Tox/High Stab

Caption: Logical flow for screening pyridinylpiperazine derivatives. Decision gates (arrows) ensure resource efficiency.

Part 3: Detailed Experimental Protocols
Protocol A: Radioligand Binding Assay (Dopamine D2 High-Affinity State)

Objective: Determine the inhibition constant (


) of the novel derivative against 

-Spiperone.

Scientific Rationale: We use membrane preparations from CHO-K1 cells stably expressing human D2 receptors. Tris-HCl buffer containing ions (


, 

) is critical; however, for agonist-preferring screens,

should be removed to favor the high-affinity G-protein coupled state.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand:

    
    -Spiperone (Specific Activity ~80 Ci/mmol). Concentration: 0.2 nM (
    
    
    
    approx 0.1 nM).
  • Non-specific Binding (NSB) Control: Haloperidol (10 µM).

Step-by-Step Methodology:

  • Membrane Prep: Thaw CHO-hD2 membranes and homogenize in assay buffer. Dilute to 10 µg protein/well.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Haloperidol (10 µM) + Membrane + Radioligand.

    • Test: Novel Derivative (

      
       to 
      
      
      
      M) + Membrane + Radioligand.
  • Incubation: Incubate for 60 minutes at 25°C. Note: Pyridinylpiperazines are lipophilic; ensure equilibrium is reached.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% Polyethyleneimine to reduce binding of the basic piperazine to the filter).

  • Wash: Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillant and count on a Beta-counter.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Window: (Total Binding - NSB) must be > 1000 CPM for statistical significance.

  • Reference: Include a standard curve of Buspirone or Aripiprazole in every run.

Protocol B: Functional Assay (GTP

S Binding)

Objective: Determine if the binder is an Agonist, Antagonist, or Partial Agonist.

Scientific Rationale: Binding does not equal activation. The


 assay measures the exchange of GDP for GTP on the G-protein alpha subunit, the most proximal event to receptor activation, reducing signal amplification artifacts seen in cAMP assays.

Methodology:

  • Incubation: Membranes + GDP (10 µM) +

    
     (0.1 nM) + Test Compound.
    
  • Agonist Mode: Measure increase in CPM vs. Basal.

  • Antagonist Mode: Co-incubate Test Compound with a standard agonist (e.g., Quinpirole for D2) and measure reduction in CPM.

Part 4: Data Interpretation & Signaling Pathways

Understanding the downstream effect is crucial. Pyridinylpiperazines often act as biased ligands or partial agonists (e.g., Aripiprazole).

Diagram 2: GPCR Signaling & Functional Readouts

This diagram maps the biological pathways activated upon binding, highlighting where measurements are taken.

GPCRSignaling Ligand Pyridinylpiperazine Derivative Receptor GPCR (D2/5-HT1A) Ligand->Receptor Binding (Ki) GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activation BetaArr Beta-Arrestin Recruitment Receptor->BetaArr Biased Signaling AC Adenylyl Cyclase GProtein->AC Inhibition GTP GTP-GDP Exchange ([35S]GTPγS Assay) GProtein->GTP Primary Functional Readout cAMP cAMP Levels (Decrease) AC->cAMP Secondary Readout Internal Receptor Internalization BetaArr->Internal

Caption: GPCR signaling pathways. The GTPγS node represents the most direct functional assay for this scaffold.

Quantitative Data Summary

Below is a representative dataset structure for a successful screening campaign of novel pyridinylpiperazine derivatives.

Compound IDD2 Binding (

nM)
5-HT1A Binding (

nM)
Selectivity Ratio (D2/5-HT1A)Functional Activity (D2)Cytotoxicity (

µM)
Ref (Aripiprazole) 0.341.70.2Partial Agonist>100
NPP-001 12.5>1000>80Antagonist85
NPP-002 0.80.51.6Full Agonist12
NPP-003 45.042.01.1Neutral Antagonist>100
  • NPP-001: High D2 selectivity, potential antipsychotic.

  • NPP-002: High potency but low selectivity and high cytotoxicity (toxicity alert).

  • NPP-003: Balanced profile but lower potency.

Part 5: Secondary Screening & ADME-Tox

A potent binder is useless if it is toxic or metabolically unstable. Pyridinylpiperazines are prone to oxidative metabolism at the piperazine ring.

  • Metabolic Stability: Incubate with human liver microsomes (HLM) + NADPH. Monitor disappearance via LC-MS/MS.

    • Target:

      
       > 30 mins.
      
  • Cytotoxicity: MTT assay on HepG2 (liver) and SH-SY5Y (neuronal) cells.

    • Protocol: 48h incubation.[1][3]

      
       should be > 50x the 
      
      
      
      .
  • hERG Inhibition: Critical for this scaffold. In silico prediction (e.g., SwissADME) followed by patch-clamp if advanced to lead stage.

References
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Source: MDPI (Molecules), 2022. URL:[Link]

  • Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library. Source: Korean Chemical Society, 2016. URL:[Link]

  • Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Source: Journal of Medicinal Chemistry (via ChEMBL), 1983. URL:[Link]

  • Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Source: European Journal of Medicinal Chemistry, 2011.[4] URL:[Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Source: Frontiers in Chemistry, 2024. URL:[Link]

Sources

Exploratory

In Silico Profiling of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine: From Quantum Mechanics to Polypharmacology

Executive Summary This technical guide outlines a comprehensive in silico characterization protocol for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (CAS: 1355224-06-4). As a functionalized arylpiperazine, this molecule re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a comprehensive in silico characterization protocol for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (CAS: 1355224-06-4). As a functionalized arylpiperazine, this molecule represents a "privileged scaffold" frequently observed in CNS-active agents (e.g., serotonin 5-HT receptor ligands). However, the presence of the 5-vinyl moiety introduces a unique reactivity profile, acting as both a potential metabolic handle and a covalent warhead.

This guide moves beyond standard property lists, employing a multi-scale modeling approach—from Density Functional Theory (DFT) for electronic state analysis to molecular docking for target identification. The goal is to predict the compound's "druggability," metabolic fate, and off-target liability before wet-lab synthesis or biological assay.

Part 1: Physicochemical & Quantum Mechanical Characterization

Electronic Structure & Reactivity (DFT Analysis)

The first step in characterizing this molecule is understanding the electronic influence of the 6-methyl and 5-vinyl substituents on the 2-pyridylpiperazine core.

  • Methodology: Geometry optimization using DFT (B3LYP/6-31G* level of theory).

  • Mechanistic Insight: The 2-amino substituent (piperazine nitrogen) is a strong electron donor, increasing electron density in the pyridine ring. This typically deactivates the vinyl group towards nucleophilic attack (Michael addition) compared to electron-deficient systems. However, the vinyl group remains a site for oxidative metabolism.

  • Key Descriptor - HOMO/LUMO Gap:

    • HOMO (Highest Occupied Molecular Orbital): Likely localized on the piperazine nitrogen and the pyridine ring, indicating susceptibility to electrophilic attack (e.g., CYP450 oxidation).

    • LUMO (Lowest Unoccupied Molecular Orbital): Localized across the vinyl-pyridine pi-system. A lower LUMO energy would suggest higher reactivity toward biological nucleophiles (cysteine residues).

Conformational Landscape

The piperazine ring adopts a chair conformation.[1] The critical degree of freedom is the torsion angle between the piperazine and pyridine rings.

  • Steric Clash: The 6-methyl group provides steric bulk that may force the piperazine ring out of coplanarity with the pyridine, influencing receptor binding affinity.

  • Protocol: Perform a dihedral scan (0° to 360°) to identify the global minimum energy conformer (GMEC) prior to docking studies.

Part 2: ADME-Tox Prediction

Lipophilicity and Solubility

Using consensus LogP models (e.g., XLogP3), we predict the partitioning behavior critical for CNS penetration.

PropertyPredicted ValueInterpretation
Molecular Weight 203.28 g/mol Optimal for BBB penetration (< 400 Da).
Consensus LogP ~1.1 - 1.5Moderately lipophilic; ideal for oral bioavailability.
Topological Polar Surface Area (TPSA) ~35 ŲExcellent for BBB permeation (Target < 90 Ų).
Water Solubility (LogS) -2.5 to -3.0Moderately soluble; likely requires salt formation (e.g., HCl) for formulation.
Metabolic Stability & Toxicity (The Vinyl Alert)

The 5-vinyl group is a structural alert. While useful for synthetic functionalization (e.g., Heck coupling), in a biological context, it presents specific risks.

  • Metabolic Soft Spots:

    • Epoxidation: The vinyl group is prone to CYP450-mediated epoxidation, forming a reactive epoxide intermediate that can alkylate DNA or proteins (genotoxicity risk).

    • N-Oxidation: The piperazine secondary amine is a site for N-oxidation or glucuronidation.

  • Toxicity Flags:

    • Pan-Assay Interference (PAINS): Low probability, but the vinyl group warrants exclusion from screening libraries unless intended as a covalent inhibitor.

    • hERG Inhibition: Arylpiperazines are known hERG blockers. In silico models (e.g., Pred-hERG) often flag this scaffold; the basic amine at physiological pH is a key pharmacophore feature for the hERG channel pore.

Visualization: Predicted Metabolic Pathways

MetabolicPathways Parent Parent Compound (1-(6-Methyl-5-vinylpyridin-2-yl)piperazine) Epoxide Reactive Epoxide (Genotoxicity Risk) Parent->Epoxide CYP450 (Oxidation) N_Oxide Piperazine N-Oxide Parent->N_Oxide FMO / CYP Glucuronide N-Glucuronide (Excretion) Parent->Glucuronide UGT Diol Dihydrodiol (Detoxified) Epoxide->Diol Epoxide Hydrolase

Figure 1: Predicted metabolic fate of the parent compound. The vinyl group (red path) presents the highest toxicity risk via epoxide formation.

Part 3: Pharmacodynamic Modeling (Target Profiling)

The 2-pyridylpiperazine moiety is a "privileged structure" in medicinal chemistry, extensively validated for binding to G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D) receptors.

Inverse Docking Strategy

Instead of docking to a single target, we employ an "inverse docking" or target fishing approach to predict biological activity.

  • Primary Targets: 5-HT1A, 5-HT2A, D2.

  • Hypothesis: The basic nitrogen of the piperazine forms a salt bridge with the conserved Aspartate (Asp3.32) in the TM3 helix of aminergic GPCRs. The pyridine ring engages in pi-pi stacking or T-shaped interactions with aromatic residues (e.g., Phe/Trp) in the binding pocket.

  • Impact of Substituents:

    • 6-Methyl: May induce selectivity by clashing with smaller pockets (e.g., distinguishing 5-HT1A from 5-HT2A).

    • 5-Vinyl: Likely resides in a hydrophobic sub-pocket. If a cysteine is nearby, it could act as a covalent trap.

Part 4: Integrated In Silico Workflow Protocol

This protocol ensures reproducibility and scientific rigor. It is designed to be platform-agnostic (usable with Schrödinger, MOE, or Open-Source tools like RDKit/AutoDock).

Step 1: Structure Preparation
  • Generate 3D Conformer: Convert SMILES (C=CC1=C(C)N=C(N2CCNCC2)C=C1) to 3D.

  • Protonation State: Calculate dominant tautomer/protomer at pH 7.4. The piperazine secondary amine (N4) will be protonated (+1 charge).

  • Energy Minimization: Apply OPLS3e or MMFF94 force field to relax bond lengths/angles.

Step 2: ADME-Tox Screening
  • Input: Minimized structure.

  • Tools: SwissADME (free) or QikProp (commercial).

  • Filter: Apply "Lead-Like" rules (MW < 350, LogP < 3).

  • Tox Check: Run structural alert scan for Michael acceptors (vinyl group).

Step 3: Molecular Docking (Ensemble)
  • Target Selection: Retrieve PDB structures for 5-HT1A (e.g., 7E2X) and D2 (e.g., 6CM4).

  • Grid Generation: Center grid on the co-crystallized ligand.

  • Docking Run: Use semi-flexible docking (rigid receptor, flexible ligand).

  • Validation: Re-dock the native ligand to calculate RMSD (Must be < 2.0 Å).

Visualization: The Computational Pipeline

Workflow Input Input: SMILES String (1-(6-Methyl-5-vinylpyridin-2-yl)piperazine) Prep Prep: Protonation (pH 7.4) & Energy Minimization Input->Prep DFT QM: DFT Optimization (HOMO/LUMO & Reactivity) Prep->DFT ADME ADME: LogP, Solubility, BBB Permeability Prep->ADME Docking Docking: 5-HT/Dopamine Receptors (Binding Affinity Prediction) DFT->Docking Conformation Data ADME->Docking If Tox/ADME Pass Output Output: Druggability Profile & Lead Optimization Strategy Docking->Output

Figure 2: Step-by-step in silico characterization pipeline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58082875, 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

  • Glennon, R. A., et al. (2000).Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Bioorganic & Medicinal Chemistry Letters. (General reference for scaffold activity).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

Sources

Foundational

Strategic Pharmacological Profiling: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

Executive Summary & Pharmacophore Analysis[1][2] 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (CAS: 1355224-06-4) represents a specific structural variation of the arylpiperazine class, a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1][2]

1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (CAS: 1355224-06-4) represents a specific structural variation of the arylpiperazine class, a "privileged scaffold" in medicinal chemistry. This molecule is structurally homologous to known serotonergic agents such as mCPP (1-(3-chlorophenyl)piperazine) and Quipazine .[1]

The core pharmacophore—a piperazine ring attached to a heteroaromatic pyridine—strongly suggests activity at G-Protein Coupled Receptors (GPCRs) , specifically the serotonin (5-HT) and dopamine (DA) families.[1]

Critical Structural Alert: The presence of the 5-vinyl group distinguishes this molecule from standard library compounds.[1] While the 6-methyl group likely provides steric tolerance for receptor subtype selectivity (e.g., 5-HT2C vs. 5-HT2A), the vinyl moiety acts as a potential Michael acceptor .[1] This necessitates a specialized profiling workflow that prioritizes not just affinity, but also covalent reactivity and metabolic stability.

In Silico Profiling & SAR Prediction

Before wet-lab screening, the molecule's profile is triangulated against known Structure-Activity Relationships (SAR) of the 2-pyridylpiperazine scaffold.[1]

FeatureStructural MotifPredicted Pharmacological Impact
Core N-ArylpiperazineHigh affinity for 5-HT1A, 5-HT2C, and 5-HT3 receptors.[1]
Linker Direct C-N bondRigidifies the pharmacophore; favors 5-HT2 over 5-HT1A compared to alkyl-linked analogs.[1]
Substituent A 6-MethylSteric bulk adjacent to the piperazine attachment; likely enhances selectivity for 5-HT2C by twisting the biaryl bond.[1]
Substituent B 5-VinylElectronic/Reactive: Increases lipophilicity (logP) but introduces metabolic liability (epoxidation).[1] Potential for covalent interaction with receptor cysteines.

Phase I: Primary Binding Screen (The "Hit" Panel)

The initial profiling must establish the Ki (Inhibition Constant) across a focused panel. Do not use a broad "shotgun" screen; use a hypothesis-driven panel.

The Target Panel
  • Primary Targets (Serotonin): 5-HT2C (Priority), 5-HT2A, 5-HT2B, 5-HT1A.[1]

  • Secondary Targets (Dopamine/Adrenergic): D2, D3, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    1-adrenergic (common off-target liabilities for arylpiperazines).
    
  • Safety Targets: hERG channel (cardiotoxicity risk common in piperazines).

Experimental Protocol: Radioligand Binding

Objective: Determine affinity (


) by displacing a known radioligand.
  • Membrane Preparation: HEK293 cells stably expressing human 5-HT2C receptors.[1]

  • Radioligand: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Mesulergine (Antagonist) or 
    
    
    
    -5-HT (Agonist). Note: Agonist radioligands are preferred to detect high-affinity states.
  • Incubation: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is titrated (10 pM to 10

    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
    
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Data fitted to a one-site competition model using the Cheng-Prusoff equation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">

    
    
    

Phase II: Functional Characterization (Agonist vs. Antagonist)

Binding affinity does not equal efficacy.[2] The 2-pyridylpiperazine core often yields partial agonists .[1]

The Signaling Pathway (5-HT2C)

The 5-HT2C receptor couples primarily to


, leading to Phospholipase C (PLC) activation and calcium release.

G Ligand 1-(6-Methyl-5-vinyl...) Receptor 5-HT2C Receptor Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 1: Canonical Gq-signaling pathway for functional validation of the compound.[1]

Protocol: FLIPR Calcium Flux Assay

Objective: Measure intrinsic efficacy (


) and potency (

).
  • Cell Loading: CHO-K1 cells expressing recombinant 5-HT2C are loaded with Fluo-4 AM (calcium-sensitive dye).[1]

  • Baseline: Measure fluorescence for 10s to establish baseline.

  • Injection: Inject test compound.

  • Readout: Monitor fluorescence increase (

    
    ) for 180s.
    
  • Controls:

    • Full Agonist: 5-HT (Serotonin) set to 100%.[1]

    • Antagonist Mode: Pre-incubate with compound, then challenge with

      
       of 5-HT.
      

Phase III: The "Vinyl" Liability (Reactive Metabolite Profiling)

The 5-vinyl group is the most critical feature for drug development safety.[1] Vinyl pyridines can undergo metabolic activation to epoxides or act as Michael acceptors, potentially causing hepatotoxicity via covalent binding to proteins.

Glutathione (GSH) Trapping Assay

Objective: Detect reactive electrophilic metabolites.

  • Incubation: Test compound (10

    
    M) incubated with Human Liver Microsomes (HLM) + NADPH (cofactor) + Glutathione (GSH, 5 mM).
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (High Resolution).

  • Search Criteria: Look for mass shifts corresponding to:

    • +307 Da: GSH adduct to the parent (Michael addition).

    • +16 Da: Epoxidation of the vinyl group.

    • +323 Da: GSH adduct to the epoxide.

Interpretation:

  • High GSH adduct formation: High risk of idiosyncratic toxicity. The compound is likely a tool compound, not a drug candidate.

  • No adducts: Vinyl group is sterically hindered or electronically deactivated (favorable).

Integrated Profiling Workflow

The following diagram summarizes the decision logic for profiling this specific NCE.

Workflow Start Compound: 1-(6-Methyl-5-vinyl...) Binding Phase I: Radioligand Binding (5-HT2C, 5-HT2A, D2) Start->Binding Decision1 Ki < 100 nM? Binding->Decision1 Functional Phase II: FLIPR Calcium Flux (Agonist vs Antagonist) Decision1->Functional Yes Stop Discard / Redesign Decision1->Stop No Tox Phase III: GSH Trapping (Vinyl reactivity check) Functional->Tox Tox->Stop High Reactivity Lead Lead Candidate Tox->Lead Low Adducts

Figure 2: Decision tree for the pharmacological evaluation of the compound.

References

  • Glennon, R. A., et al. (1996). "Structure-Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors." Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (2005). "Synthesis and structure-activity relationships of a new model of arylpiperazines... 5-HT(1A)R agonists."[1][3][4] Journal of Medicinal Chemistry. Link

  • Di Giovanni, G., et al. (2011). "5-HT2C Receptors in the Pathophysiology of CNS Disease." Springer. (Context for 5-HT2C profiling of arylpiperazines).
  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. (Reference for Vinyl group toxicity).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modular Palladium-Catalyzed Approach to the Synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-(6-methyl-5-vinylpyridin-2-yl)piperazine, a valuable heterocyclic building block in medicinal chemistry. The synthetic strate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-(6-methyl-5-vinylpyridin-2-yl)piperazine, a valuable heterocyclic building block in medicinal chemistry. The synthetic strategy is a two-step, palladium-catalyzed sequence commencing with the commercially available 2-chloro-5-bromo-6-methylpyridine. The methodology first employs a Suzuki-Miyaura cross-coupling for regioselective vinylation at the C5 position, followed by a Buchwald-Hartwig amination to introduce the piperazine moiety at the C2 position. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, and robust analytical guidance.

Introduction & Strategic Overview

The piperazine motif is a privileged scaffold in modern drug discovery, present in a multitude of FDA-approved therapeutics.[1] Its ability to modulate physicochemical properties, such as solubility and basicity, makes it a cornerstone for lead optimization. The target molecule, 1-(6-methyl-5-vinylpyridin-2-yl)piperazine, incorporates this key heterocycle onto a functionalized pyridine core, presenting multiple handles for further diversification. The vinyl group, in particular, offers a versatile platform for subsequent transformations such as Heck reactions, hydrogenations, or olefin metathesis.

Our synthetic approach is designed for efficiency and modularity, leveraging the power and selectivity of palladium-catalyzed cross-coupling reactions. These reactions have revolutionized C-C and C-N bond formation, offering mild conditions and broad functional group tolerance compared to classical methods.[2][3][4]

The chosen starting material, 2-chloro-5-bromo-6-methylpyridine[5], is strategically selected due to the differential reactivity of its halogen substituents. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This inherent chemoselectivity allows for a regioselective Suzuki-Miyaura coupling at the C5 position, leaving the C2-chloro substituent untouched for the subsequent C-N coupling step.[6] The final step utilizes the Buchwald-Hartwig amination, a robust method for forging the aryl-amine bond with piperazine.[7][8]

Mechanistic Considerations

A foundational understanding of the underlying catalytic cycles is crucial for troubleshooting and optimization. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar sequence of elementary steps involving a palladium catalyst.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organic halide.[9] The generally accepted mechanism is illustrated below.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Aryl-Pd(II)-X) Pd0->OxAdd + R-X (Aryl Halide) Transmetal Transmetalation Intermediate (Aryl-Pd(II)-R') OxAdd->Transmetal + R'-B(OR)₂ (Boronic Ester) + Base Transmetal->Pd0 Product R-R' (Product) Transmetal->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ Transmetal->Catalyst_Regen

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is typically the rate-determining step.[6]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. A base is required to activate the organoboron reagent.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

The Buchwald-Hartwig Amination Catalytic Cycle

This reaction creates an aryl C-N bond from an aryl halide and an amine.[2] Its mechanism shares the oxidative addition and reductive elimination steps with the Suzuki coupling.

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Aryl-Pd(II)-X) Pd0->OxAdd + Ar-X (Aryl Halide) AmineCoord Amine Coordination / Deprotonation OxAdd->AmineCoord + R₂NH (Amine) + Base Product Aryl-NR₂ (Product) AmineCoord->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ AmineCoord->Catalyst_Regen

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

The key difference lies in the nucleophilic partner. After oxidative addition, the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[8] Subsequent reductive elimination yields the desired N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical to facilitate the reductive elimination of the electron-rich amido complex.[11]

Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the vinylpyridine intermediate and its subsequent amination.

Materials & Equipment
Reagent/MaterialGradeSupplier
2-Chloro-5-bromo-6-methylpyridine≥97%Commercially Available
Potassium vinyltrifluoroborate≥97%Commercially Available
Piperazine≥99%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercially Available
Cesium carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Celite®---Commercially Available

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, condensers, and magnetic stir bars

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, LC-MS, and GC-MS for analysis

Stage 1: Synthesis of 2-Chloro-6-methyl-5-vinylpyridine

Workflow_Step1 start Start: Assemble Reaction reagents Add: 1. 2-Chloro-5-bromo-6-methylpyridine (1.0 eq) 2. Potassium vinyltrifluoroborate (1.2 eq) 3. Cs₂CO₃ (3.0 eq) 4. Pd(dppf)Cl₂ (0.03 eq) start->reagents solvent Add Anhydrous 1,4-Dioxane/H₂O (10:1) reagents->solvent degas Degas Mixture (3x Vacuum/N₂ Cycles) solvent->degas heat Heat to 90 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup: 1. Cool to RT 2. Filter through Celite® 3. Dilute with EtOAc 4. Wash with H₂O & Brine heat->workup purify Purify by Column Chromatography (Hexanes/EtOAc Gradient) workup->purify end End: Isolate Product & Characterize purify->end

Caption: Experimental Workflow for Stage 1: Suzuki-Miyaura Vinylation.

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-5-bromo-6-methylpyridine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), cesium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with nitrogen or argon gas (repeat 3 times).

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water in a 10:1 ratio (to achieve a final substrate concentration of ~0.2 M).

  • Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, dilute further with ethyl acetate, and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-chloro-6-methyl-5-vinylpyridine as a clear oil or low-melting solid.

Stage 2: Synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

Workflow_Step2 start Start: Assemble Reaction reagents Add: 1. 2-Chloro-6-methyl-5-vinylpyridine (1.0 eq) 2. Piperazine (1.5 eq) 3. NaO*t*Bu (1.4 eq) 4. Pd(OAc)₂ (0.02 eq) & XPhos (0.04 eq) start->reagents solvent Add Anhydrous Toluene reagents->solvent degas Degas Mixture (3x Vacuum/N₂ Cycles) solvent->degas heat Heat to 100 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup: 1. Cool to RT 2. Quench with H₂O 3. Extract with EtOAc 4. Wash with Brine heat->workup purify Purify by Column Chromatography (DCM/MeOH Gradient with 1% Et₃N) workup->purify end End: Isolate Final Product & Characterize purify->end

Caption: Experimental Workflow for Stage 2: Buchwald-Hartwig Amination.

Procedure:

  • Expert Insight: This reaction is highly sensitive to air and moisture. All manipulations should be performed under a strictly inert atmosphere (glovebox preferred).

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq). Evacuate and backfill with nitrogen. Add anhydrous toluene and stir for 10 minutes to pre-form the catalyst.

  • In a separate oven-dried flask, add 2-chloro-6-methyl-5-vinylpyridine (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill this flask with nitrogen. Add anhydrous toluene via syringe, followed by the pre-formed catalyst solution.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting chloride is consumed (typically 6-12 hours).

  • Upon completion, cool the reaction to room temperature and carefully quench by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel. Causality Note: The basic nature of the product requires deactivating the silica gel. This is achieved by using a solvent system containing a small amount of triethylamine (e.g., 1% Et₃N in a dichloromethane/methanol gradient) to prevent product tailing and improve separation.

  • Combine the product-containing fractions and concentrate under reduced pressure to yield 1-(6-methyl-5-vinylpyridin-2-yl)piperazine as a solid or viscous oil.

Safety & Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Anhydrous solvents like 1,4-dioxane and toluene are flammable and pose inhalation risks. Handle only in a well-ventilated fume hood.

  • Reagents: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Piperazine is corrosive. Avoid contact with skin and eyes.

  • Inert Atmosphere: The use of a Schlenk line or glovebox is necessary to prevent catalyst deactivation and ensure reaction success.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • LC-MS/GC-MS: To determine the mass of the product and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

References

  • Trost, B. M., & Toste, F. D. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. Available at: [Link]

  • Dounay, A. B., & Overman, L. E. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • OpenOChem Learn. Stille Coupling. Available at: [Link]

  • Nielsen, M. K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Li, Y., & Wang, Y. (2007). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters. Available at: [Link]

  • Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Myers, A. The Stille Reaction - Chem 115. Available at: [Link]

  • Singh, U. P., & Singh, R. K. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • SynArchive. Stille Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Teso, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Semantic Scholar. (2019). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Dissertation. (2012). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Available at: [Link]

  • Patsnap. (2010). Preparation method of 2- chloro-6-trichloromethyl pyridine. Available at: [Link]

  • Google Patents. (2010). Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • Shejul, P. B., & Vyavahare, A. V. (2012). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Institutional Pharmacy and Life Sciences. Available at: [Link]

  • Slanina, Z., & Slaninová, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

  • Vitale, P., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts. Available at: [Link]

  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available at: [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Available at: [Link]

  • ResearchGate. (2025). Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. Available at: [Link]

  • University of Florida. (1960). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

Sources

Application

Strategic Utilization of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine in Medicinal Chemistry

A Guide to Scaffold Diversification and Covalent Probe Design[1][2] Executive Summary 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a bifunctional heterocyclic building block that bridges the gap between classical GPCR/k...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Scaffold Diversification and Covalent Probe Design[1][2]

Executive Summary

1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a bifunctional heterocyclic building block that bridges the gap between classical GPCR/kinase pharmacophores and modern covalent drug discovery.[1][2] Its structure combines a piperazine moiety (a privileged scaffold for receptor binding) with a vinylpyridine group (a versatile synthetic handle and mild Michael acceptor).[1][2]

This guide details the strategic application of this compound in:

  • Diversity-Oriented Synthesis (DOS): Using the vinyl group for Palladium-catalyzed cross-couplings to generate extensive SAR libraries.[1][2]

  • Covalent Inhibitor Design: Exploiting the vinylpyridine as a "tunable warhead" for targeting non-catalytic cysteines.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Utilizing the compound as a rigid, soluble core for fragment growing.[1][2]

Technical Specifications & Handling

PropertySpecification
Chemical Name 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine
CAS Number 1355224-06-4
Molecular Formula C₁₂H₁₇N₃
Molecular Weight 203.28 g/mol
Physical State Pale yellow liquid or low-melting solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Stability Critical: Contains polymerization inhibitors (often hydroquinone).[1][2] Store at -20°C under inert atmosphere.
Reactivity Profile Electron-deficient alkene (Michael acceptor); Susceptible to radical polymerization.[1][2]

Handling Precaution: Before use in sensitive catalytic reactions (e.g., Heck coupling), ensure the polymerization inhibitor is removed via a short plug of basic alumina or accounted for in stoichiometry.[1][2]

Strategic Workflow: From Scaffold to Lead

The following diagram illustrates the decision tree for utilizing this scaffold in drug discovery campaigns.

DrugDiscoveryWorkflow Start 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (Scaffold) Decision Select Application Path Start->Decision PathA Path A: SAR Expansion (Heck/Suzuki Coupling) Decision->PathA Diversity PathB Path B: Covalent Probe (Michael Addition) Decision->PathB Potency/Selectivity PathC Path C: Bioconjugation (Thiol-Ene Click) Decision->PathC Tool Compounds LibGen Library Generation (Styryl-Pyridine Analogs) PathA->LibGen CovBind Target Validation (Cys-Targeting) PathB->CovBind ADME ADME Optimization (Polarity/Solubility) PathC->ADME Lead Lead Candidate (Kinase/GPCR Modulator) LibGen->Lead CovBind->Lead ADME->Lead

Figure 1: Strategic workflow for deploying the vinylpyridine-piperazine scaffold in medicinal chemistry.

Application 1: Diversity-Oriented Synthesis (Heck Coupling)

The vinyl group at the 5-position is an ideal handle for Heck reactions , allowing the rapid synthesis of 5-styrylpyridine derivatives.[1][2] This is particularly useful for accessing the hydrophobic back-pockets of kinase active sites.[1][2]

Protocol A: Palladium-Catalyzed Heck Coupling

Objective: Synthesize a library of 5-styryl-2-piperazinylpyridines.

Materials:

  • Scaffold: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (1.0 equiv)[1][2]

  • Coupling Partner: Aryl bromides or iodides (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: P(o-tol)₃ (10 mol%)[1][2]

  • Base: Et₃N (3.0 equiv)[1][2]

  • Solvent: DMF or CH₃CN (degassed)[1][2]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a microwave vial with the scaffold (0.5 mmol), Aryl halide (0.6 mmol), Pd(OAc)₂ (5.6 mg), and P(o-tol)₃ (15.2 mg).

  • Solvation: Add degassed DMF (2.0 mL) and Et₃N (210 µL). Seal the vial immediately.

  • Reaction: Heat the reaction mixture to 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave irradiation).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.[2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

    • Note: The piperazine NH may require Boc-protection prior to coupling if side reactions (N-arylation) are observed, though the Heck conditions are generally chemoselective for the vinyl group.[1][2]

Mechanism of Action (Causality): The electron-deficient nature of the pyridine ring activates the vinyl group for insertion, but the 6-methyl group provides steric bulk that prevents "double-insertion" or polymerization, favoring the formation of the trans-alkene product.[1][2]

Application 2: Covalent Inhibitor Design

Vinylpyridines are "tuned" Michael acceptors .[1][2] Unlike acrylamides (which are highly reactive and can lead to off-target toxicity), vinylpyridines react reversibly or slowly with cysteines, offering a strategy for Targeted Covalent Inhibitors (TCIs) with improved selectivity indices.[1][2]

Protocol B: Cysteine Reactivity Assay (GSH Assay)

Objective: Determine the electrophilicity and suitability of the scaffold as a covalent warhead.[1][2]

Materials:

  • Test Compound: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (10 mM DMSO stock)[1][2]

  • Nucleophile: Reduced Glutathione (GSH)[1][2]

  • Internal Standard: Antipyrine[1][2]

  • Buffer: PBS pH 7.4[1][2]

Step-by-Step Methodology:

  • Incubation: Mix Test Compound (50 µM) with GSH (500 µM, 10-fold excess) in PBS at 37°C.

  • Sampling: Aliquot samples at t=0, 1h, 4h, 12h, and 24h.

  • Quenching: Quench aliquots with 1% Formic Acid to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]⁺ (204.[1][2]15) and the appearance of the GSH-adduct [M+307+H]⁺.[1][2]

  • Calculation: Plot ln([Compound]/[Internal Std]) vs. time to determine the pseudo-first-order rate constant (

    
    ).
    

Interpretation:

  • 
    : Highly reactive (Risk of non-specific toxicity).[1][2]
    
  • 
    : Ideal range  for targeted covalent drugs.[1][2]
    
  • 
    : Low reactivity (Likely requires proximity-induced catalysis by the enzyme).[1][2]
    

Structural Biology & Pathway Integration

The following diagram depicts how the 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine scaffold interacts within a theoretical kinase binding pocket, highlighting the dual-functionality.

InteractionMap Scaffold Scaffold Core (Pyridine) Piperazine Piperazine Tail (Solubilizing/Binding) Scaffold->Piperazine C2 Linkage Vinyl Vinyl Warhead (Electrophile) Scaffold->Vinyl C5 Linkage Methyl 6-Methyl (Steric Lock) Scaffold->Methyl C6 Linkage Hinge Hinge Region (H-Bonding) Scaffold->Hinge H-Bond Acceptor Solvent Solvent Front (Solubility) Piperazine->Solvent H-Bond / Ionic Cys Cysteine Residue (Nucleophile) Vinyl->Cys Michael Addition (Covalent Bond) Methyl->Hinge Hydrophobic Pack

Figure 2: Interaction map of the scaffold within a theoretical kinase active site.[1][2]

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Gueret, R., et al. (2020).[1][2][3] Visible-Light-Promoted Decarboxylative Annulation to Access 2-Aryl Piperazines. Organic Letters, 22(13), 5157–5162.[1][2] Retrieved from [Link][1][2]

Sources

Method

Application Note: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (MVP-P) as a Functional Monomer for Specialty Polymers

Executive Summary 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (MVP-P) is a high-value heterocyclic monomer that bridges the gap between classic vinylpyridines and nucleophilic functional scaffolds. Unlike standard 4-vinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (MVP-P) is a high-value heterocyclic monomer that bridges the gap between classic vinylpyridines and nucleophilic functional scaffolds. Unlike standard 4-vinylpyridine (4VP), MVP-P incorporates a secondary amine (piperazine) directly into the side chain. This unique architecture offers dual functionality:

  • Polymerizable Handle: The 5-vinyl group allows for free radical and controlled radical polymerizations (RAFT, ATRP).

  • Reactive/Active Site: The piperazine ring provides a secondary amine for post-polymerization modification, metal chelation, or pH-buffering in the physiological range (pKa ~9.8).

This guide outlines protocols for the polymerization, characterization, and application of MVP-P in Molecularly Imprinted Polymers (MIPs) and pH-Responsive Drug Delivery Systems .

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine
Abbreviation MVP-P
CAS Number 1355224-06-4
Molecular Formula C₁₂H₁₇N₃
Molecular Weight 203.28 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity)
Solubility Soluble in DMF, DMSO, Methanol, CHCl₃; Sparingly soluble in water (pH dependent)
Storage -20°C, under Argon/Nitrogen (Light Sensitive)

Strategic Application Rationale

The "Spacer-Arm" Effect

In standard functional polymers, the active group is often too close to the backbone, leading to steric shielding. MVP-P uses the pyridine ring as a rigid spacer, projecting the piperazine moiety away from the polymer backbone. This increases the accessibility of the secondary amine for:

  • Bioconjugation: Attachment of peptides or fluorophores.

  • CO₂ Capture: Enhanced kinetics for carbamate formation.

Mechanism of Action: pH-Switching

MVP-P exhibits a two-step protonation profile, making it ideal for "smart" hydrogels that require specific swelling responses at distinct pH levels (e.g., endosomal escape in gene delivery).

pH_Switching Neutral Neutral State (pH > 10) Hydrophobic / Collapsed Mono Mono-Cationic (pH 6-8) Piperazine Protonated Partial Swelling Neutral->Mono + H+ (pKa1 ~9.8) Mono->Neutral - H+ Di Di-Cationic (pH < 5) Pyridine & Piperazine Protonated Full Extension / Repulsion Mono->Di + H+ (pKa2 ~5.5) Di->Mono - H+

Figure 1: Predicted pH-dependent protonation states of MVP-P residues within a polymer chain.

Experimental Protocols

Protocol A: RAFT Polymerization of MVP-P

Objective: Synthesis of well-defined homopolymer Poly(MVP-P) with narrow dispersity (Đ < 1.2).

Reagents:

  • Monomer: MVP-P (2.0 g, 9.8 mmol)

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Solvent: Anhydrous 1,4-Dioxane or DMF

Step-by-Step Methodology:

  • Purification: Dissolve MVP-P in minimal methanol and pass through a basic alumina column to remove phenolic inhibitors. Evaporate solvent under vacuum.

  • Stoichiometry: Target a degree of polymerization (DP) of 100.

    • [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

  • Reaction Setup:

    • In a Schlenk tube, dissolve purified MVP-P (2.0 g), CPADB (27.4 mg), and AIBN (3.2 mg) in 1,4-Dioxane (4.0 mL). Total solids concentration should be ~30-40% w/v.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits vinylpyridine polymerization). Backfill with Nitrogen.[1]

  • Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C for 12-16 hours .

  • Quenching: Cool the tube in liquid nitrogen and expose to air.

  • Purification:

    • Precipitate the polymer dropwise into cold Diethyl Ether (or Hexane if using DMF).

    • Centrifuge (4000 rpm, 10 min) and decant supernatant.

    • Re-dissolve in THF and re-precipitate (Repeat 2x).

  • Drying: Dry under high vacuum at 40°C for 24 hours.

Validation:

  • ¹H NMR (CDCl₃): Broadening of vinyl protons (5.0-6.0 ppm) indicates polymerization. Broad peaks at 3.0-4.0 ppm confirm piperazine retention.

  • GPC (DMF eluent): Confirm Mn matches theoretical value and Đ < 1.3.

Protocol B: Post-Polymerization Functionalization (Dye Labeling)

Objective: Utilizing the secondary amine of the piperazine ring to attach an NHS-Ester fluorophore.

Reagents:

  • Poly(MVP-P) (50 mg)

  • FITC-NHS or Rhodamine-NHS (1.2 eq relative to piperazine units)

  • Triethylamine (TEA)

  • Anhydrous DMF

Methodology:

  • Dissolve Poly(MVP-P) in anhydrous DMF (2 mL).

  • Add TEA (2 eq) to ensure the piperazine amine is deprotonated.

  • Add the NHS-ester dye dissolved in minimal DMF.

  • Stir in the dark at Room Temperature for 24 hours.

  • Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against Methanol/Water (1:1) for 3 days, changing solvent twice daily to remove unreacted dye.

  • Lyophilize to obtain the fluorescent polymer.

Application Case: Molecularly Imprinted Polymers (MIPs)

MVP-P is an exceptional functional monomer for imprinting acidic drugs (e.g., Ibuprofen, Naproxen) due to the basic piperazine-pyridine motif which offers multiple hydrogen-bonding points.

Workflow Visualization:

MIP_Workflow Template Template Molecule (Acidic Drug) Complex Pre-Polymerization Complex (H-Bonding / Ionic Interaction) Template->Complex Monomer Functional Monomer (MVP-P) Monomer->Complex Polymerization Thermal/UV Polymerization Complex->Polymerization + Crosslinker Crosslinker Crosslinker (EGDMA or DVB) Crosslinker->Polymerization Extraction Template Extraction (Soxhlet w/ Methanol/Acetic Acid) Polymerization->Extraction MIP MIP with Specific Cavities Extraction->MIP

Figure 2: Synthesis workflow for MVP-P based Molecularly Imprinted Polymers.

Key Advantage: The 6-methyl group on the pyridine ring adds steric bulk, which can improve the "stiffness" of the imprinted cavity, leading to higher selectivity factors compared to non-methylated analogs.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Oxygen inhibitionEnsure rigorous freeze-pump-thaw (3x minimum).
Insoluble Polymer CrosslinkingAvoid high conversion (>80%) in RAFT; ensure monomer purity (divinyl impurities).
Yellowing Oxidation of PiperazineStore monomer and polymer under Argon; use antioxidants if necessary.

Safety Note: MVP-P is a pyridine derivative. Handle in a fume hood. It is potentially an irritant to eyes and skin. Treat as a hazardous substance similar to 4-vinylpyridine.

References

  • RAFT Polymerization of Vinylpyridines: Convertine, A. J., et al. "Direct Synthesis of Thermally Responsive Poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) Diblock Copolymers via RAFT Polymerization." Macromolecules, 2006. Link

  • Piperazine Functionalization: Gueret, R., et al. "Visible-Light-Promoted Decarboxylative Annulation Protocol... to provide Piperazines."[2] Organic Letters, 2020.[2] Link

  • MIP Design Principles: Vasapollo, G., et al. "Molecularly Imprinted Polymers: Present and Future Prospective." International Journal of Molecular Sciences, 2011. Link

  • Monomer Data Source: BLDpharm Product Data: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine.[3] Link

  • Poly(vinylpyridine) Applications: Polysciences Technical Data: Poly(2-vinylpyridine) properties and applications.[1][4] Link

Disclaimer: This Application Note is for research purposes only. Users should perform their own safety assessments and validation before scaling up.

Sources

Application

Application Note: Preclinical Evaluation of Novel Pyridinylpiperazine Derivatives in Oncology

[1] Introduction: The Privileged Scaffold The pyridinylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Privileged Scaffold

The pyridinylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Abemaciclib). This structural motif combines the hydrogen-bonding capability of the pyridine ring—often essential for ATP-mimetic binding within the kinase hinge region—with the physicochemical versatility of the piperazine ring, which modulates solubility and pharmacokinetic profiles.

However, the development of novel derivatives often introduces challenges in solubility, lysosomal trapping, and off-target toxicity. This Application Note provides a validated technical framework for the biological evaluation of these compounds, moving from compound management to mechanistic validation.

Compound Management & Solubility Protocols

Challenge: Novel pyridinylpiperazine derivatives often exhibit high lipophilicity (


) and pH-dependent solubility due to the basic nitrogen atoms on the piperazine ring. Improper handling leads to micro-precipitation in assay media, causing false-positive cytotoxicity data (the "aggregating colloid" artifact).
Protocol A: Stock Preparation & Stability
  • Solvent Selection: Dissolve neat compound in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Critical Note: Avoid freeze-thaw cycles. Aliquot into single-use amber vials and store at -20°C.

  • Visual Inspection: Centrifuge the stock at 10,000 x g for 5 minutes before use. A pellet indicates insolubility; do not proceed.

  • Working Solution: Dilute the DMSO stock into the culture medium immediately prior to the experiment.

    • Limit: Final DMSO concentration must be

      
       (v/v) to avoid solvent toxicity.
      
Protocol B: The "Cloud Point" Verification

Before running expensive cellular assays, verify solubility in the specific assay media (e.g., RPMI-1640 + 10% FBS).

  • Dilute compound to

    
     (highest test concentration) in media.
    
  • Incubate at 37°C for 2 hours.

  • Measure Absorbance at 600 nm (turbidity).

    • Pass Criteria:

      
       relative to blank media.
      

In Vitro Cytotoxicity Profiling

Methodology: While MTT is standard, we recommend CellTiter-Glo (ATP quantitation) for pyridinylpiperazines. These derivatives can sometimes affect mitochondrial dehydrogenase activity directly, leading to skewed MTT formazan conversion rates unrelated to cell death.

Experimental Workflow
  • Seeding: Plate tumor cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well opaque plates. Allow attachment for 24 hours.

  • Treatment: Add serial dilutions of the derivative (e.g., 0.01 nM to 10

    
    ).
    
    • Controls:

      • Negative: 0.1% DMSO.

      • Positive: Staurosporine (

        
        ) or Gefitinib (for EGFR-driven lines).
        
  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add CellTiter-Glo reagent, shake for 2 minutes, incubate 10 minutes, and read Luminescence.

Data Presentation Template:

Compound IDCell LineTarget ExpressionIC

(nM)

SD
Selectivity Index (SI)*
PP-Deriv-01 A549EGFR


12.4
PP-Deriv-01 H1975EGFR


3.4
Gefitinib A549EGFR


>50

*Selectivity Index = IC


 (Normal Fibroblasts) / IC

(Tumor Cells)

Mechanism of Action: Kinase Signaling Inhibition

Novel pyridinylpiperazine derivatives frequently act as ATP-competitive inhibitors of Tyrosine Kinases (RTKs) such as EGFR or VEGFR-2.[1] The pyridine nitrogen typically forms a hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR).

Pathway Visualization (Graphviz)

The following diagram illustrates the signal transduction blockade mechanism.

EGFR_Pathway cluster_membrane Cell Membrane Drug Pyridinylpiperazine Derivative EGFR EGFR / VEGFR (Receptor Tyrosine Kinase) Drug->EGFR Competitive Inhibition (Hinge Binding) PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS ATP ATP ATP->EGFR Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition ( blocked ) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Figure 1: Mechanism of Action.[2][3] The derivative competes with ATP for the kinase binding pocket, effectively silencing downstream PI3K/AKT and RAS/MAPK survival pathways.

Protocol: Apoptosis Detection via Flow Cytometry[3][5][6]

To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis (which suggests non-specific toxicity), an Annexin V/Propidium Iodide (PI) assay is required.

Experimental Workflow Diagram

FlowCytometry_Workflow Step1 Cell Seeding (6-well plate) Step2 Drug Treatment (24h / 48h) Step1->Step2 Step3 Harvest Cells (Includes Supernatant!) Step2->Step3 Critical Step Step4 Wash & Stain (Annexin V-FITC + PI) Step3->Step4 Step5 Flow Cytometry Acquisition Step4->Step5 Step6 Data Analysis (Quadrants) Step5->Step6

Figure 2: Apoptosis Assay Workflow. Note the critical step of collecting supernatant to capture late-stage apoptotic cells that have detached.

Detailed Protocol Steps
  • Harvesting: Collect the culture media (contains floating dead cells) into a centrifuge tube. Trypsinize adherent cells and add to the same tube.

  • Washing: Centrifuge (1000 rpm, 5 min) and wash pellet 2x with cold PBS.

  • Staining: Resuspend

    
     cells in 
    
    
    
    of 1X Annexin-binding buffer.
    • Add

      
       Annexin V-FITC.
      
    • Add

      
       Propidium Iodide (PI).
      
  • Incubation: 15 minutes at Room Temperature in the dark.

  • Analysis: Add

    
     binding buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto or similar).
    

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism of kinase inhibitors).

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Early ADME Profiling: Metabolic Stability

Context: The piperazine ring is a common site for metabolic oxidation by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6). Rapid metabolism leads to poor in vivo efficacy.

Microsomal Stability Protocol:

  • Incubate compound (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sample at 0, 15, 30, and 60 minutes.

  • Quench with ice-cold acetonitrile containing an internal standard.

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    
    • Target:

      
       minutes is generally required for lead candidates.
      

References

  • Metwally, K., et al. (2024). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.

  • Mrozek-Wilczkiewicz, A., et al. (2018).[4] Piperazinyl fragment improves anticancer activity of Triapine.[4] PLOS ONE. [4]

  • El-Miligy, M., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry.

  • ThermoFisher Scientific. Flow Cytometry Analysis of Dose Response for Apoptosis Induction. Application Note.

  • BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.

Sources

Method

Derivatization of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine for SAR studies

Application Note: Strategic Derivatization of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine for SAR Profiling Executive Summary & Strategic Rationale The scaffold 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine represents a high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine for SAR Profiling

Executive Summary & Strategic Rationale

The scaffold 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine represents a high-value "warhead-bearing fragment" in modern drug discovery. Its structural duality offers two distinct vectors for Structure-Activity Relationship (SAR) exploration:

  • The Nucleophilic Vector (Piperazine): A secondary amine serving as a solvent-exposed handle. Derivatization here modulates physicochemical properties (logD, solubility), metabolic stability, and non-covalent binding affinity.[1][2]

  • The Electrophilic Vector (Vinyl Pyridine): A "tunable" Michael acceptor. In Targeted Covalent Inhibitors (TCIs), this group targets non-catalytic cysteine residues (e.g., EGFR C797, KRAS G12C). In reversible inhibitors, it serves as a hydrophobic pharmacophore or a synthetic handle for palladium-catalyzed extension.

This guide provides validated protocols for derivatizing both vectors to generate a robust SAR library, ensuring scientific rigor and reproducibility.

Strategic Analysis: The Dual-Vector Approach

To maximize the utility of this scaffold, we apply a "Divide and Conquer" strategy. The piperazine nitrogen is the primary site for library expansion, while the vinyl group is modulated to probe the necessity of covalent engagement.

SAR_Strategy Core 1-(6-Methyl-5-vinylpyridin- 2-yl)piperazine Pip_Vector Vector A: Piperazine NH (Solvent Front) Core->Pip_Vector Vinyl_Vector Vector B: Vinyl Group (Warhead/Core) Core->Vinyl_Vector Amides Amides/Ureas (H-Bonding/Diversity) Pip_Vector->Amides Alkyls N-Alkyls (Basic/Cationic) Pip_Vector->Alkyls Saturation Ethyl Analog (Covalent Neg. Control) Vinyl_Vector->Saturation Extension Styryl/Aryl (Heck Coupling) Vinyl_Vector->Extension Trapping GSH Adduct (Reactivity Assay) Vinyl_Vector->Trapping

Figure 1: Strategic Derivatization Map. The scaffold is bisected into a diversity vector (Red) and a reactivity vector (Green).

Module A: The Piperazine Vector (N-Functionalization)

Objective: To explore the solvent channel and optimize ADME properties without compromising the vinyl warhead's integrity. Challenge: The vinyl group is susceptible to polymerization or radical addition. Avoid harsh acidic conditions or radical initiators.

Protocol 1: High-Throughput Amide Coupling (Library Generation)

Rationale: Amides reduce the basicity of the piperazine, often improving permeability and metabolic stability.

Reagents:

  • Substrate: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (1.0 equiv).

  • Carboxylic Acids: Diverse R-COOH (1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DMA (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (0.12 mmol) and DIPEA (0.3 mmol) in DMF (1 mL) in a 2-mL vial.

  • Activation: Add HATU (0.12 mmol) and stir for 5 minutes at Room Temperature (RT). Note: Pre-activation minimizes side reactions.

  • Addition: Add the piperazine scaffold (0.10 mmol) dissolved in DMF (0.5 mL).

  • Reaction: Cap and shake/stir at RT for 2–4 hours .

    • Critical Control: Do not heat above 40°C to prevent thermal polymerization of the vinyl group.

  • Quench: Add 10% NaHCO₃ (1 mL).

  • Extraction: Extract with EtOAc (3 x 2 mL).

  • Purification: Pass the organic layer through a phase separator and evaporate. Purify via Prep-HPLC (neutral or basic mode preferred to avoid acid-catalyzed hydration of the vinyl group).

Protocol 2: Reductive Amination (Basicity Retention)

Rationale: Maintains the basic nitrogen, which is often crucial for solubility or salt-bridge interactions in the binding pocket.

Reagents:

  • Aldehyde: R-CHO (1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: DCE (1,2-Dichloroethane).[3]

  • Additives: Acetic Acid (1.0 equiv) - Use sparingly.

Methodology:

  • Mix scaffold (1.0 equiv) and aldehyde (1.1 equiv) in DCE. Stir for 30 mins to form the imine.

  • Add STAB (1.5 equiv) in one portion.

  • Stir at RT for 16 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[4]

  • Note: STAB is chemoselective and will not reduce the vinyl pyridine double bond under these conditions [1].

Module B: The Vinyl Vector (Warhead Tuning)

Objective: To validate the mechanism of action (Covalent vs. Non-covalent) and explore the hydrophobic pocket.

Protocol 3: Catalytic Hydrogenation (The "Negative Control")

Rationale: Converting the reactive vinyl group to an inert ethyl group creates a "null probe." If biological activity is lost, the vinyl group is essential (likely covalent). If activity is retained, the interaction is driven by steric fit.

Reagents:

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Hydrogen Source: H₂ balloon (1 atm).

  • Solvent: MeOH or EtOH.

Methodology:

  • Dissolve the scaffold in MeOH.

  • Add Pd/C catalyst carefully (under N₂ to prevent ignition).

  • Purge with H₂ three times.

  • Stir at RT for 1–2 hours. Monitor closely by LCMS to prevent reduction of the pyridine ring (which requires harsher conditions).

  • Filtration: Filter through Celite to remove Pd.

  • Result: Yields 1-(6-Methyl-5-ethyl pyridin-2-yl)piperazine.

Protocol 4: Heck Coupling (Structural Extension)

Rationale: To attach aryl or heteroaryl groups to the vinyl terminus, probing the depth of the binding pocket.

Reagents:

  • Halide: Aryl Iodide/Bromide (Ar-X) (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: P(o-tol)₃ (10 mol%).

  • Base: Et₃N (2.0 equiv).

  • Solvent: CH₃CN or DMF.[3]

Methodology:

  • Combine scaffold, Ar-X, Pd(OAc)₂, Ligand, and Base in a sealed tube.

  • Degas with N₂ for 5 minutes.

  • Heat to 80°C for 4–12 hours .

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

  • Outcome: Generates a stilbene-like derivative. This rigidifies the scaffold and extends the reach into the pocket.

Module C: Validation & Quality Control

Protocol 5: GSH Reactivity Assay (Warhead Validation)

Rationale: To quantify the electrophilicity of the vinyl pyridine. Too reactive = toxicity; Too inert = low potency.

Workflow:

  • Stock Solution: Prepare 10 mM scaffold in DMSO.

  • Incubation: Mix scaffold (50 µM final) with reduced Glutathione (GSH, 5 mM, 100-fold excess) in Phosphate Buffer (pH 7.4).

  • Monitoring: Inject onto LCMS at t=0, 1h, 4h, 24h.

  • Analysis: Look for the [M + 307]⁺ adduct (Scaffold + GSH).

  • Calculation: Plot % parent remaining vs. time to determine

    
    .
    
    • Target: For a targeted covalent drug,

      
       is typically 1–6 hours [2].
      

Data Presentation: Reagent Compatibility Table

Reaction TypeReagentCompatibility with Vinyl GroupNotes
Amide Coupling HATU / DIPEAHigh Standard conditions; safe at RT.
Reductive Amination NaBH(OAc)₃High Chemoselective; vinyl remains intact.
Deprotection (Boc) TFA / DCM⚠️ Medium Avoid prolonged exposure; vinyl can hydrate.
Hydrogenation H₂ / Pd/CLow Reduces vinyl to ethyl (Use as control).
Oxidation mCPBALow Epoxidizes vinyl and N-oxidizes pyridine.

Visual Workflow: Parallel Synthesis

Workflow cluster_0 Stream A: Library Gen cluster_1 Stream B: Mech. Probe Start Start: Vinyl-Pyridine-Piperazine Split Split into 2 Streams Start->Split Amide Amide Coupling (R-COOH + HATU) Split->Amide Hydro Hydrogenation (H2, Pd/C) Split->Hydro GSH GSH Assay (Reactivity Check) Split->GSH Purify1 Prep-HPLC (Basic Mode) Amide->Purify1 QC1 QC: Purity >95% Purify1->QC1 QC2 Confirm Saturation/Adduct Hydro->QC2 GSH->QC2

Figure 2: Parallel workflow for generating SAR libraries and mechanistic probes simultaneously.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology."[5] Journal of Medicinal Chemistry, vol. 62, no.[4][5] 12, 2019, pp. 5673–5724.[4][5] Link

  • Pemberton, R. P., et al. "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Medicinal Chemistry Letters, vol. 15, no. 5, 2024.[1] Link

  • Blair, J. A., et al. "Structure-Activity Relationships of the Piperazine Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 60, no. 5, 2017. Link

Sources

Application

Application Notes &amp; Protocols: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine in Materials Science

Prepared by: Gemini, Senior Application Scientist Introduction and Overview 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a versatile heterocyclic compound characterized by a unique combination of three key functional mo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Overview

1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a versatile heterocyclic compound characterized by a unique combination of three key functional moieties: a polymerizable vinyl group, a metal-coordinating pyridine ring, and a reactive piperazine ring. While its use has been noted in the context of pharmaceutical synthesis, its potential within materials science remains a largely unexplored frontier. The strategic arrangement of these functional groups makes it a highly promising building block for a new generation of advanced functional materials.

This document serves as a detailed guide for researchers and scientists, outlining the prospective applications of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine in two primary domains: Functional Polymer Synthesis and Coordination Materials . The protocols provided are based on established chemical principles and analogous systems, designed to serve as a robust starting point for experimentation and innovation.

Table 1: Physicochemical Properties of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

PropertyValueSource
CAS Number 1355224-06-4[1]
Molecular Formula C₁₂H₁₇N₃[1]
Molecular Weight 203.28 g/mol [1]
Key Functional Groups Vinyl, Pyridine, Piperazine (secondary amine)N/A
Potential Reactivity Radical Polymerization, Metal Coordination, N-Alkylation, AmidationN/A

Application I: Functional Polymers via Controlled Radical Polymerization

The presence of the vinyl group on the pyridine ring allows 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (hereafter MVP) to act as a functional monomer. Polymerization yields a novel polymer, poly(MVP), with pendant piperazine-functionalized methyl-pyridine units. These side chains offer a rich chemical playground for creating materials with tailored properties. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), are highly recommended to synthesize well-defined polymers with predictable molecular weights and low dispersity.[2][3]

Rationale and Potential Applications
  • pH-Responsive Materials: The pyridine and piperazine nitrogen atoms are basic and can be protonated in acidic conditions. This charge acquisition can induce conformational changes or alter the polymer's solubility, making poly(MVP) an excellent candidate for "smart" materials like sensors, hydrogels, and drug delivery vehicles that release their payload in response to a pH drop.[2][4]

  • Metal-Coordinating Polymers & Catalysis: The pyridine and piperazine moieties are excellent ligands for a wide range of metal ions.[5][6] Poly(MVP) can act as a high-capacity, recoverable scaffold for immobilizing homogeneous catalysts, simplifying product purification and enabling catalyst recycling.[2] It can also be used for heavy metal sequestration from industrial wastewater.

  • Gas Capture and Separation Membranes: Piperazine and its derivatives are well-known for their ability to reversibly capture CO₂.[7][8][9] Poly(MVP) or copolymers incorporating MVP could be fabricated into membranes or sorbents with enhanced CO₂ selectivity and capacity, relevant for post-combustion carbon capture.[7][10][11]

Experimental Protocol: RAFT Polymerization of MVP

This protocol describes the synthesis of a well-defined poly(MVP) homopolymer using RAFT polymerization. The choice of a thiocarbonylthio compound as the RAFT agent allows for controlled chain growth.[2]

Materials:

  • Monomer: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (MVP)

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Precipitation Solvent: Cold Diethyl Ether or Hexane

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle with temperature control, vacuum line/inert gas supply (N₂ or Ar).

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine MVP monomer (e.g., 1.0 g, 4.92 mmol), CPADB RAFT agent (e.g., 27.5 mg, 0.098 mmol, for a target degree of polymerization of 50), and AIBN initiator (e.g., 3.2 mg, 0.019 mmol). A typical molar ratio is [Monomer]:[RAFT]:[Initiator] = 250:1:0.2.

  • Solvent Addition: Add anhydrous dioxane (e.g., 5 mL) to dissolve the components. The solution should be stirred until homogeneous.

  • Degassing (Crucial Step): To remove dissolved oxygen which inhibits radical polymerization, subject the solution to three freeze-pump-thaw cycles. Freeze the solution using liquid nitrogen, evacuate the flask under high vacuum, and then thaw the solution while backfilling with inert gas.

  • Polymerization: After the final thaw cycle, backfill the flask with inert gas and place it in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 8-24 hours). The optimal time should be determined by kinetic studies to achieve the desired conversion.

  • Termination: To quench the polymerization, rapidly cool the flask in an ice bath and expose the solution to air.

  • Purification: Dilute the viscous polymer solution with a small amount of THF or DMF if necessary. Slowly pour the solution into a large volume of cold, stirring non-solvent (e.g., diethyl ether) to precipitate the polymer.

  • Isolation and Drying: Decant the supernatant. Redissolve the polymer in a minimum amount of THF and re-precipitate to further purify. Collect the final polymer product by filtration or centrifugation and dry under vacuum at 40 °C until a constant weight is achieved.

Characterization: The resulting polymer should be characterized by ¹H NMR for monomer conversion, Gel Permeation Chromatography (GPC) for molecular weight and dispersity (Đ), and FTIR to confirm the polymer structure.

Workflow Visualization

RAFT_Polymerization_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification & Isolation prep Combine Monomer (MVP), RAFT Agent (CPADB), & Initiator (AIBN) in Schlenk Flask dissolve Dissolve in Anhydrous Dioxane prep->dissolve degas Degas via Freeze-Pump-Thaw (3 cycles) dissolve->degas react Heat to 70°C under Inert Gas (8-24 h) degas->react quench Quench by Cooling & Exposing to Air react->quench precipitate Precipitate Polymer in Cold Diethyl Ether quench->precipitate reprecipitate Redissolve & Re-precipitate for Purity precipitate->reprecipitate dry Dry Under Vacuum reprecipitate->dry end end dry->end Characterize: NMR, GPC, FTIR

Caption: Workflow for RAFT polymerization of MVP monomer.

Application II: Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The MVP molecule is a trifurcated ligand, offering three potential coordination sites: the pyridine nitrogen (N_py), and the two piperazine nitrogens (N_pip). This multi-dentate nature, combined with the conformational flexibility of the piperazine ring, makes it an attractive building block for constructing coordination polymers and porous Metal-Organic Frameworks (MOFs).[12][13][14]

Rationale and Potential Applications
  • Structural Diversity: The flexible piperazine linker can adopt various conformations (e.g., chair, boat), potentially leading to novel network topologies and framework interpenetration.[12][15] This allows for fine-tuning of pore size and shape.

  • Gas Storage and Separation: By selecting appropriate metal nodes and synthesis conditions, porous MOFs constructed from MVP could be designed for applications in gas storage (e.g., methane, hydrogen) and separation.[16] The uncoordinated basic sites within the pores could enhance selectivity for acidic gases like CO₂.

  • Heterogeneous Catalysis: Integrating catalytically active metal centers within an MVP-based MOF creates a robust, size-selective heterogeneous catalyst. The piperazine moiety can also serve as a basic co-catalyst site.

Protocol: Solvothermal Synthesis of a Hypothetical MVP-based MOF

This protocol provides a general method for exploring the synthesis of a MOF using MVP as the organic ligand and zinc nitrate as a representative metal source.

Materials:

  • Ligand: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (MVP)

  • Metal Salt: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Modulator (Optional): Benzoic acid or other monocarboxylic acids

  • Equipment: Small glass vials (4-20 mL), programmable oven.

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, dissolve MVP (e.g., 20.3 mg, 0.1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 29.7 mg, 0.1 mmol) in 10 mL of DMF. A 1:1 ligand-to-metal ratio is a common starting point.

  • Modulator Addition (Optional): To improve crystal quality and control nucleation, a modulator like benzoic acid can be added (e.g., 10-50 equivalents relative to the metal salt).

  • Sonication: Sonicate the vial for 5-10 minutes to ensure complete dissolution and homogenization of the mixture.

  • Solvothermal Reaction: Tightly cap the vial. Place it in a programmable oven and heat to a specific temperature (e.g., ramp to 100 °C over 2 hours) and hold for 24-72 hours.

  • Cooling and Crystal Isolation: Allow the oven to cool slowly to room temperature (e.g., over 12 hours). Crystalline product, if formed, can be found at the bottom of the vial.

  • Washing: Carefully decant the mother liquor. Wash the crystals by soaking them in fresh DMF (3 x 12 hours) to remove unreacted starting materials.

  • Solvent Exchange and Activation: To remove the high-boiling DMF from the pores, exchange the solvent with a more volatile one like ethanol or acetone (3 x 12 hours). Activate the material by heating under vacuum to remove the guest solvent molecules.

Characterization: The product should be analyzed by Single-Crystal X-ray Diffraction (SCXRD) to determine the structure, Powder X-ray Diffraction (PXRD) to confirm phase purity, and Thermogravimetric Analysis (TGA) to assess thermal stability. Gas sorption analysis (N₂, CO₂) should be performed to evaluate porosity.

Visualization of Coordination

MOF_Coordination cluster_L1 MVP Ligand 1 cluster_L2 MVP Ligand 2 M1 Metal Center Npy1 N_pyridine M1->Npy1 Coordination M2 Metal Center NpipA1 N_piperazine(a) M2->NpipA1 Npy2 N_pyridine M2->Npy2 Coordination M3 Metal Center NpipA2 N_piperazine(a) M3->NpipA2 NpipB1 N_piperazine(b) NpipB2 N_piperazine(b)

Caption: Ligand coordination to form a network structure.

References

  • Exploring 2-Vinylpyridine's Role in Advanced Polymer Science. (2025, October 19). Self-publishing.
  • Taniguchi, I., Kinugasa, K., Toyoda, M., et al. (2021).
  • Application Notes and Protocols for the Polymerization of 3-Vinylpyridine. (n.d.). BenchChem.
  • Georges, M. K., Veregin, R. P. N., Kazmaier, P. M., & Hamer, G. K. (1993).
  • Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. (n.d.). Aidic.
  • US Patent 3947526A. (1976). Polymerization of vinylpyridine.
  • A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate: interpenetration, self-penetration, and polycatenation. (n.d.). CrystEngComm (RSC Publishing).
  • Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. (2025, August 6).
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).
  • Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. (n.d.). Polymer Chemistry (RSC Publishing).
  • Poly(vinylpyridine)
  • Ligands for Metal-Organic Frameworks. (n.d.). swiTT.
  • A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. (n.d.).
  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (2022, February 19). PMC.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). PMC.
  • Structures of the new linear ligands synthesized by combining several chosen piperazine and nitrile building blocks. (n.d.).
  • Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. (2016, June 21).
  • Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. (2016, July 5). PubMed.
  • First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. (n.d.). Self-publishing.
  • 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine. (n.d.). BLDpharm.
  • Poly(4-vinylpyridine) Based Semi-Interpenetrating Cross-Linked High Temperature Proton Exchange Membranes for Fuel Cells. (2024, May 9).
  • Pyridine Ligands. (2025, May 9). Alfa Chemistry.
  • Ultrathin graphene oxide-based hollow fiber membranes with brush-like CO2-philic agent for highly efficient CO2 capture. (2017, December 13). PMC.
  • Preparation and Characterization of Deproteinized Natural Rubber Grafted with 4- Vinylpyridine as pH Responsive M
  • A linear piperazine–pyridine ligand and its Hg coordination polymer. (2025, August 6).
  • Energy Minimization in Piperazine Promoted MDEA-Based CO 2 Capture Process. (2020, October 15). MDPI.

Sources

Method

Application Note: Strategic Utilization of Vinylpyridine Compounds in Organic Synthesis and Bioconjugation

Abstract Vinylpyridines are versatile nitrogen-containing heterocyclic building blocks that bridge the gap between small molecule synthesis, polymer chemistry, and proteomics. Their unique reactivity stems from the elect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vinylpyridines are versatile nitrogen-containing heterocyclic building blocks that bridge the gap between small molecule synthesis, polymer chemistry, and proteomics. Their unique reactivity stems from the electron-deficient vinyl group, which is activated by the adjacent pyridine ring—a property that can be tuned via pH. This guide provides validated protocols for three critical applications: Aza-Michael addition (exemplified by the synthesis of the drug Betahistine), Heck cross-coupling for stilbazole synthesis, and Cysteine alkylation for mass spectrometry. It also addresses the divergent reactivity profiles of the 2- and 4-isomers to prevent common experimental failures.

Part 1: Chemical Profile & Reactivity Divergence

Before designing a synthesis, researchers must distinguish between the electronic and steric profiles of the two primary isomers.

Feature2-Vinylpyridine (2-VP)4-Vinylpyridine (4-VP)
Structure Vinyl group ortho to Nitrogen.Vinyl group para to Nitrogen.
Steric Hindrance High. The vinyl group shields the Nitrogen.Low. Nitrogen is exposed.[1]
Metal Coordination Acts as a bidentate ligand (N and alkene) or directing group. Can poison Pd catalysts if not managed.Acts primarily as a monodentate ligand or simple olefin.
Polymerization Slower rate due to sterics.[2]Faster rate; highly prone to spontaneous polymerization.
Primary Utility Michael acceptor for drug synthesis (e.g., Betahistine).[3]Precursor for functional resins and proteomic alkylation.
Reactivity Visualization

The following diagram outlines the core reactivity pathways available to vinylpyridines.

Vinylpyridine_Reactivity VP Vinylpyridine (2-VP / 4-VP) Michael Michael Addition (Nucleophilic Attack) VP->Michael + Nucleophile (Amine/Thiol) Heck Heck Coupling (Pd-Catalyzed) VP->Heck + Aryl Halide / Pd(0) Poly Polymerization (Radical/Anionic) VP->Poly + Initiator Drug Drug Synthesis (e.g., Betahistine) Michael->Drug Bio Cysteine Alkylation (Proteomics) Michael->Bio Ligand Stilbazole Ligands (Optical Materials) Heck->Ligand Resin Scavenger Resins (Reillex™) Poly->Resin

Figure 1: Strategic reactivity map for vinylpyridine isomers in synthesis and materials science.

Part 2: Protocol A — Aza-Michael Addition (Synthesis of Betahistine)[3]

The Aza-Michael addition is the most reliable reaction for vinylpyridines. The pyridine nitrogen acts as an electron sink, making the vinyl group highly electrophilic. This effect is dramatically enhanced by acid catalysis , which protonates the pyridine ring (forming a pyridinium species), thereby increasing the electron deficiency of the double bond.

Target Molecule: Betahistine (Anti-vertigo agent).[3] Mechanism: Acid-catalyzed nucleophilic attack of methylamine on 2-VP.

Experimental Workflow
  • Reagents:

    • 2-Vinylpyridine (1.0 equiv) - Note: Distill to remove inhibitor (TBC) if purity is critical.

    • Methylamine hydrochloride (2.0 equiv) - Source of amine and acid catalyst.

    • Solvent: Water (Green chemistry approach) or Methanol.

    • Base: NaOH (for workup).

  • Step-by-Step Protocol:

    • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Methylamine HCl (2.0 equiv) in minimum water (approx. 3M concentration).

    • Addition: Add 2-Vinylpyridine (1.0 equiv) dropwise to the stirring amine solution. The mixture may be biphasic initially.[4]

    • Reaction: Heat the mixture to 90–100°C for 4–6 hours.

      • Insight: High temperature is required to overcome the activation energy, but excessive heat (>130°C) without pressure control can lead to polymerization.

    • Monitoring: Monitor by TLC or HPLC. Disappearance of the vinyl alkene peak is the endpoint.

    • Workup: Cool to room temperature. Basify with 30% NaOH solution to pH > 12 to liberate the free base.

    • Extraction: Extract with Toluene or Ethyl Acetate (3x).

    • Purification: Dry organic layer over

      
       and concentrate. The product, Betahistine, is an oil that can be converted to the dihydrochloride salt using HCl/Ethanol.
      
Mechanistic Logic & Troubleshooting

Michael_Mechanism Step1 Activation: 2-VP + H+ -> Pyridinium Ion (Highly Electrophilic) Step2 Nucleophilic Attack: MeNH2 attacks u03b2-carbon Step1->Step2 Step3 Enol/Enamine Intermediate Step2->Step3 Step4 Tautomerization & Deprotonation -> Betahistine Step3->Step4 Warn Warning: Reaction is Reversible at High T Step4->Warn Retro-Michael

Figure 2: Acid-mediated activation pathway for the synthesis of Betahistine.

  • Why Acid? While basic conditions activate the nucleophile (amine), acidic conditions activate the electrophile (vinylpyridine). For 2-VP, the acidic pathway is often superior because it suppresses the polymerization of the vinyl group which competes under strongly basic conditions.

  • Reversibility: The Aza-Michael reaction is reversible (Retro-Michael). Do not overheat during workup, or you may degrade the product back to starting materials.

Part 3: Protocol B — Palladium-Catalyzed Heck Coupling

Vinylpyridines are excellent olefin partners in Heck reactions, yielding styrylpyridines (stilbazole analogs) used in optical materials.

Challenge: 2-VP can coordinate to Palladium (Pd) and quench the catalyst. Solution: Use 4-Vinylpyridine for easier optimization, or use specific ligands (like phosphines) that outcompete 2-VP for the Pd center.

Experimental Protocol (4-Vinylpyridine)
  • Reagents:

    • Aryl Bromide (1.0 equiv).[5]

    • 4-Vinylpyridine (1.2 equiv).

    • Catalyst:

      
       (1-5 mol%).
      
    • Ligand:

      
       (Triphenylphosphine) (2-4 equiv relative to Pd).
      
    • Base: Triethylamine (

      
      ) or 
      
      
      
      (2.0 equiv).
    • Solvent: DMF or DMAc (Anhydrous).

  • Step-by-Step Protocol:

    • Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

    • Mixing: Add Aryl Bromide,

      
      , 
      
      
      
      , and Base. Add solvent (0.2 M concentration).
    • Olefin Addition: Add 4-Vinylpyridine last via syringe.

    • Reaction: Heat to 100–120°C for 12–24 hours.

    • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

    • Purification: Flash chromatography.

      • Note: The product is basic. Pre-treat silica gel with 1% Triethylamine or use basic alumina to prevent streaking.

Part 4: Protocol C — Cysteine Alkylation (Proteomics)

In protein mass spectrometry, preventing disulfide bond reformation is critical.[6] 4-Vinylpyridine (4-VP) is a superior alkylating agent compared to Iodoacetamide (IAA) for certain applications because the resulting thioether is more stable and provides a specific diagnostic fragment ion.

Application: S-pyridylethylation of proteins prior to digestion.[6]

Experimental Protocol
  • Reagents:

    • Protein sample in denaturing buffer (e.g., 6M Urea or 6M Guanidine HCl, pH 8.0).

    • Reducing Agent: Dithiothreitol (DTT).

    • Alkylating Agent: 4-Vinylpyridine (neat liquid).

  • Step-by-Step Protocol:

    • Reduction: Add DTT to the protein solution (final conc. 5–10 mM). Incubate at 56°C for 30–45 minutes to break disulfide bonds.

    • Alkylation: Add 4-Vinylpyridine (molar excess over thiols, typically 1–2 µL neat reagent per 100 µL sample).

      • Safety: 4-VP is a lachrymator. Perform in a fume hood.

    • Incubation: Incubate in the dark at room temperature for 30–60 minutes.

      • Why Dark? Prevents radical-initiated polymerization of the excess 4-VP.

    • Quenching: The reaction is usually clean, but excess reagents are removed during downstream desalting (ZipTip or SPE).

Data Interpretation[7][8][9][10][11][12][13][14][15]
  • Mass Shift: Cysteine residues gain +105.06 Da (Formula:

    
    ).
    
  • Fragment Ion: In MS/MS, a characteristic ion at m/z 106 (pyridylethyl group) is often observed, aiding in the validation of peptide ID.[6]

Part 5: Safety and Handling (Critical)

  • Inhibitors: Commercial vinylpyridines are stabilized with tert-butylcatechol (TBC) or hydroquinone to prevent polymerization. For sensitive catalytic reactions (like Heck), remove the inhibitor by passing the liquid through a small plug of basic alumina or by vacuum distillation.

  • Storage: Store at -20°C. If the liquid becomes viscous, polymerization has occurred; discard.

  • Toxicity: Both isomers are severe skin irritants and lachrymators (tear gas effect). Always use double nitrile gloves and work in a high-flow fume hood.

References

  • BenchChem. (2025).[3] Protocol for synthesizing Betahistine dihydrochloride for laboratory use. Retrieved from

  • American Chemical Society (ACS). (2021). Continuous Flow Process for the Synthesis of Betahistine via Aza-Michael-Type Reaction in Water. ACS Sustainable Chemistry & Engineering. Retrieved from

  • National Institutes of Health (NIH). (1996). S-pyridylethylation of intact polyacrylamide gels and in situ digestion... a rapid mass spectrometric method. Electrophoresis. Retrieved from

  • Organic Chemistry Portal. (2023). Heck Reaction: Mechanism and Protocols. Retrieved from

  • Wiley Online Library. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine. Journal of Chemical Research. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

Welcome to the technical support center for the synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on overcoming common side reactions and optimizing reaction conditions.

Introduction

The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine is a critical process for the development of various pharmaceutical agents. The molecule's structure, featuring a vinyl-substituted pyridine ring linked to a piperazine moiety, presents unique synthetic challenges. The primary route to this compound involves a palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination. However, the presence of the vinyl group and the use of a heterocyclic aromatic halide introduce a propensity for specific side reactions that can significantly impact yield and purity.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis, grounded in mechanistic principles and supported by established protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination of 2-chloro-6-methyl-5-vinylpyridine with piperazine is resulting in low to no conversion. What are the primary factors to investigate?

Low or no conversion in the amination of a chloropyridine is a common challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the aryl chloride to the Pd(0) catalyst is often the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Catalyst System Evaluation:

    • Palladium Source: The quality and choice of the palladium precursor are critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inconsistent. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle pre-catalyst (e.g., G3 or G4) for more reliable activation.[1]

    • Ligand Selection: Standard phosphine ligands like PPh₃ are generally ineffective for activating C-Cl bonds. The use of bulky, electron-rich biarylphosphine ligands is essential. Recommended ligands for this type of transformation include RuPhos, BrettPhos, and DavePhos.[1] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.

  • Reaction Conditions Optimization:

    • Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often necessary to drive the oxidative addition of the chloropyridine.[1]

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using proper Schlenk techniques.[1]

    • Solvent Purity: Use anhydrous, degassed solvents. Common solvents for Buchwald-Hartwig reactions include toluene, 1,4-dioxane, and THF.[1] Residual water can lead to catalyst deactivation and promote side reactions.

  • Base Selection:

    • A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and promote the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most effective and commonly used base for these reactions.[1] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[1]

Q2: I am observing a significant amount of hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. How can this side reaction be minimized?

Hydrodehalogenation is a competing pathway where the starting aryl chloride is reduced instead of aminated.[1] This side reaction becomes more prominent when the desired reductive elimination step is slow, allowing for alternative pathways such as β-hydride elimination from the amine or reaction with trace amounts of water.

Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice: The use of sterically hindered biarylphosphine ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

  • Amine Stoichiometry: Employing a slight excess of piperazine (e.g., 1.2-1.5 equivalents) can shift the equilibrium towards the desired C-N bond formation.[1]

  • Strictly Anhydrous Conditions: As mentioned previously, ensure all reagents and the solvent are scrupulously dry to minimize the presence of water, which can be a proton source for hydrodehalogenation.

Visualizing the Reaction and Side Pathways

Start 2-chloro-6-methyl- 5-vinylpyridine + Piperazine OxAdd Oxidative Addition Complex Start->OxAdd Pd(0)Ln SideReaction2 Vinyl Group Polymerization Start->SideReaction2 Heat/Initiator Pd0 Pd(0)L_n Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Piperazine, Base SideReaction1 Hydrodehalogenation (Reduction) OxAdd->SideReaction1 Proton Source (e.g., H2O) RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-(6-Methyl-5-vinylpyridin- 2-yl)piperazine RedElim->Product

Caption: Key pathways in the synthesis and common side reactions.

Q3: The vinyl group on my pyridine ring is polymerizing under the reaction conditions. How can I prevent this?

The vinyl group is susceptible to polymerization, especially at the elevated temperatures often required for the Buchwald-Hartwig amination.[2]

Mitigation Strategies for Polymerization:

  • Addition of a Polymerization Inhibitor: Including a radical scavenger in the reaction mixture can effectively prevent polymerization. A common and effective inhibitor is 4-tert-butylcatechol (TBC), typically added at a concentration of 0.1%.[2]

  • Temperature Control: While high temperatures may be necessary for the C-N coupling, it's crucial to find the optimal temperature that promotes the desired reaction without inducing significant polymerization. A careful temperature screening study is recommended.

  • Reaction Time: Minimize the reaction time as much as possible by closely monitoring the reaction progress (e.g., by TLC or LC-MS) and stopping the reaction once the starting material is consumed.

Q4: I am considering a Stille coupling to introduce the vinyl group as a final step. What are the potential pitfalls of this approach?

An alternative synthetic strategy involves first performing the Buchwald-Hartwig amination on a 2-chloro-5-bromo-6-methylpyridine with piperazine, followed by a Stille coupling to introduce the vinyl group. While this can be an effective route, it has its own set of challenges.

Potential Issues with a Stille Coupling Approach:

  • Toxicity of Tin Reagents: Organotin reagents are notoriously toxic and require careful handling and disposal.[3]

  • Removal of Tin Byproducts: The removal of stoichiometric tin byproducts from the final product can be challenging and often requires multiple chromatographic purifications.[4]

  • Reaction Optimization: Stille couplings can be sensitive to the choice of catalyst, ligands, and additives. Optimization is often required to achieve high yields.[5]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add 2-chloro-6-methyl-5-vinylpyridine (1.0 mmol), piperazine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

    • In a separate glovebox, prepare a stock solution of the catalyst system: Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol) in anhydrous toluene.

  • Inert Atmosphere:

    • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Reaction Execution:

    • Add anhydrous, degassed toluene (5 mL) to the Schlenk tube, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The following table provides a summary of representative conditions and their impact on the outcome of the Buchwald-Hartwig amination of a generic 2-chloropyridine with a secondary amine.

ParameterCondition ACondition BCondition CExpected Outcome
Pd Source Pd(OAc)₂Pd₂(dba)₃G4-PalladacycleG4-Palladacycle often provides the most consistent results.[1]
Ligand PPh₃XantphosRuPhosRuPhos is generally superior for electron-rich chloropyridines.[1]
Base K₂CO₃Cs₂CO₃NaOtBuNaOtBu typically gives the highest yields and fastest reaction rates.[1]
Temperature 80 °C100 °C120 °CHigher temperatures can increase conversion but may also promote side reactions.
Catalyst Loading 1 mol%2 mol%5 mol%Higher loading may be necessary for challenging substrates.[1]

Note: This data is generalized from literature on similar substrates and should be used as a starting point for optimization.[6]

Troubleshooting Workflow

Start Low Yield / No Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckConditions Are Reaction Conditions Appropriate? Start->CheckConditions CheckPurity Are Reagents and Solvents Pure and Anhydrous? Start->CheckPurity OptimizeCatalyst Switch to Pd(0) Pre-catalyst Use Bulky Biarylphosphine Ligand CheckCatalyst->OptimizeCatalyst No OptimizeConditions Increase Temperature (80-110°C) Use Strong Base (NaOtBu) CheckConditions->OptimizeConditions No PurifyReagents Dry Solvents and Reagents Ensure Inert Atmosphere CheckPurity->PurifyReagents No Success Improved Yield OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • S. P. H. Mee, V. Lee, J. E. Baldwin. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed., 43, 1132-1136.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Littke, A. F., & Fu, G. C. (1999). A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides.
  • Ragan, J. A., et al. (2003). Industrial examples of the Stille Reaction in Large-Scale Process Chemistry. Org. Proc. Res. Dev., 7, 676-683.
  • Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A vinyl-carbenoid-equivalent-like approach to the synthesis of substituted olefins. J. Am. Chem. Soc., 108, 3033–3040.
  • Farina, V. (1996). New perspectives in the Stille reaction. Pure and Applied Chemistry, 68(1), 73-78.
  • Kosugi, M., et al. (1978). Palladium-catalyzed cross-coupling reaction of organotellurium compounds with organic halides. Chemistry Letters, 7(8), 927-928.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

Sources

Optimization

Technical Support Center: Synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

Executive Summary & Strategic Analysis The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine presents a classic "competing functionality" challenge in heterocyclic chemistry. You are attempting to perform a nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine presents a classic "competing functionality" challenge in heterocyclic chemistry. You are attempting to perform a nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination on a pyridine ring that contains a thermally sensitive vinyl group .

The primary failure modes for this reaction are:

  • Vinyl Polymerization: The vinyl group is prone to radical polymerization under the thermal stress required for SNAr.

  • Bis-Piperazine Formation: The symmetric nature of piperazine leads to bridging (dimerization) if stoichiometry is not strictly controlled.

  • Regioselectivity: If starting from a di-halo precursor, substitution must occur at the C2 position, not C5.

This guide outlines two validated protocols: Method A (Direct SNAr) for scale and cost-efficiency, and Method B (Late-Stage Vinylation) for high-purity medicinal chemistry applications.

Decision Matrix: Selecting Your Route

Before starting, determine your priority: Scale/Cost or Purity/Reliability .

RouteSelection cluster_A Method A Challenges cluster_B Method B Challenges Start Start: Select Synthesis Strategy ScaleQ Is Scale > 10g? Start->ScaleQ CostQ Is Pd-catalyst cost prohibitive? ScaleQ->CostQ Yes RouteB Method B: Late-Stage Vinylation (Low Risk, High Cost) ScaleQ->RouteB No (Small Scale) RouteA Method A: Direct SNAr (High Risk, Low Cost) CostQ->RouteA Yes CostQ->RouteB No Risk1 Vinyl Polymerization RouteA->Risk1 Risk3 Pd Removal RouteB->Risk3 Risk2 Thermal Instability Risk4 Step Count (+1)

Caption: Decision logic for selecting the optimal synthetic pathway based on scale and resource constraints.

Method A: Direct SNAr (Process Optimization)

Concept: Reaction of 2-chloro-6-methyl-5-vinylpyridine with excess piperazine. Critical Control Point: Preventing polymerization of the vinyl group during heating.

Optimized Protocol
ParameterConditionRationale (Causality)
Solvent NMP (N-Methyl-2-pyrrolidone) or DMSOHigh dielectric constant stabilizes the Meisenheimer complex, accelerating SNAr rates at lower temperatures [1].
Stoichiometry Piperazine (5.0 – 8.0 equiv)Crucial: A massive excess ensures the statistical probability favors mono-substitution over dimer formation (bis-pyridine) [2].
Base DIPEA (2.0 equiv) or K2CO3Scavenges HCl generated; inorganic bases require fine grinding to be effective in NMP.
Inhibitor BHT (2,6-Di-tert-butyl-4-methylphenol) Mandatory: Add 0.5–1.0 mol% relative to the pyridine. BHT scavenges free radicals, preventing the "black tar" polymerization of the vinyl group [3].
Temperature 80°C – 100°CDo not exceed 110°C. Above this, thermal polymerization of vinylpyridine outcompetes the inhibitor.
Step-by-Step Workflow
  • Charge: To a reaction vessel, add 2-chloro-6-methyl-5-vinylpyridine (1.0 eq), BHT (1.0 mol%) , and Piperazine (6.0 eq).

  • Solvent: Add NMP (5 mL per gram of pyridine).

  • Heat: Heat to 90°C under an air atmosphere (Note: Some radical inhibitors like MEHQ require oxygen to function; BHT works well under inert gas, but trace oxygen is often beneficial for vinyl stability).

  • Monitor: Check HPLC at 4 hours. Look for the disappearance of the chloro-pyridine.

  • Workup (The "Piperazine Problem"):

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and wash with 5% LiCl solution (removes NMP).

    • Wash the organic layer with water (3x). Note: Excess piperazine is water-soluble and will wash away here.

    • Dry over Na2SO4 and concentrate.

Method B: Late-Stage Vinylation (Suzuki Coupling)

Concept: Install the piperazine first on a stable bromo-precursor, then install the vinyl group. Recommendation: Use this route if Method A yields <30% or if purity requirements are >99.5%.

Reaction Scheme
  • Step 1: 2-Chloro-5-bromo-6-methylpyridine + Piperazine → 1-(5-Bromo-6-methylpyridin-2-yl)piperazine.

    • Why: SNAr occurs preferentially at the 2-Cl position (activated by ring nitrogen) rather than the 5-Br position [4].

  • Step 2: Intermediate + Potassium Vinyltrifluoroborate (Suzuki) → Product .

Optimized Protocol (Step 2)
ReagentEquivalentsRole
Intermediate 1.0Substrate
K-Vinyltrifluoroborate 1.2Vinyl source (more stable than tributylvinyltin)
Catalyst Pd(dppf)Cl2 (3 mol%)Robust catalyst for Suzuki coupling of heteroaryl bromides.
Base Cs2CO3 (3.0 eq)Promotes transmetallation.
Solvent THF:H2O (9:1)Aqueous component is required for the boronate coupling.

Troubleshooting & FAQ

Issue 1: "My reaction mixture turned into a black, insoluble gel."

Diagnosis: Vinyl polymerization. Root Cause:

  • Lack of radical inhibitor.

  • Temperature too high (>110°C).

  • Oxygen-free environment (if using MEHQ as inhibitor). Fix:

  • Immediate: Discard batch (cannot be recovered).

  • Next Run: Add BHT or 4-tert-Butylcatechol . Lower temperature to 80°C and extend reaction time.

Issue 2: "I see a large impurity at M+ mass = Product + (Product - H)."

Diagnosis: Dimer formation (Bis-1,4-(6-methyl-5-vinylpyridin-2-yl)piperazine). Root Cause: Piperazine concentration was too low relative to the electrophile. Fix:

  • Increase Piperazine equivalents from 2.0 to 8.0 .

  • Reverse Addition: Add the chloropyridine slowly to a solution of the piperazine. This ensures the chloropyridine always encounters a high concentration of unreacted piperazine.

Issue 3: "I cannot remove the excess piperazine during workup."

Diagnosis: Piperazine is amphiphilic and drags into the organic layer. Fix:

  • The pH Switch:

    • After reaction, dilute with water and adjust pH to ~5.0 with dilute HCl. (Piperazine is diprotonated and stays in water; Product is monoprotonated but more lipophilic).

    • Extract with DCM (Product moves to organic; Piperazine stays in water). Note: This requires careful pH titration as the product is also basic.

  • Distillation: Piperazine sublimes/distills easily. High-vacuum drying at 60°C will remove free piperazine.

Visualizing the Troubleshooting Logic

Troubleshooting Problem Low Yield / Impurity Check1 Is it a Polymer/Gel? Problem->Check1 Check2 Is it a Dimer (M+ ~2x)? Check1->Check2 No Sol1 Add BHT/Lower Temp Check1->Sol1 Yes Check3 Is SM remaining? Check2->Check3 No Sol2 Increase Piperazine eq. to >6.0 Check2->Sol2 Yes Sol3 Switch Solvent to NMP or Increase Temp Check3->Sol3 Yes

Caption: Diagnostic workflow for identifying and resolving yield-limiting factors.

References

  • Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery.

    • Source: Roughley, S. D., & Jordan, A. M. (2011). Journal of Medicinal Chemistry.
    • Context: Discusses solvent effects (DMSO/NMP) on reaction rates for electron-deficient heterocycles.
    • Link:[Link]

  • Synthesis of Piperazine Derivatives: Str

    • Source: Organic Chemistry Portal.[4]

    • Context: Validates the requirement for excess diamine to prevent dimeriz
    • Link:[Link]

  • Inhibition of Vinylpyridine Polymeriz

    • Source: Polymer Chemistry (RSC), 2013.
    • Context: Mechanisms of anionic and radical polymerization of vinylpyridines and stabiliz
    • Link:[Link]

  • Regioselectivity in Nucleophilic Substitution of 2,5-Dihalopyridines.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
    • Context: Establishes that C2 (ortho to N) is significantly more reactive toward nucleophiles than C5 (meta to N).
    • Link:[Link]

Sources

Troubleshooting

Stability issues with 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine in solution

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the stability challenges of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine in s...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the stability challenges of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine in solution. As Senior Application Scientists, we have synthesized data from analogous chemical structures and established laboratory protocols to offer field-proven insights and troubleshooting strategies. This guide is designed to empower you to anticipate and resolve stability issues, ensuring the integrity and reproducibility of your experimental results.

Technical Support Guide: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

This molecule, a valuable building block in medicinal chemistry, incorporates three key structural motifs: a piperazine ring, a substituted pyridine ring, and a reactive vinyl group.[1][2] Its stability in solution is not always straightforward and is critically dependent on handling, solvent choice, and experimental conditions. This guide addresses the most common issues encountered by researchers.

Section 1: Frequently Asked Questions - Initial Handling & Storage

Q1: I have just received my vial of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine. What are the best practices for initial storage?

A1: Proper initial storage is the first line of defense against degradation. The compound should be stored under the following conditions:

  • Temperature: Keep refrigerated or frozen for long-term storage. For short-term storage between experiments, 4°C is acceptable. Avoid repeated freeze-thaw cycles.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The piperazine moiety is susceptible to oxidation.[4][5]

  • Light: Protect from light. The vinyl group is a known photosensitive functional group that can be prone to polymerization upon exposure to UV light.[6]

  • Moisture: The compound is hygroscopic. Keep the container tightly sealed to prevent moisture absorption, which can facilitate degradation.[7]

Q2: What is the recommended solvent for creating a stock solution?

A2: Anhydrous, aprotic solvents are highly recommended for primary stock solutions.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It offers excellent solvating power for a wide range of organic molecules and its aprotic nature minimizes solvent-mediated degradation pathways.

  • Alternative: Anhydrous N,N-Dimethylformamide (DMF).

  • Aqueous Solutions: Avoid preparing primary stock solutions in aqueous buffers, especially for long-term storage. If aqueous media are required for an assay, fresh dilutions from a DMSO stock should be made immediately prior to use. The piperazine moiety can improve aqueous solubility, particularly under acidic conditions where its nitrogen atoms are protonated, but this does not guarantee stability.[8]

Section 2: Troubleshooting Guide - Common In-Experiment Issues

This section addresses problems that may arise during your experiments. The following workflow can help diagnose the root cause of observed instabilities.

G start Issue Observed: Solution becomes cloudy, precipitates, or changes color. check_solubility Is the concentration below the known solubility limit in this solvent/pH? start->check_solubility check_temp Was the solution exposed to elevated temperatures (>40°C) or light? check_solubility->check_temp Yes solubility_issue Root Cause: Poor Solubility or Salt Precipitation. Action: Lower concentration, adjust pH, or use a co-solvent. check_solubility->solubility_issue No check_age Is the stock solution old or prepared in a protic/aqueous solvent? check_temp->check_age No polymerization_issue Root Cause: Vinyl Group Polymerization. Action: Prepare fresh solution, protect from light/heat, add radical inhibitor (e.g., BHT). check_temp->polymerization_issue Yes oxidation_issue Root Cause: Oxidative Degradation of Piperazine Ring. Action: Use de-gassed solvents, prepare fresh, store under inert gas. check_age->oxidation_issue Yes

Caption: Troubleshooting workflow for solution instability.

Q3: My solution in an aqueous buffer turned cloudy over a short period. Is this degradation?

A3: Not necessarily. This is one of the most common issues and can stem from several causes:

  • Poor Solubility: While the piperazine group can aid solubility, the overall molecule has significant non-polar character. Its solubility in aqueous buffers at neutral pH is likely low. The cloudiness may be the compound precipitating out of solution.[9]

  • Salt Formation/Precipitation: If your buffer contains certain counter-ions, the protonated form of your compound may form an insoluble salt.

  • Vinyl Polymerization: The vinyl group is susceptible to polymerization, which can be initiated by light, heat, or trace metal impurities.[6] This process forms oligomers or polymers that are insoluble and will precipitate, leading to cloudiness or a solid deposit.

Troubleshooting Steps:

  • Verify Solubility: Perform a simple solubility test at your desired concentration and buffer conditions.

  • Filter and Analyze: Filter the precipitate and the supernatant. Analyze both fractions by LC-MS or NMR to determine if the material is the parent compound (solubility issue) or a new species (degradation/polymerization).

  • Work Fresh: Always prepare aqueous solutions immediately before the experiment from a stable, non-aqueous stock (e.g., DMSO).

Q4: I am observing new peaks in my LC-MS analysis of an aged solution. What are the likely degradation products?

A4: Based on the structure, two primary degradation pathways are expected:

  • Oxidation of the Piperazine Ring: The secondary amine of the piperazine ring is a prime target for oxidation. This can be catalyzed by air or trace metals. Common degradation products include N-oxides, hydroxylated species, or ring-opened products.[4][10] Formylated piperazine derivatives are also commonly observed degradation products in the presence of a carbon source like CO2.[11]

  • Vinyl Group Reactions: Besides polymerization, the vinyl group can undergo oxidation to form an epoxide or be cleaved to an aldehyde.

The diagram below illustrates these potential pathways.

G Parent 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Oxidation Oxidative Stress (O₂, Metal Ions) Parent->Oxidation Polymerization Initiators (Light, Heat, Radicals) Parent->Polymerization PiperazineOxide Piperazine N-Oxide (+16 Da) Oxidation->PiperazineOxide Ring Oxidation FormylPiperazine N-Formylpiperazine (+28 Da) Oxidation->FormylPiperazine Formylation VinylOxide Vinyl Epoxide (+16 Da) Oxidation->VinylOxide Vinyl Oxidation VinylPolymer Oligomers / Polymers (Insoluble Precipitate) Polymerization->VinylPolymer Polymerization

Caption: Potential degradation pathways of the molecule.

Section 3: Protocol for Proactive Stability Assessment

To ensure data integrity, especially in drug development, proactively assessing stability in your specific experimental matrix is crucial. A forced degradation study can identify potential liabilities and degradation products.[12]

Objective: To determine the intrinsic stability of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine under various stress conditions.

Materials:

  • 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

  • Solvents: DMSO, Acetonitrile (ACN), Water (HPLC-grade)

  • Stress Reagents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Validated HPLC method for quantifying the parent compound.

Experimental Workflow

G cluster_conditions Stress Conditions (24h) start Prepare 1 mg/mL Stock in ACN or DMSO acid Acidic: Add 0.1 N HCl (Heat to 60°C) start->acid base Basic: Add 0.1 N NaOH (Heat to 60°C) start->base oxidative Oxidative: Add 3% H₂O₂ (Room Temp) start->oxidative thermal Thermal: Heat Solution (60°C) start->thermal photo Photolytic: Expose to UV Light (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC oxidative->analyze thermal->analyze photo->analyze neutralize->analyze end Compare % Remaining Parent Compound vs. Control analyze->end

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:
  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor solution (e.g., 1:1 v/v). Include a control sample stored at 4°C in the dark.

    • Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C.

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal: Dilute with your typical assay solvent and incubate at 60°C.

    • Photostability: Expose a solution to a calibrated light source as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Quench and Analyze:

    • For acid/base samples, neutralize them before injection.

    • Analyze all samples using a validated HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining compared to the T=0 sample.

Interpreting the Results

This study will reveal the compound's primary liabilities. For instance, significant degradation under oxidative conditions confirms the need for de-gassed solvents, while degradation under thermal/photolytic stress points to the instability of the vinyl group.

Stress Condition Likely Unstable Moiety Recommended Mitigation Action
Acid/Base HydrolysisGenerally stable, but monitorConfirm stability within assay pH range.
Oxidative (H₂O₂)Piperazine RingUse de-gassed solvents; store under inert gas.[10]
Thermal (Heat)Vinyl GroupAvoid heating solutions; prepare fresh.[13]
Photolytic (Light)Vinyl GroupProtect solutions from light using amber vials.[6]

References

  • Vertex AI Search. (2025).
  • Freeman, S. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Bond Chemicals Ltd. (2020, October 16).
  • Wang, T., et al. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
  • Jubilant Ingrevia. (n.d.).
  • Shejul, P. B., & Vyavahare, A. V. (n.d.).
  • Plaza, J. M. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Nielsen, P. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Wiley. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • An, N., et al. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences.
  • Chen, E. (n.d.).
  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Benchchem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • MDPI. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • MDPI. (2025, June 25). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.
  • Academia.edu. (n.d.). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings.
  • ChemicalBook. (2026, January 13). 1-PYRIDIN-2-YLMETHYL-PIPERAZINE.
  • Lombardo, L. J., et al. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • ResearchGate. (2024, July 4).
  • New Jersey Department of Health. (2002, June). Hazard Summary: PYRIDINE, 2-METHYL-5- VINYL.

Sources

Optimization

Technical Support Center: Storage and Handling of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

This guide provides researchers, scientists, and drug development professionals with essential technical information and troubleshooting advice for the proper storage and handling of 1-(6-Methyl-5-vinylpyridin-2-yl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information and troubleshooting advice for the proper storage and handling of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine. The inherent reactivity of the vinylpyridine moiety makes this compound susceptible to spontaneous polymerization, which can compromise sample integrity and experimental outcomes. This document outlines the mechanisms of instability and provides validated protocols to ensure long-term stability.

Section 1: Understanding the Instability

Q: Why is 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine prone to polymerization during storage?

A: The primary cause of instability is the presence of the vinyl group (-CH=CH₂) attached to the pyridine ring. This structural feature makes the molecule a vinyl monomer, analogous to well-known compounds like styrene or 2-vinylpyridine.[1][2] These monomers are highly susceptible to a process called free-radical polymerization.

This reaction is a chain process initiated by free radicals, which can be generated by:

  • Thermal Energy: Elevated temperatures (including ambient room temperature over time) can provide sufficient energy to initiate radical formation.[2]

  • Light (UV Radiation): Exposure to light, particularly UV wavelengths, can trigger the formation of initiator radicals.

  • Oxygen/Peroxides: Interaction with atmospheric oxygen can form peroxide impurities, which are potent polymerization initiators.[3]

Once initiated, a single radical can cause thousands of monomer units to link together, rapidly converting the liquid or dissolved material into a viscous oligomer or an insoluble solid polymer.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (Heat, Light, Peroxide) R Free Radical (R•) I->R forms M1 Monomer R->M1 attacks RM1 Propagating Radical (R-M•) M1->RM1 M2 Monomer RM2 Growing Chain (R-M-M•) RM1->RM2 M3 ... RM2->M3 Polymer Polymer Chain M3->Polymer

Figure 1: Simplified mechanism of free-radical polymerization.

Section 2: Recommended Storage & Handling Protocols

Q: What is the definitive protocol for storing this compound to prevent polymerization?

A: A multi-faceted approach combining chemical inhibition and strict environmental controls is required. Simply refrigerating the compound is often insufficient.

Core Storage Parameters
ParameterRecommendationRationale
Temperature -20°C Significantly reduces the rate of thermally-initiated polymerization.[1][4]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents the formation of oxygen-derived peroxides, which are potent polymerization initiators.[5]
Light Amber Glass Vial or Opaque Container Protects the compound from light-induced radical formation.[6][7]
Inhibitor 4-Methoxyphenol (MEHQ) or 4-tert-Butylcatechol (TBC) Chemically scavenges free radicals to terminate the polymerization chain reaction.[2]
Container Tightly-Sealed, Appropriately Sized Vial Minimizes headspace and prevents contamination from atmospheric moisture and oxygen.[8][9]
Step-by-Step Storage Protocol
  • Procurement & Initial Assessment: Upon receiving the compound, verify if the manufacturer has already added a polymerization inhibitor. This is standard practice for vinyl monomers.[2][10] If this information is unavailable, assume an inhibitor needs to be added.

  • Prepare Inhibitor Stock Solution: Dissolve your chosen inhibitor (e.g., MEHQ) in a compatible, dry, peroxide-free solvent (e.g., anhydrous toluene or the solvent used in your reaction) to create a concentrated stock (e.g., 1,000 ppm w/v).

  • Aliquot the Compound: To avoid repeated warming and cooling of the main stock, divide the as-received material into smaller, single-use aliquots in clean, dry amber glass vials.

  • Add Inhibitor: Add the inhibitor stock solution to each aliquot to achieve a final concentration of 50-200 ppm . For example, to achieve 100 ppm in a 1 gram sample, add 100 microliters of a 1,000 ppm stock solution. Gently swirl to mix.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 30-60 seconds to displace all oxygen.

  • Seal and Label: Immediately and tightly cap the vials. Seal the cap with paraffin film as an extra precaution. Label clearly with the compound name, concentration, date, and "Inhibitor Added (e.g., 100 ppm MEHQ)".

  • Store: Place the sealed vials in a designated -20°C freezer.

Storage_Workflow cluster_prep Preparation for Storage cluster_storage Long-Term Storage A Receive Compound B Verify Inhibitor Status A->B C Aliquot into Amber Vials B->C D Add Inhibitor Solution (50-200 ppm final) C->D E Purge Headspace with Inert Gas (Ar or N₂) D->E F Seal Tightly & Wrap Cap E->F G Store at -20°C Away from Light F->G

Figure 2: Recommended workflow for the safe storage of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine.

Section 3: FAQs - Polymerization Inhibitors

Q: How do polymerization inhibitors work?

A: The most common inhibitors, such as MEHQ and TBC, are phenolic compounds. They function as radical scavengers.[3] They donate a hydrogen atom to the highly reactive propagating radical (R-M•), effectively terminating the polymerization chain. The resulting inhibitor radical is highly stabilized by resonance and lacks the reactivity to initiate a new chain.[2]

Inhibition_Action cluster_products Termination Products RM Propagating Radical (R-M•) IH Inhibitor (e.g., MEHQ) RMH Terminated Chain (R-M-H) RM->RMH reacts with I_rad Stable Inhibitor Radical (I•) IH->I_rad

Sources

Troubleshooting

Troubleshooting 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine crystallization

Topic: Crystallization & Purification Troubleshooting Ticket ID: CRY-VP-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary You are encountering difficulties crystallizing 1-(6-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization & Purification Troubleshooting Ticket ID: CRY-VP-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering difficulties crystallizing 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine . This molecule presents a "perfect storm" of crystallization challenges: the piperazine moiety is prone to oiling out due to strong hydrogen bonding networks and low lattice energy, while the vinyl group at position 5 introduces significant thermal instability and polymerization risks.

This guide moves beyond standard textbook recrystallization.[2][3] We treat this as a dynamic system where thermodynamic stability (crystal form) fights against kinetic instability (polymerization).[1][2]

Module 1: The "Oiling Out" Phenomenon

Symptom: The solution turns cloudy, then separates into a bottom oily layer instead of forming crystals.[4]

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) .[1][2][5] The melting point of your solvated intermediate is likely lower than the temperature at which it saturates.[4]

  • Impurity Depression: Residual precursors (e.g., 2-chloro-6-methyl-5-vinylpyridine) act as solvents, lowering the melting point.[1][2]

  • Conformational Flexibility: The piperazine ring is conformationally flexible, making nucleation entropically unfavorable.[2]

Troubleshooting Protocol: The "Cloud Point" Seeding Method

Do not simply cool the solution to 0°C; this guarantees oiling out.

  • Solvent Choice: Switch to a DCM/Heptane or IPA/Isopropyl Ether system.[2] Avoid boiling alcohols alone, as they require high heat (risk to vinyl group).[2]

  • Dissolution: Dissolve the crude oil in the minimum amount of "Good Solvent" (e.g., DCM or Isopropyl Alcohol) at Room Temperature or mild heat (<40°C).

  • The Anti-Solvent Titration:

    • Slowly add the "Poor Solvent" (Heptane or Isopropyl Ether) dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Seeding (Critical): Add a seed crystal (if available) or scratch the glass interface.[2] If no seed exists, sonicate the turbid solution for 30 seconds to induce nucleation.[2]

  • Aging: Stir at that specific temperature for 2 hours. Do not cool yet. Let the oil droplets resolve into nuclei.

  • Cooling: Once solids are visible, cool slowly (5°C/hour) to 0°C.

Decision Logic for Oiling Out:

OilingOutLogic Figure 1: Decision Matrix for Handling Phase Separation (Oiling Out) Start Symptom: Oiling Out CheckPurity Check Purity (HPLC) Is Purity > 90%? Start->CheckPurity Purify Perform Acid/Base Extraction or Silica Plug Filtration CheckPurity->Purify No (<90%) SolventCheck Evaluate Solvent System CheckPurity->SolventCheck Yes (>90%) Purify->SolventCheck LLPS_Action Use Cloud Point Method (Protocol Above) SolventCheck->LLPS_Action Free Base Required Salt_Action Switch to Salt Formation (See Module 3) SolventCheck->Salt_Action Solid Form Priority

Module 2: Vinyl Group Instability (Polymerization)

Symptom: Crystals or mother liquor turn yellow/brown; yield decreases; material becomes gummy.[1][2]

Technical Insight

The 5-vinyl group is a reactive alkene.[2] In the presence of heat (>50°C), light, or radical initiators (peroxides in ethers), it will undergo radical polymerization.[1] The pyridine ring can act as a weak activator for this process.

Stabilization Protocol
ParameterRecommendationWhy?
Inhibitor BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol Add 50-100 ppm to your crystallization solvent.[1][2] These scavenge free radicals before polymerization chains start.[2]
Temperature Keep < 45°C Thermal initiation of vinyl polymerization accelerates exponentially above 50°C.
Solvents Peroxide-Free Ethers If using THF or Diethyl Ether, test for peroxides.[1][2] Peroxides initiate vinyl polymerization immediately.[2]
Atmosphere Argon/Nitrogen Blanket Oxygen can form peroxides with the vinyl group, leading to degradation.
Module 3: Salt Selection (The "Nuclear" Option)

Symptom: The free base is persistent oil. You need a solid for storage or the next step.

If the free base refuses to crystallize, you must disrupt the crystal lattice dynamics by forming a salt. The protonated piperazine nitrogen creates strong ionic bonds, dramatically increasing lattice energy and melting point.

Recommended Salts
  • Dihydrochloride (2HCl):

    • Pros: Very high melting point, usually precipitates immediately.[2]

    • Cons: Hygroscopic; excess HCl can react with the vinyl group (hydrochlorination across the double bond). Use stoichiometric control.

  • Fumarate / Maleate:

    • Pros: Often forms large, non-hygroscopic crystals.[2] Milder acid prevents vinyl degradation.[2]

    • Cons: Lower solubility in water.[2][6]

Protocol: Controlled Salt Formation
  • Dissolve 1 eq. of free base in Ethyl Acetate or IPA (5 vol).

  • Cool to 0-5°C (Protect the vinyl group).

  • Add 1.05 eq. of acid (e.g., 4M HCl in Dioxane or Fumaric acid in MeOH) dropwise.[2]

    • Warning: Do not use aqueous HCl if possible; water promotes gumming.[2]

  • Stir for 1 hour at 0°C.

  • Filter the precipitate and wash with cold MTBE.

Module 4: Experimental Data & Solubility Profile

Table 1: Solubility Screening for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorVerdict
Methanol HighHighLowGood for dissolution, needs anti-solvent.[1][2]
DCM Very HighHighLowToo soluble; use only to dissolve crude.[2]
Ethyl Acetate ModerateLowLowExcellent candidate for cooling crystallization.[2]
Hexane/Heptane InsolubleInsolubleN/AUse as anti-solvent only.[2]
Acetone HighModerateHighAvoid.[2] Can form Schiff bases with piperazine or polymerize vinyl.[2]
Water (pH 7) ModerateModerateHighCauses oiling out/emulsions.[2] Avoid.
Module 5: Synthesis & Impurity Pathway

Understanding where your impurities come from helps you remove them.[2] The synthesis typically involves the nucleophilic attack of piperazine on a chloropyridine.

SynthesisPathway Figure 2: Impurity Generation Pathways Affecting Crystallization Precursor 2-Chloro-6-methyl- 5-vinylpyridine Intermediate Reaction Mixture Precursor->Intermediate Reagent Piperazine (Excess) Reagent->Intermediate Product Target: 1-(6-Methyl-5-vinylpyridin- 2-yl)piperazine Intermediate->Product Main Path Impurity1 Impurity: Bis-substituted Piperazine Intermediate->Impurity1 Over-reaction Impurity2 Impurity: Polymerized Vinyl Species Intermediate->Impurity2 Heat/Oxidation

[1][2] Purification Tip: If your crude contains the "Bis-substituted" impurity (where one piperazine attacks two pyridine rings), crystallization will be nearly impossible due to the structural similarity.[2]

  • Action: Perform a silica filtration (DCM:MeOH:NH3 90:9:1) before attempting crystallization to remove the bis-impurity.[1][2]

References
  • Pharmalego. (2024).[2][7] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • Polysciences, Inc. (n.d.).[2] 4-Vinylpyridine Monomer Handling and Polymerization Guide. Retrieved from [1][2]

  • LibreTexts Chemistry. (2022).[2] Troubleshooting Crystallization: Oiling Out. Retrieved from [1][2]

  • LutPub. (2018).[2] Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [1][2]

  • BenchChem. (2025).[2] Protocols for the Polymerization of Vinylpyridine (Inhibition Strategies). Retrieved from [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine before handling.[1][2] Vinyl compounds are potential sensitizers and carcinogens.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Vinylpyridine Derivatization

Welcome to the technical support center for vinylpyridine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vinylpyridine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this versatile class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section directly tackles common problems encountered during vinylpyridine derivatization reactions. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying rationale to empower you to make informed decisions in your experiments.

Q1: Why is my reaction yield consistently low, and how can I improve it?

Low yields in vinylpyridine derivatization can be attributed to several factors, ranging from incomplete reactions to the formation of unwanted side products.[1][2][3] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Recommended Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[2][3][4] Extending the reaction time may be necessary for complete conversion.

    • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate.[2][3] While higher temperatures can accelerate the reaction, they may also promote side reactions or degradation.[1][5] Experiment with a range of temperatures to find the ideal balance. For instance, in some polymerizations, lower temperatures are favored to control the reaction rate and prevent unwanted side reactions.[6][7]

    • Inadequate Mixing: Ensure efficient stirring or agitation to maintain a homogenous reaction mixture, which is essential for facilitating contact between reactants.[3]

  • Side Product Formation:

    • Competing Reaction Pathways: Vinylpyridine can undergo various reactions. To enhance selectivity towards the desired product, consider optimizing the order of reagent addition.[2] Pre-forming an intermediate before introducing the vinylpyridine can sometimes steer the reaction towards the intended pathway.

    • Catalyst Issues: The choice and concentration of the catalyst are critical.[2] For instance, in the synthesis of 2-vinylpyridine from acetylene and acrylonitrile, cyclopentadienylcobalt or π-allylcobalt compounds are effective catalysts.[8] The catalyst concentration should be carefully optimized, typically between 0.05-0.5 mol %.[8]

  • Reagent Quality and Stoichiometry:

    • Impure Reagents: Use high-purity reagents to minimize the introduction of contaminants that could lead to side reactions.[3]

    • Incorrect Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but it could also lead to the formation of byproducts.

Q2: I'm observing significant polymer formation in my reaction. How can I prevent this?

Vinylpyridines are prone to polymerization, especially under conditions of heat, light, or in the presence of acid or radical initiators.[1][9] This is a major cause of reduced yield and can complicate product purification.

Strategies to Mitigate Polymerization:

  • Use of Inhibitors: During storage and purification, it is standard practice to add a polymerization inhibitor, such as 4-tert-butyl catechol (TBC), typically at a concentration of 0.1%.[1][9] For reactions conducted at high temperatures, introducing an inhibitor into the feed stream can be beneficial.[1]

  • Temperature Control: Avoid excessive heat, as it can initiate polymerization.[9][10] If heating is necessary, maintain the lowest effective temperature and ensure uniform heating. Rapid cooling of the product stream after the reaction is also recommended.[1]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to polymerization.[1]

  • Prompt Neutralization: If the reaction is acid-catalyzed, neutralize the mixture promptly upon completion to prevent acid-induced polymerization of the product.[1]

  • Solvent Selection: The choice of solvent can influence polymerization. In some cases, conducting the reaction in a suitable solvent can help to control the reaction rate and minimize polymerization.[11]

Q3: My product is contaminated with starting materials and unexpected byproducts. What are the best purification strategies?

Effective purification is essential for obtaining a high-purity vinylpyridine derivative. The choice of method will depend on the physical properties of your product and the nature of the impurities.

Recommended Purification Techniques:

  • Distillation under Reduced Pressure: This is a common and effective method for purifying liquid vinylpyridine derivatives.[1][9] Performing the distillation in the presence of a polymerization inhibitor is crucial to prevent polymerization at elevated temperatures.[1]

  • Column Chromatography: For non-volatile or solid products, column chromatography on silica gel or alumina can be an excellent method for separating the desired product from starting materials and byproducts.[2]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a powerful technique for achieving high purity.[2]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or to separate the product from the reaction mixture.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of vinylpyridine derivatization, providing concise and actionable answers.

Reaction Parameters
  • What is the optimal temperature range for vinylpyridine derivatization? The optimal temperature is highly dependent on the specific reaction. Some reactions, like certain polymerizations, are best conducted at low temperatures (e.g., below -60°C) to control the reaction and prevent side reactions.[6] Other syntheses may require elevated temperatures, for instance, the formation of 2-vinylpyridine from acetylene and acrylonitrile is typically carried out between 140°C and 180°C.[8] It is crucial to consult the literature for specific reaction types and to perform optimization studies.

  • How does the choice of solvent affect the reaction? The solvent can have a significant impact on reaction kinetics and outcomes.[11] For example, in nitroxide-mediated radical polymerization of 3-vinylpyridine, the reaction is faster in ethylene glycol at low temperatures compared to bulk polymerization.[11] Solvents are also used to manage viscosity and prevent precipitation in polymerization reactions.[11] The polarity of the solvent can also be a key factor.[6]

  • What are common catalysts used for vinylpyridine derivatization? A variety of catalysts can be employed depending on the desired transformation. For Sonogashira coupling reactions, poly-4-vinylpyridine-supported CuPd bimetallic catalysts have shown high activity.[12] In the synthesis of 2-vinylpyridine, cobalt-based catalysts like cyclopentadienylcobalt compounds are used.[8] For stereospecific polymerizations, rare-earth metal complexes, such as yttrium-based catalysts, have been utilized.[13][14][15]

Reagents and Stability
  • How should I store vinylpyridine monomers to prevent degradation? Vinylpyridine monomers should be stored at low temperatures, typically below -10°C (14°F), in a dry environment to prevent autopolymerization.[10] They are also sensitive to light and heat, which can trigger polymerization.[9] The addition of a stabilizer like 4-tert-butyl catechol is common practice for storage.[9]

  • Are there any specific safety precautions I should take when working with vinylpyridines? Yes, vinylpyridines are toxic and lachrymatory (tear-inducing).[9] They are also flammable liquids.[10] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[10]

Reaction Monitoring
  • What are the best analytical techniques to monitor the progress of my reaction? Thin Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring of reaction progress.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques.[16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting materials and the appearance of product signals.

III. Experimental Protocols & Data

This section provides a generalized experimental protocol for a common vinylpyridine derivatization reaction, along with a table summarizing key reaction parameters.

Generalized Protocol: Synthesis of a 2-Vinylpyridine Derivative

This protocol outlines a general procedure. Specific amounts, temperatures, and reaction times should be optimized for each unique substrate and desired product.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the starting material in an appropriate anhydrous solvent.

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0°C or -78°C) using an ice or dry ice/acetone bath. Slowly add the derivatizing reagent dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at the chosen temperature. Monitor the progress of the reaction by TLC or another suitable analytical technique.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated ammonium chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Table 1: Summary of Optimized Reaction Parameters for Select Vinylpyridine Syntheses
Reaction TypeVinylpyridine IsomerCatalystTemperature (°C)SolventKey Considerations
From Acetylene & Acrylonitrile 2-VinylpyridineCyclopentadienylcobalt140-180Inert SolventShort reaction times (less than 50 minutes) are crucial to minimize polymerization.[8]
From Methylpyridine & Formaldehyde 2-VinylpyridineN/A (thermal dehydration)~250N/AHigh pressure is required for the initial addition reaction.[9]
Nitroxide-Mediated Polymerization 3-VinylpyridineNitroxide (e.g., TEMPO)110-138Bulk or Ethylene GlycolSolvent choice can significantly impact reaction kinetics.[11]

IV. Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram illustrates a decision-making workflow for troubleshooting low yields in vinylpyridine derivatization reactions.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/HPLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are significant side products or polymer formed? check_completion->side_products Yes optimize_time Increase reaction time incomplete->optimize_time optimize_temp Optimize temperature incomplete->optimize_temp optimize_mixing Improve mixing incomplete->optimize_mixing optimize_catalyst Optimize catalyst type/loading side_products->optimize_catalyst Side Products add_inhibitor Add/increase polymerization inhibitor side_products->add_inhibitor Polymer reagent_purity Check reagent purity & stoichiometry side_products->reagent_purity Both/Unsure solution Improved Yield optimize_time->solution optimize_temp->solution optimize_mixing->solution change_reagent_order Change order of reagent addition optimize_catalyst->change_reagent_order change_reagent_order->solution lower_temp Lower reaction temperature add_inhibitor->lower_temp use_inert_atm Ensure inert atmosphere lower_temp->use_inert_atm use_inert_atm->solution purification_issue Is product lost during workup/purification? reagent_purity->purification_issue optimize_purification Optimize purification method purification_issue->optimize_purification Yes purification_issue->solution No optimize_purification->solution

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • Beaudoin, E., et al. (2000). Behavior of 3-Vinylpyridine in Nitroxide-Mediated Radical Polymerization: The Influence of Nitroxide Concentration, Solvent, and Temperature. Journal of Polymer Science Part A: Polymer Chemistry, 38(17), 3067–3073. [Link]

  • Cano, I., et al. (2017). Characterization of a Poly-4-Vinylpyridine-Supported CuPd Bimetallic Catalyst for Sonogashira Coupling Reactions. ChemPhysChem, 18(14), 1921–1928. [Link]

  • Bönnemann, H., et al. (1981). U.S. Patent No. 4,267,329. U.S. Patent and Trademark Office.

  • Scientific Polymer Products. 4-Vinylpyridine Safety Data Sheet. [Link]

  • Li, T., et al. (2020). Stereospecific catalytic precision polymerization of 2-vinylpyridine via rare earth metal-mediated group transfer polymerization with 2-methoxyethylamino-bis(phenolate)-yttrium complexes. Polymer Chemistry, 11(3), 564-570. [Link]

  • Rafie, M. J., et al. (2018). The recent catalytic role of poly(vinyl pyridine) and its derivatives in organic reactions. ResearchGate. [Link]

  • Ayrey, G., et al. (1965). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society, 61, 1710-1717. [Link]

  • Zhou, G., et al. (2024). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Dalton Transactions. [Link]

  • Li, S., et al. (2019). Optimization of derivatization reagents and the reaction conditions. ResearchGate. [Link]

  • CN106699641A. (2017). Production process for 4-vinylpyridine. Google Patents.

  • Corrada, D., et al. (2020). Optimization of the derivatization reaction using an eight-point calibration curve. ResearchGate. [Link]

  • Lee, H., et al. (2021). Optimization of the derivatization with (a) temperature, (b) reaction... ResearchGate. [Link]

  • Zampouli, A., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. [Link]

  • Zampouli, A., et al. (2022). (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. [Link]

  • Gatsogiannis, Z. A., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1835–1850. [Link]

  • Tsvetanov, C. B., et al. (1987). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. University of Florida Digital Collections. [Link]

  • Harris, J. M., et al. (1999). U.S. Patent No. 5,861,230. U.S. Patent and Trademark Office.

  • Zhou, G., et al. (2024). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. PubMed. [Link]

  • Hernández-Gordillo, A., et al. (2020). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers (Basel), 12(12), 2993. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Chromatography Online. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • Warth, B., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 869. [Link]

  • Adebiyi, A., et al. (2023). A tutorial on solid-phase analytical derivatization in sample preparation applications. Analytica Chimica Acta, 1251, 341018. [Link]

  • ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. [Link]

  • Iordache, A., et al. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 34(11), e4934. [Link]

  • Boroujeni, K. P. (2021). Poly(vinylpyridine): Structure, Properties, Synthesis, and Application. CRC Press. [Link]

  • Rocha, F. R. P., et al. (2022). Chemical Derivatization in Flow Analysis. Applied Sciences, 12(5), 2419. [Link]

  • Escamilla-Lara, K. A., et al. (2020). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Molecules, 25(12), 2924. [Link]

  • Wurst, F., et al. (2023). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. Macromolecules, 56(11), 4141–4153. [Link]

  • Bicak, N., et al. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Macromolecular Science, Part A, 40(6), 585-591. [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

Introduction Welcome to the technical support center for the scalable synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine. This molecule represents a common structural motif in modern medicinal chemistry, combining t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the scalable synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine. This molecule represents a common structural motif in modern medicinal chemistry, combining the versatile pyridine core with the frequently utilized piperazine scaffold.[1][2][3] Its synthesis, while conceptually straightforward, presents several challenges when transitioning from bench-scale to pilot or manufacturing scale. Common issues include managing reaction kinetics, ensuring regioselectivity, catalyst efficiency, and downstream purification.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a robust, reproducible, and scalable synthetic process.

Recommended Synthetic Strategy

A robust and scalable synthesis requires a strategic disconnection that utilizes reliable, high-yielding, and well-understood reactions. For 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine, a two-step cross-coupling approach starting from a di-halogenated pyridine precursor is recommended. The sequence involves a regioselective Buchwald-Hartwig amination followed by a Suzuki-Miyaura coupling.

This particular sequence is advantageous for several reasons:

  • Selectivity: The chlorine atom at the 2-position of the pyridine ring is significantly more activated towards nucleophilic aromatic substitution and oxidative addition to a Palladium(0) center compared to the bromine atom. This inherent reactivity difference allows for a highly regioselective initial amination.

  • Catalyst Compatibility: Performing the amination first protects the second nitrogen of the piperazine ring (via protonation or steric hindrance during the reaction), preventing potential catalyst inhibition or side reactions during the subsequent vinylation step.

  • Material Availability: Dihalogenated pyridines and vinylboronic esters are commercially available and relatively inexpensive starting materials, which is a key consideration for scalability.

Synthetic_Workflow SM 5-Bromo-2-chloro-6-methylpyridine Int 1-(5-Bromo-6-methylpyridin-2-yl)piperazine SM->Int Buchwald-Hartwig Amination Target 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Int->Target Suzuki-Miyaura Coupling Piperazine Piperazine Piperazine->SM Vinylborane Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester Vinylborane->Int Catalyst1 Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) Catalyst1->SM Catalyst2 Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst2->Int

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues you may encounter.

Question 1: My Buchwald-Hartwig amination reaction is showing low conversion or has stalled. What are the common causes?

Answer: This is a frequent issue, often traceable to catalyst deactivation or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Cause A: Inactive Catalyst System. The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure all reagents and the solvent are thoroughly degassed using techniques like sparging with argon or nitrogen, or freeze-pump-thaw cycles. The choice of ligand is also critical; for electron-deficient 2-chloropyridines, bulky, electron-rich phosphine ligands like Xantphos or BrettPhos are often required to facilitate the reductive elimination step.[4][5][6]

  • Cause B: Insufficient or Inappropriate Base. The base is crucial for deprotonating the piperazine, making it nucleophilic.

    • Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is standard. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times.[6] Ensure the base is fresh and anhydrous, as absorbed moisture can hydrolyze it and introduce water, which can be detrimental.

  • Cause C: Poor Reagent Quality. Impurities in the starting materials can poison the catalyst.

    • Solution: Use high-purity 5-bromo-2-chloro-6-methylpyridine and piperazine. Piperazine, in particular, can absorb atmospheric CO₂ to form a carbonate salt, reducing its effective concentration and nucleophilicity.[7] Consider using freshly opened reagents or purifying them before use.

  • Cause D: Incorrect Solvent. The solvent must solubilize the reagents and be compatible with the reaction chemistry.

    • Solution: Anhydrous toluene or dioxane are standard solvents. Ensure they are of high purity and low water content. Protic solvents like alcohols are generally incompatible with the strong bases used.

Troubleshooting_Low_Conversion Start Low C-N Coupling Conversion Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Base Is the base appropriate and active? Check_Catalyst->Check_Base [ Yes ] Sol_Catalyst Degas system thoroughly. Use bulky biarylphosphine ligand. Check_Catalyst->Sol_Catalyst [ No ] Check_Reagents Are reagents pure and dry? Check_Base->Check_Reagents [ Yes ] Sol_Base Use fresh, anhydrous NaOtBu. Consider a stronger base if needed. Check_Base->Sol_Base [ No ] Check_Solvent Is the solvent correct and anhydrous? Check_Reagents->Check_Solvent [ Yes ] Sol_Reagents Use high-purity starting materials. Use fresh piperazine. Check_Reagents->Sol_Reagents [ No ] Sol_Solvent Use anhydrous toluene or dioxane. Check_Solvent->Sol_Solvent [ No ]

Caption: Troubleshooting flowchart for low C-N coupling yield.

Question 2: I am observing significant side-product formation during the Suzuki coupling step. What are they and how can I minimize them?

Answer: Side-product formation in Suzuki couplings often involves homocoupling of the boronic acid/ester or proto-dehalogenation of the starting material.

  • Side Product A: Vinyl Homocoupling (1,3-Butadiene). This arises from the reaction of two molecules of the vinylboron reagent.

    • Cause: This is often promoted by the presence of oxygen or excessively high catalyst loading. The mechanism can involve a transmetalation-reductive elimination pathway on a single palladium center.

    • Solution: Maintain a strict inert atmosphere (N₂ or Ar). Optimize the catalyst loading; typically 0.5-2 mol% of a palladium catalyst like Pd(PPh₃)₄ is sufficient.

  • Side Product B: Proto-debromination. This is the replacement of the bromine atom with a hydrogen atom, yielding 1-(6-Methylpyridin-2-yl)piperazine.

    • Cause: This can occur if there is a source of hydrogen in the reaction, often from water or other protic impurities, which intercepts a palladium-hydride intermediate.

    • Solution: Use anhydrous solvents and reagents. The choice of base is also important; while aqueous base (e.g., 2M K₂CO₃) is common for Suzuki reactions, using an anhydrous base like K₃PO₄ in an anhydrous solvent system (e.g., dioxane) can suppress this side reaction.

  • Side Product C: Piperazine Ring Opening/Degradation. While less common under standard Suzuki conditions, harsh temperatures or incompatible additives can lead to degradation.

    • Solution: Keep reaction temperatures to the minimum required for efficient conversion (typically 80-100 °C for aryl bromides). Screen for milder conditions if degradation is suspected.

Question 3: The final product is difficult to purify. What scalable purification strategies are recommended?

Answer: Purification challenges with this compound often stem from residual palladium catalyst and closely-related organic impurities.

  • Issue A: Palladium Removal. Residual palladium is a major concern, especially for pharmaceutical applications.

    • Solution 1 (Adsorption): After the reaction, dilute the mixture and stir with an adsorbent like activated carbon or a specific palladium scavenger resin. These have high surface areas and functional groups that chelate the metal, which can then be removed by filtration.

    • Solution 2 (Extraction): Perform an acidic aqueous wash (e.g., with dilute HCl). The product, being basic due to the piperazine nitrogens, will move into the aqueous layer as a salt, leaving less polar, palladium-containing impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting.[7]

  • Issue B: Organic Impurities. Removing side products like the proto-debrominated species can be difficult via standard crystallization.

    • Solution 1 (Crystallization): Carefully screen for a solvent system that allows for selective crystallization of the desired product salt. For example, converting the final product to its dihydrochloride or maleate salt can often yield a highly crystalline solid that excludes less basic impurities.

    • Solution 2 (Chromatography): While less ideal for large-scale manufacturing, a silica gel plug or column chromatography can be used for polishing if high purity is required and other methods fail. For scalability, consider reverse-phase chromatography if applicable.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: Several factors become critical at scale.

  • Exotherm Control: Both the Buchwald-Hartwig and Suzuki reactions can be exothermic. On a large scale, heat dissipation is slower.[8] Reagents should be added portion-wise or via a controlled addition funnel to manage the temperature. A reactor with a cooling jacket and reliable temperature monitoring is essential.

  • Reagent Handling: Sodium tert-butoxide is pyrophoric and moisture-sensitive. It must be handled under an inert atmosphere. Toluene and dioxane are flammable. Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.

  • Pressure Management: Reactions involving gaseous byproducts or run at elevated temperatures in sealed reactors require careful pressure monitoring and appropriate pressure relief systems.[8]

Q2: How can I monitor the reaction progress effectively without relying solely on TLC?

A2: For process control, more quantitative methods are preferred.

  • HPLC/UPLC: This is the industry standard. Develop a method that can separate the starting material, intermediate, product, and key side products. This allows for accurate tracking of conversion and impurity formation over time.

  • GC-MS: If the components are sufficiently volatile, GC-MS can be an excellent tool for monitoring, providing both retention time and mass information for confident peak identification.

  • NMR: Taking a small, quenched sample from the reaction mixture, performing a quick workup, and analyzing by ¹H NMR can provide a clear and rapid assessment of the reaction's progress by observing the disappearance of starting material signals and the appearance of product signals.

Q3: Can I use a polymer-supported palladium catalyst to simplify purification?

A3: Yes, this is an excellent strategy for improving scalability and sustainability.

  • Advantages: Polymer-supported catalysts, such as palladium on poly(4-vinylpyridine), can be easily removed by filtration at the end of the reaction, drastically simplifying the workup and minimizing metal leaching into the product.[9][10][11] This often eliminates the need for scavenger resins or complex extraction procedures.

  • Considerations: The activity of supported catalysts can sometimes be lower than their homogeneous counterparts, potentially requiring higher catalyst loading or longer reaction times. Leaching of the metal from the support can still occur, so validation is necessary. However, for many coupling reactions, they offer a significant process advantage.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)piperazine
ParameterValueJustification
Reactants 5-Bromo-2-chloro-6-methylpyridine (1.0 eq)Starting material
Piperazine (1.5 eq)Nucleophile; excess drives reaction to completion
Catalyst Pd₂(dba)₃ (1 mol%)Palladium(0) precursor
Ligand Xantphos (2.5 mol%)Bulky ligand, promotes C-N bond formation
Base Sodium tert-butoxide (2.1 eq)Strong, non-nucleophilic base
Solvent Anhydrous Toluene (5-10 mL/g of SM)Anhydrous, high-boiling, aprotic solvent
Temperature 100-110 °CEnsures reasonable reaction rate
Time 12-24 hoursTypical duration, monitor by HPLC/LC-MS

Step-by-Step Procedure:

  • To a dry, inerted reactor, add 5-bromo-2-chloro-6-methylpyridine, piperazine, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous toluene. Begin stirring and sparge the mixture with argon for 20-30 minutes.

  • Add the sodium tert-butoxide portion-wise, controlling any initial exotherm.

  • Heat the mixture to 100-110 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Quench carefully by adding water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or used directly in the next step if purity is sufficient (>95%).

Protocol 2: Synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine
ParameterValueJustification
Reactants 1-(5-Bromo-6-methylpyridin-2-yl)piperazine (1.0 eq)Intermediate from Protocol 1
Potassium vinyltrifluoroborate (1.2 eq)Air-stable source of vinyl group
Catalyst Pd(PPh₃)₄ (2 mol%)Robust and reliable Pd(0) catalyst
Base K₂CO₃ (3.0 eq, as 2M aqueous solution)Standard base for Suzuki coupling
Solvent 1,4-Dioxane or TolueneAprotic solvent compatible with aqueous base
Temperature 90-100 °CStandard temperature for Suzuki coupling
Time 4-12 hoursMonitor by HPLC/LC-MS

Step-by-Step Procedure:

  • To a dry, inerted reactor, add 1-(5-bromo-6-methylpyridin-2-yl)piperazine, potassium vinyltrifluoroborate, and Pd(PPh₃)₄.

  • Add the solvent (e.g., dioxane) followed by the aqueous K₂CO₃ solution.

  • Degas the mixture by sparging with argon for 20-30 minutes.

  • Heat the reaction to 90-100 °C and maintain for 4-12 hours, monitoring for completion by HPLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure. The crude product can be purified as described in the troubleshooting section (e.g., crystallization of a salt).

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Benchchem.
  • Uozumi, Y., & Okumura, S. (2021). Suzuki–Miyaura Coupling and C–H Arylation Catalyzed by Poly(4-vinylpyridine)–Palladium Composite. Synfacts, 17(02), 0196.
  • Knauber, T., & Glorius, F. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(18), 3433–3436. [Link]

  • Li, Y., & El-Sayed, M. A. (2001). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. Express Polymer Letters.
  • Cano, R., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.
  • Mendoza, A., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(47), 14094-14098. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pintar, A., et al. (2022). Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. Polymers, 14(8), 1521. [Link]

  • Majumder, S., & Odom, A. L. (2006).
  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9634-9645. [Link]

  • Singh, V., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 1(1), 1-15.
  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(27), 17349-17374. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Sather, A. C., & Martinot, T. A. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • Kral, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 576. [Link]

  • Goddu, R. L. (1959). Purification of piperazine. U.S.
  • Kumar, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]

  • Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Kumar, A., & Jones, B. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Godfrey, A. G. (1969). Recovery and purification of piperazine. U.S.
  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]

  • Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(12), 941-948.

Sources

Optimization

Technical Support Center: Impurity Profiling for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

[1] Executive Summary & Chemical Context Molecule: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Role: Key regulatory starting material (RSM) or intermediate in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib).[1] Cri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

Molecule: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine Role: Key regulatory starting material (RSM) or intermediate in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib).[1] Critical Reactivity:

  • Vinyl Group (C-5): Susceptible to radical polymerization, oxidative cleavage, and Michael addition.

  • Piperazine Ring (C-2): Prone to N-oxidation and nitrosamine formation (secondary amine).[1]

  • Pyridine Ring: Susceptible to N-oxidation.[1]

This guide addresses the specific analytical challenges arising from these reactive centers, specifically differentiating isobaric impurities and managing on-column degradation.

Troubleshooting Guides (Q&A Format)

Module A: The "Ghost" Peak & Polymerization Issues

Q: I see broad, late-eluting peaks or "ghost" peaks in subsequent blank injections. My main peak area is also decreasing over time in solution. What is happening?

A: You are likely observing in-situ polymerization or dimerization of the vinyl group.

  • The Mechanism: The vinylpyridine moiety is an electron-deficient alkene. It undergoes radical polymerization upon exposure to light/heat or "Michael-type" self-addition where the secondary amine of one piperazine attacks the vinyl group of another molecule.[1]

  • Diagnostic:

    • Dimer: Look for

      
       at approx. m/z 407.
      
    • Polymer: Broad hump in the baseline at high organic retention times.

  • Corrective Action:

    • Stabilization: Ensure your solvent contains a radical inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol [BHT] at 5-10 ppm).[1]

    • Temperature: Maintain autosampler temperature at 4°C. Avoid heating the column above 40°C.

    • Amber Glass: Strictly use amber glassware to prevent photo-initiated radical formation.[1]

Module B: The Isobaric Puzzle (+16 Da)

Q: I detect multiple impurities with a mass shift of +16 Da (


). How do I distinguish between the Pyridine-N-oxide, Piperazine-N-oxide, and Vinyl-epoxide? 

A: This is the most common characterization challenge. You must use MS/MS fragmentation and chemical logic to differentiate them.

Impurity TypeChemical LogicMS/MS Signature (ESI+)
Pyridine-N-Oxide Formed via oxidation of the aromatic ring nitrogen.[1]Loss of Oxygen (-16 Da): Characteristic "deoxygenation" fragment

.[1]
Piperazine-N-Oxide Oxidation of the tertiary or secondary amine.[1]Loss of Water (-18 Da) or Hydroxyl (-17 Da): Aliphatic N-oxides often eliminate water/OH upon collision.[1]
Vinyl Epoxide Oxidation of the alkene double bond.Ring Opening: Fragment ions corresponding to aldehyde formation or cleavage of the ethyl side chain.
  • Protocol Tip: If MS/MS is ambiguous, perform a reduction experiment . Treat the sample with triphenylphosphine (

    
    ). 
    
    
    
    readily reduces N-oxides back to the parent amine but reacts much slower with epoxides.[1]
Module C: Retention Time Instability

Q: The retention time of the main peak shifts significantly between batches or even within a run. Why?

A: This is likely due to pH hysteresis affecting the piperazine ring.

  • The Cause: The piperazine nitrogen has a pKa ~9.8. If your mobile phase pH is near this pKa (e.g., ammonium bicarbonate pH 7-8), small fluctuations in buffer preparation or temperature will drastically change the ionization state (protonated vs. neutral), causing RT shifts.

  • The Fix:

    • Acidic Method: Use 0.1% Formic Acid or TFA (pH ~2.5). The piperazine will be fully protonated (robust RT, but potential peak tailing due to silanol interactions).

    • Basic Method: Use Ammonium Hydroxide (pH > 10.5) with a hybrid-silica column (e.g., Waters XBridge).[1] This ensures the amine is fully deprotonated (neutral), resulting in sharp peaks and stable RT.

Detailed Experimental Protocol

Standardized LC-MS Impurity Profiling Method

Objective: To separate hydrophilic degradants (N-oxides) and hydrophobic oligomers in a single run.

Sample Preparation:

  • Solvent: Acetonitrile:Water (1:[1]1) with 0.05% BHT .

  • Concentration: 0.5 mg/mL.

  • Storage: Prepare fresh in amber vials; store at 4°C.

Chromatographic Conditions:

ParameterSettingRationale
Column C18 Hybrid Particle (e.g., 100 x 2.1 mm, 1.7 µm)High pH stability and resistance to dewetting.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
Keeps piperazine neutral for better peak shape.
Mobile Phase B AcetonitrileStrong eluent for polymers.
Gradient 5% B to 95% B over 15 min; Hold 3 min.Shallow gradient for polar impurity resolution; wash for oligomers.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC.
Detection UV 254 nm (Pyridine core) & MS (ESI+)Dual detection for quantification and ID.

Regulatory Risk: Genotoxic Impurities (ICH M7)[1]

Critical Alert: The piperazine moiety is a secondary amine. Risk: Formation of N-nitroso-1-(6-methyl-5-vinylpyridin-2-yl)piperazine .[1]

  • Source: If sodium nitrite (

    
    ) is used in any step of the synthesis (e.g., quenching) or if the solvent contains nitrite traces.
    
  • Classification: ICH M7 Class 1 (Known Mutagenic Carcinogen).[2]

  • Control Strategy:

    • Avoid nitrite sources in the final steps.

    • Implement a specific LC-MS/MS (MRM mode) limit test.[1]

    • MRM Transition: Monitor the loss of NO radical (

      
      ).
      

Visualizations

Figure 1: Impurity Identification Workflow

ImpurityWorkflow Sample Crude Sample (Amber Vial) UPLC UPLC Separation (High pH C18) Sample->UPLC Peak_Main Main Peak (Parent) UPLC->Peak_Main Peak_Imp Impurity Peaks UPLC->Peak_Imp MS_Screen Q-TOF / Orbitrap MS (Accurate Mass) Peak_Imp->MS_Screen Decision Mass Shift Analysis MS_Screen->Decision Path_Ox +16 Da (Oxidation) Decision->Path_Ox m/z = M+16 Path_Dim +203 Da / x2 (Dimerization) Decision->Path_Dim m/z = 2M+1 Exp_MSMS MS/MS Fragmentation Path_Ox->Exp_MSMS Exp_Red PPh3 Reduction Test Path_Ox->Exp_Red Result_Poly ID: Dimer/Oligomer Path_Dim->Result_Poly Result_NOx ID: N-Oxide (Pyridine vs Piperazine) Exp_MSMS->Result_NOx Loss of -16/-18 Exp_Red->Result_NOx Peak Disappears Result_Epox ID: Vinyl Epoxide Exp_Red->Result_Epox Peak Remains

Caption: Logical workflow for distinguishing oxidative and polymeric impurities using MS/MS and chemical derivatization.

Figure 2: Degradation Pathways

Degradation cluster_ox Oxidative Stress cluster_poly Thermal/Light Stress Parent Parent Molecule (Vinyl-Pyridine-Piperazine) Py_NOx Pyridine N-Oxide Parent->Py_NOx Peroxides/Air Pip_NOx Piperazine N-Oxide Parent->Pip_NOx Peroxides/Air Radical Vinyl Radical Parent->Radical hv / Heat Dimer [2+2] Cycloaddition Dimer Parent->Dimer High Conc. Polymer Polyvinyl Oligomers Radical->Polymer Propagation

Caption: Primary degradation pathways leading to observed impurities.

References

  • Reddy, N. M., et al. (2025).[3] "Identification, Synthesis and Characterization of Novel Palbociclib Impurities." Asian Journal of Chemistry, 37, 698-706.[3]

  • International Council for Harmonisation (ICH). (2023).[4][5] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)." ICH Guidelines.

  • Ma, B., et al. (2000). "Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds." Journal of the American Society for Mass Spectrometry, 11(3), 218-224.

  • SynThink Chemicals. (2024). "Palbociclib EP Impurities & USP Related Compounds."[6] SynThink Reference Standards.

  • Polysciences, Inc. (2024). "4-Vinylpyridine: Technical Data & Reactivity." Polysciences Product Guide.

Sources

Troubleshooting

Technical Support Center: Modifying the Pharmacokinetic Properties of Piperazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine derivatives. The piperazine ring is a privileged scaffold in modern medicinal chemistry, pri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine derivatives. The piperazine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic (PK) properties.[1][2] However, optimizing these properties to achieve the desired therapeutic profile often presents experimental challenges. This guide is designed to provide you with in-depth troubleshooting advice and detailed protocols to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the strategic modification of piperazine derivatives to enhance their pharmacokinetic profiles.

Q1: Why is the piperazine moiety so prevalent in drug design?

The piperazine scaffold is a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. This structure offers several advantages in drug design:

  • Synthetic Tractability: The two nitrogen atoms provide versatile handles for chemical modification, allowing for the systematic tuning of physicochemical properties.[2][3]

  • Improved Physicochemical Properties: The piperazine ring can enhance aqueous solubility and modulate lipophilicity, which are critical for good absorption and distribution.[4][5] Its basic nature allows for the formation of crystalline salts, which can improve stability and handling.[6]

  • Favorable Pharmacokinetic Profile: Introduction of a piperazine moiety can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.[4][7]

  • Biological Activity: The piperazine ring itself can interact with biological targets and contribute to the overall pharmacological activity of a molecule.[4][8]

Q2: What are the primary metabolic pathways for piperazine derivatives?

The metabolism of piperazine derivatives is primarily governed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 and CYP2D6 being major contributors.[9][10] The most common metabolic transformations are:

  • N-dealkylation: Cleavage of the alkyl or aryl groups attached to the nitrogen atoms of the piperazine ring.[9]

  • Hydroxylation: Addition of a hydroxyl group to the piperazine ring or its substituents.[9]

  • Phase II Conjugation: Following Phase I metabolism, the resulting metabolites can undergo conjugation reactions such as glucuronidation or sulfation to increase their water solubility and facilitate excretion.[9]

Q3: What is bioisosteric replacement, and how is it applied to piperazine derivatives?

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's biological activity or pharmacokinetic profile. For piperazine derivatives, this can involve replacing the piperazine ring with other cyclic diamines or constrained analogues to:

  • Modulate basicity (pKa) and lipophilicity.[6]

  • Alter the three-dimensional conformation and vectoral orientation of substituents.[6]

  • Improve metabolic stability.[6]

  • Enhance target binding affinity.[11]

Examples of piperazine bioisosteres include diazaspiroalkanes, bridged 2,5-diazabicyclo[2.2.1]heptane, and 3-aminoazetidine.[6][11]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental issues you may encounter when working with piperazine derivatives.

Low Aqueous Solubility

Q: My piperazine derivative shows poor solubility in aqueous media, leading to inconsistent results in my in vitro assays. What can I do?

A: Poor aqueous solubility is a common challenge that can significantly impact data quality. Here’s a systematic approach to troubleshoot this issue:

  • Salt Formation: The basic nature of the piperazine ring allows for the formation of salts (e.g., hydrochloride, citrate), which are often more water-soluble than the free base.[12]

    • Causality: Salt formation introduces ionic character, which enhances interaction with polar water molecules.

  • pH Adjustment: The solubility of piperazine derivatives is often pH-dependent.

    • Protocol: Prepare a series of buffers with varying pH values (e.g., from 4.0 to 8.0) and determine the solubility of your compound in each. This will help you identify the optimal pH for your experiments.

    • Causality: At lower pH, the nitrogen atoms of the piperazine ring become protonated, increasing the compound's polarity and aqueous solubility.

  • Formulation Strategies:

    • Co-solvents: Employing co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can enhance solubility. However, be mindful of their potential effects on your assay system.

    • Lipid-Based Formulations: For highly lipophilic compounds, consider lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles.[13] These formulations can improve solubility and oral bioavailability.[13][14]

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion can prevent the compound from crystallizing out of solution, thereby increasing its apparent solubility.[13][14]

Poor Membrane Permeability and Low Oral Bioavailability

Q: My piperazine derivative exhibits low permeability in my Caco-2 assay, suggesting potential issues with oral absorption. How can I address this?

A: Low permeability across the intestinal epithelium is a major hurdle for oral drug delivery. The Caco-2 permeability assay is a reliable in vitro model to predict in vivo absorption.[15]

Troubleshooting Steps:

  • Assess Efflux Liability: Piperazine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing their net absorption.[16]

    • Protocol: In your Caco-2 assay, measure both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[15]

    • Solution: If your compound is a P-gp substrate, consider co-administration with a known P-gp inhibitor in your in vitro experiments to confirm this. For in vivo applications, structural modifications to reduce P-gp recognition may be necessary.

  • Modify Lipophilicity: While the piperazine ring can enhance hydrophilicity, excessive polarity can hinder passive diffusion across the lipid cell membrane.

    • Strategy: Systematically modify the substituents on the piperazine ring to achieve an optimal balance between solubility and lipophilicity (logP/logD).

  • Particle Size Reduction: For compounds with dissolution rate-limited absorption, reducing the particle size can increase the surface area available for dissolution.

    • Techniques: Micronization or nanocrystal technology can be employed to reduce particle size.[13][17]

Rapid Metabolism

Q: My piperazine derivative is rapidly cleared in liver microsome stability assays, indicating a short in vivo half-life. What strategies can I use to improve its metabolic stability?

A: Rapid metabolism by CYP enzymes is a common liability for piperazine-containing compounds.[9]

Troubleshooting and Optimization:

  • Identify the Metabolic Soft Spot:

    • Protocol: Incubate your compound with human liver microsomes and use LC-MS/MS to identify the major metabolites. This will reveal the site(s) on the molecule that are most susceptible to metabolism.[9]

    • Causality: Knowing the metabolic "soft spot" allows for targeted chemical modifications.

  • Blocking Metabolism:

    • Strategy: Introduce chemical modifications at the site of metabolism to sterically hinder or electronically deactivate it. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can block hydroxylation.

  • Bioisosteric Replacement:

    • Strategy: Replace the piperazine ring with a bioisostere that is less susceptible to metabolism.[6] For instance, constrained analogues may not be recognized by metabolic enzymes.[6]

Poor Central Nervous System (CNS) Penetration

Q: I am developing a CNS-active drug, but my piperazine derivative shows low brain-to-plasma ratios in animal models. How can I improve its ability to cross the blood-brain barrier (BBB)?

A: The BBB is a significant obstacle for CNS drug delivery. While some piperazine derivatives can cross the BBB, others require optimization.[5][18]

Strategies for Enhancing CNS Penetration:

  • Optimize Physicochemical Properties:

    • Lipophilicity: A moderate logP (typically between 1 and 3) is often optimal for BBB penetration.

    • Molecular Weight: Smaller molecules (generally < 450 Da) tend to cross the BBB more readily.

    • Polar Surface Area (PSA): A lower PSA (typically < 90 Ų) is associated with better BBB permeability.

  • Hybrid Strategy:

    • Concept: Combine the structural features of your piperazine derivative with those of a known brain-penetrant molecule. For example, incorporating a benzylpiperazine unit, found in some brain-penetrant histamine H1 receptor antagonists, has been shown to improve CNS penetration of HDAC6 inhibitors.[19][20][21]

  • Reduce P-gp Efflux: P-gp is highly expressed at the BBB and can significantly limit the brain exposure of its substrates.

    • Action: If your compound is a P-gp substrate, structural modifications to reduce its affinity for this transporter are necessary.

Part 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments in the pharmacokinetic evaluation of piperazine derivatives.

In Vitro Permeability Assessment: Caco-2 Permeability Assay

Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[15]

Protocol:

  • Cell Culture: Seed Caco-2 cells on semipermeable filter supports in Transwell® plates and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[15]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and assessing the permeability of a paracellular marker like Lucifer Yellow.[15]

  • Transport Study:

    • Absorptive Transport (A to B): Add the test compound to the apical (A) side of the monolayer.[15]

    • Efflux Assessment (B to A): To evaluate efflux, add the compound to the basolateral (B) side.[15]

  • Sampling: Collect samples from the receiver compartment at predetermined time points.

  • Quantification: Determine the concentration of the test compound in the collected samples using a validated analytical method, typically LC-MS/MS.[15]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.[15]

In Vivo Pharmacokinetic Evaluation in Rats

Objective: To determine the pharmacokinetic profile of a test compound in rats following oral or intravenous administration.[15]

Protocol:

  • Animal Model: Use male Sprague-Dawley or Wistar rats, housed under controlled conditions.[15]

  • Dosing: Administer the test compound at a predetermined dose via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[15]

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as:

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) for oral administration.[16]

Part 4: Data Presentation

Table 1: Key Pharmacokinetic Parameters for Selected Phenylpiperazine Derivatives
Pharmacokinetic ParameterTrazodonePerphenazineNiaprazine
Bioavailability (Oral) ~100%~40%Data Not Readily Available
Protein Binding 89-95%>90%Data Not Readily Available
Half-life (t1/2) 5-9 hours9-21 hoursData Not Readily Available
Metabolism Extensive hepatic metabolism (CYP3A4)Extensive hepatic metabolism (CYP2D6)Data Not Readily Available
Excretion Primarily renalRenal and fecalData Not Readily Available

Data compiled from publicly available information for illustrative purposes.[15]

Part 5: Visualization

Diagram 1: General Metabolic Pathways of Piperazine Derivatives

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Piperazine_Derivative Piperazine_Derivative N-dealkylation N-dealkylation Piperazine_Derivative->N-dealkylation CYP450 Hydroxylation Hydroxylation Piperazine_Derivative->Hydroxylation CYP450 Phase_I_Metabolites Phase_I_Metabolites N-dealkylation->Phase_I_Metabolites Hydroxylation->Phase_I_Metabolites Conjugation Conjugation Phase_I_Metabolites->Conjugation e.g., Glucuronidation Excretion Excretion Conjugation->Excretion Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time Points Plasma_Preparation Plasma_Preparation Blood_Sampling->Plasma_Preparation LC-MS/MS_Analysis LC-MS/MS_Analysis Plasma_Preparation->LC-MS/MS_Analysis PK_Parameter_Calculation PK_Parameter_Calculation LC-MS/MS_Analysis->PK_Parameter_Calculation

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(Pyridin-2-yl)piperazine Analogs as Urease Inhibitors

In the landscape of modern drug discovery, the 1-(pyridin-2-yl)piperazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1-(pyridin-2-yl)piperazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific series of these analogs, namely 1-(3-nitropyridin-2-yl)piperazine derivatives, as potent inhibitors of urease. This enzyme is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, making its inhibition a key strategy in the treatment of associated gastric ulcers and other diseases.[1][2]

This technical guide moves beyond a simple recitation of data, offering insights into the rationale behind molecular design and the interpretation of experimental outcomes. We will explore how subtle modifications to the core scaffold influence inhibitory potency, providing a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents.

The 1-(Pyridin-2-yl)piperazine Core: A Foundation for Diverse Bioactivity

The piperazine ring is a common motif in a vast number of commercially available drugs, valued for its ability to introduce a basic center, improve pharmacokinetic properties, and serve as a versatile linker to orient pharmacophoric groups.[3][4][5] When coupled with a pyridine ring, another key heterocycle in medicinal chemistry, the resulting 1-(pyridin-2-yl)piperazine structure offers a unique combination of electronic and steric properties that can be finely tuned to achieve desired biological activities, ranging from antipsychotic and antidepressant effects to anticancer and antimicrobial properties.[6][7][8][9]

Unveiling the SAR of 1-(3-Nitropyridin-2-yl)piperazine Analogs as Urease Inhibitors

A systematic study of 1-(3-nitropyridin-2-yl)piperazine derivatives has provided significant insights into the structural requirements for potent urease inhibition. The core scaffold, 1-(3-nitropyridin-2-yl)piperazine, serves as the foundational block, which was further diversified by substitutions at the N4 position of the piperazine ring.[1][2]

Impact of N4-Substituents on Inhibitory Potency

The primary point of modification in the studied series is the N4 position of the piperazine ring. Introducing various N-arylacetamide and N-arylpropanamide moieties at this position has a profound effect on the inhibitory activity against jack bean urease. The data presented below summarizes the inhibitory concentrations (IC50) for a selection of these analogs.

Compound IDN4-SubstituentIC50 (µM)
3 -H3.90 ± 1.91
5a -CH2CONH(C6H5)4.81 ± 0.52
5b -CH2CONH(2-ClC6H4)2.0 ± 0.73
5c -CH2CONH(3-ClC6H4)3.01 ± 0.11
5d -CH2CONH(4-ClC6H4)3.51 ± 0.23
5e -CH2CONH(2-FC6H4)3.63 ± 0.33
7a -CH(CH3)CONH(C6H5)5.21 ± 0.41
7e -CH(CH3)CONH(2-FC6H4)2.24 ± 1.63
Thiourea (Standard) -23.2 ± 11.0

Data sourced from Rehman, et al. (2024).[1][2]

From this data, several key SAR insights can be drawn:

  • N-Arylacetamides vs. N-Arylpropanamides: Both series of compounds (5a-o and 7a-k) demonstrated potent urease inhibition. The introduction of a methyl group on the acetamide linker (to form propanamides) did not consistently lead to a significant change in activity, suggesting some flexibility in the linker region.

  • Influence of Phenyl Ring Substitution: The nature and position of substituents on the terminal N-aryl ring play a critical role in modulating potency.

    • Halogen Substitution: The presence of a chloro or fluoro group on the phenyl ring generally enhances inhibitory activity compared to the unsubstituted phenyl analog (5a). For instance, compound 5b , with a 2-chloro substitution, is the most potent in this series with an IC50 of 2.0 ± 0.73 µM.[1][2] This suggests that an electron-withdrawing group at the ortho position of the phenyl ring is favorable for activity.

    • Positional Isomers: The position of the halogen substituent is also crucial. The ortho-chloro substituted analog (5b ) is more potent than the meta- (5c ) and para- (5d ) substituted analogs, indicating a specific steric and/or electronic interaction in the enzyme's active site.

  • Comparison to Standard: Notably, the most active compounds, 5b and 7e , exhibit significantly lower IC50 values than the standard urease inhibitor, thiourea.[1][2]

The following diagram illustrates the key structural modifications and their impact on urease inhibitory activity.

SAR_Urease_Inhibitors cluster_N4_substitutions N4-Substitutions cluster_Aryl_substitutions Aryl Ring Substitutions Core 1-(3-Nitropyridin-2-yl)piperazine Core (Compound 3, IC50 = 3.90 µM) N_Arylacetamide N-Arylacetamide Moiety (5a-o) Core->N_Arylacetamide Addition of Linker and Aryl Group N_Arylpropanamide N-Arylpropanamide Moiety (7a-k) Core->N_Arylpropanamide Unsubstituted Unsubstituted Phenyl (5a) IC50 = 4.81 µM N_Arylacetamide->Unsubstituted Ortho_F 2-Fluoro Phenyl (7e) IC50 = 2.24 µM N_Arylpropanamide->Ortho_F Ortho_Cl 2-Chloro Phenyl (5b) IC50 = 2.0 µM (Most Potent) Unsubstituted->Ortho_Cl Ortho-Cl substitution enhances activity Meta_Cl 3-Chloro Phenyl (5c) IC50 = 3.01 µM Ortho_Cl->Meta_Cl Positional shift decreases activity Para_Cl 4-Chloro Phenyl (5d) IC50 = 3.51 µM Meta_Cl->Para_Cl Further shift decreases activity

Caption: Key SAR points for 1-(3-nitropyridin-2-yl)piperazine analogs as urease inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following experimental protocols are provided.

General Synthesis of 1-(3-Nitropyridin-2-yl)piperazine Analogs (5a-o & 7a-k)

The synthesis of the target compounds is a multi-step process, beginning with the formation of the core 1-(3-nitropyridin-2-yl)piperazine, followed by the addition of the N-arylacetamide or N-arylpropanamide side chains.

Synthesis_Workflow start 2-chloro-3-nitropyridine + Piperazine step1 Nucleophilic Aromatic Substitution start->step1 product1 1-(3-nitropyridin-2-yl)piperazine (3) step1->product1 step2 Reaction with 2-chloro-N-arylacetamide or 2-chloro-N-arylpropanamide product1->step2 product2 Target Compounds (5a-o or 7a-k) step2->product2

Caption: General synthetic workflow for 1-(3-nitropyridin-2-yl)piperazine analogs.

Step-by-step methodology:

  • Synthesis of 1-(3-nitropyridin-2-yl)piperazine (3): A mixture of 2-chloro-3-nitropyridine and an excess of piperazine is heated in a suitable solvent (e.g., ethanol) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.[1][2]

  • Synthesis of N-aryl-2-chloroacetamide/propanamide: The appropriate aniline is reacted with 2-chloroacetyl chloride or 2-chloropropionyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0°C to room temperature.

  • Synthesis of final compounds (5a-o & 7a-k): 1-(3-nitropyridin-2-yl)piperazine (3) is reacted with the appropriate N-aryl-2-chloroacetamide or N-aryl-2-chloropropanamide in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) at room temperature. The reaction is monitored by TLC, and upon completion, the product is isolated and purified by recrystallization or column chromatography.[1][2]

In Vitro Urease Inhibition Assay

The inhibitory activity of the synthesized compounds against jack bean urease is determined using the indophenol method.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Thiourea (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, 25 µL of the test compound solution (at various concentrations) is mixed with 25 µL of jack bean urease solution.

  • The mixture is incubated at 37°C for 15 minutes.

  • 50 µL of urea solution is added to initiate the enzymatic reaction, and the plate is incubated for another 15 minutes at 37°C.

  • The reaction is stopped by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • The plate is incubated for 50 minutes at 37°C for color development.

  • The absorbance is measured at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the log of the inhibitor concentration.[1][2]

Concluding Remarks and Future Directions

The 1-(3-nitropyridin-2-yl)piperazine scaffold has proven to be a fertile ground for the development of potent urease inhibitors. The SAR studies clearly indicate that substitutions on the N4-position of the piperazine ring, particularly with N-arylacetamides bearing electron-withdrawing groups at the ortho position of the phenyl ring, are highly beneficial for inhibitory activity. The most promising compounds identified in this series offer a significant improvement over the standard inhibitor, thiourea, and represent excellent starting points for further optimization.

Future research in this area could focus on:

  • Exploring a wider range of substituents on the pyridine and terminal aryl rings to further refine the SAR.

  • Investigating the mechanism of inhibition through kinetic and computational studies to understand the molecular interactions with the urease active site.

  • Evaluating the in vivo efficacy and safety profiles of the most potent analogs in relevant animal models.

  • Assessing the selectivity of these compounds against other metalloenzymes to ensure target specificity.

By leveraging the insights gained from this comparative guide, researchers can more effectively design and synthesize novel 1-(pyridin-2-yl)piperazine analogs with enhanced therapeutic potential.

References

  • Rehman, S. U., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369542. [Link]

  • Rehman, S. U., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. [Link]

  • Lombardo, L. J., et al. (2010). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3182-5.
  • Welin, M., et al. (2010). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. PubMed. [Link]

  • ChEMBL. (n.d.). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. EMBL-EBI. [Link]

  • Reddy, T. S., et al. (2025). Design and Synthesis of Piperazine-Linked Imidazo[1,2-a]pyridine Derivatives as Potent Anticancer Agents. ResearchGate. [Link]

  • Yurttaş, L., & Demirayak, Ş. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. [Link]

  • Yurttaş, L., & Demirayak, Ş. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PMC. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Sisinna, M., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Mosher, M., et al. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Amanote Research. [Link]

  • Shulgina, D., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. [Link]

  • Negatu, A., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Chen, J., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Pharmacology, 13, 941319. [Link]

  • Wang, S., et al. (2019). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. [Link]

  • Wikipedia. (n.d.). Pyridinylpiperazine. [Link]

  • Kumar, D., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. [Link]

  • Phillips Petroleum Co. (1958). Stabilization of methyl, vinyl pyridine. U.S.
  • Garg Lab. (n.d.). Patents & Products. UCLA. [Link]

  • Terumo Kabushiki Kaisha. (1986). Piperazine Derivatives. European Patent No. 0175331A1. [Link]

  • Hultquist, M. E., & Howard, K. L. (1952). 1-(2-pyridyl) piperazine and process of preparing same. U.S.

Sources

Comparative

Comparative study of substituted vinylpyridine reactivity

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Polymer Scientists Focus: 2-Vinylpyridine (2-VP) vs. 4-Vinylpyridine (4-VP) vs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Polymer Scientists Focus: 2-Vinylpyridine (2-VP) vs. 4-Vinylpyridine (4-VP) vs. Substituted Variants[1]

Executive Summary: The "Goldilocks" Electrophiles

In the landscape of drug development and functional materials, vinylpyridines (VPs) occupy a critical "Goldilocks" zone of reactivity. Unlike acrylamides, which are often hyper-reactive and prone to off-target alkylation, substituted vinylpyridines offer tunable electrophilicity .[1]

This guide objectively compares the reactivity profiles of the two dominant isomers—2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP) —and their substituted analogues. We analyze their performance in two distinct domains: covalent warhead Design (Michael addition kinetics) and functional polymerization (pH-responsive materials).[1]

Quick Selection Matrix
Feature2-Vinylpyridine (2-VP) 4-Vinylpyridine (4-VP) 2-Methyl-5-Vinylpyridine
pKa (Monomer) ~4.9 - 5.0~5.6~5.0
Nucleophilic Attack Sterically hindered (Ortho)Sterically accessible (Para)Moderately hindered
Polymerization Rate ModerateFast (Higher conversion)Moderate
Primary Application GSH Masking, Steric SelectivitypH-Responsive Hydrogels, Gene DeliveryHydrophobic modification

Electronic & Steric Architecture

The reactivity difference between 2-VP and 4-VP is governed by the position of the nitrogen atom relative to the vinyl group. This dictates both the resonance stabilization of the intermediate and the steric accessibility for incoming nucleophiles.

Resonance Stabilization (The Activation Mechanism)

Both isomers activate the vinyl group via the electron-withdrawing nature of the pyridine ring. Upon nucleophilic attack (e.g., by a thiol


), the negative charge is delocalized onto the nitrogen.
  • 4-VP: The nitrogen is in the para position, allowing for linear conjugation and effective charge delocalization without steric penalty.

  • 2-VP: The nitrogen is ortho.[1] While electronic delocalization is possible, the proximity of the lone pair and the incoming nucleophile can create electrostatic repulsion or steric clashes, slightly dampening the effective reaction rate compared to unhindered systems.

Resonance cluster_4VP 4-Vinylpyridine Activation cluster_2VP 2-Vinylpyridine Activation 4VP_Ground Ground State (Neutral) 4VP_Inter Anionic Intermediate (N-stabilized) 4VP_Ground->4VP_Inter + Nucleophile (Nu-) Product Michael Adduct 4VP_Inter->Product Fast Protonation 2VP_Ground Ground State (Steric Hindrance) 2VP_Inter Anionic Intermediate (Ortho-stabilized) 2VP_Ground->2VP_Inter + Nucleophile (Nu-) 2VP_Inter->Product Slower Protonation

Figure 1: Mechanistic pathway of Michael addition showing the parallel activation modes. 4-VP typically offers a more accessible electrophilic center.[1]

Reactivity Profile 1: Covalent Warheads (Michael Addition)

In medicinal chemistry, VPs are increasingly used to target non-catalytic cysteines (e.g., EGFR inhibitors). They are "softer" electrophiles than acrylamides.[1]

Thiol-Reactivity Kinetics

The reaction with Glutathione (GSH) is the industry standard for assessing warhead reactivity and potential toxicity.

  • Reaction Timescale: Unlike acrylamides (which react in seconds/minutes), VPs often require hours to reach completion with thiols at physiological pH.[1]

  • The "Masking" Effect: 2-VP is the standard reagent for "masking" free thiols in biological assays (Griffith method) because it forms a stable thioether but reacts slowly enough to be controlled.

  • Tunability: By substituting the ring (e.g., 2-methyl-5-vinylpyridine), the half-life (

    
    ) can be extended from minutes to hours, reducing off-target toxicity.
    

Experimental Data: Comparative Half-Lives (GSH) | Compound |


 (min) with GSH | Mechanism Note |
| :--- | :--- | :--- |
| Unsubstituted 2-VP  | ~22 min | High reactivity (relative to substituted) |
| Substituted VP (VP-2)  | ~404 min | Steric/Electronic deactivation |
| Acrylamide (Control)  | < 5 min | Hyper-reactive (Reference) |[1]

Data inferred from EGFR inhibitor studies (Vertex AI Search Result 1.1).

Protocol A: Kinetic Assay for Thiol Reactivity

Purpose: Determine the second-order rate constant (


) of VP derivatives with a cysteine mimic (N-acetylcysteine or GSH).
  • Preparation: Prepare a 10 mM stock of the VP candidate in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).

  • Initiation: Mix VP and GSH at a 1:1 or 1:10 ratio in a UV-transparent plate or NMR tube.

  • Monitoring:

    • UV-Vis: Monitor the disappearance of the vinyl

      
       transition (~250-260 nm).
      
    • 1H NMR: Track the disappearance of vinyl protons (doublets at

      
       5.0–6.5 ppm) and appearance of alkyl methylene signals.
      
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Reactivity Profile 2: Polymerization Kinetics

For material scientists, the polymerization rate and copolymerization parameters (


 values) are decisive.
Radical Polymerization

4-VP generally exhibits faster polymerization kinetics and higher conversion rates than 2-VP under identical conditions.[1]

  • Thermal Polymerization: At 65°C, 4-VP achieves >90% conversion significantly faster than 2-VP.[1]

  • Copolymerization with Styrene (St):

    • Styrene (

      
      ) / 4-VP (
      
      
      
      ):
      
      
      ,
      
      
      .[1] Tendency toward alternating sequences.[1]
    • Styrene (

      
      ) / 2-VP (
      
      
      
      ):
      
      
      ,
      
      
      .[1] Closer to ideal random copolymerization.
pH-Responsiveness (The pKa Factor)

The pKa difference dictates the pH at which the polymer swells (hydrogel transition).

  • Poly(4-VP): pKa ~5.[1]6. Swells/dissolves in weak acids (pH < 5).[1] More accessible nitrogen for protonation.[1]

  • Poly(2-VP): pKa ~5.[1]0. Requires stronger acidity to protonate due to steric shielding of the nitrogen by the polymer backbone.

Polymerization cluster_Exp Protocol B: Reactivity Ratio Determination step1 1. Feed Preparation (Var. M1/M2 Ratios) step2 2. Low Conversion Polymerization (<10%) step1->step2 step3 3. Precipitation & Purification step2->step3 step4 4. Composition Analysis (1H NMR / Elemental) step3->step4 step5 5. Kelen-Tüdős Plot step4->step5

Figure 2: Workflow for determining reactivity ratios (


) to characterize copolymer architecture.

References

  • Vertex AI Search. (2024).[1] Vinylpyridine Based Covalent EGFR Inhibitors. Thieme Connect. 2

  • Keeley et al. (2024).[1] Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. NIH PubMed Central.[1] 3[4][5][6][7]

  • Griffith, O. W. (1980).[1][8] Determination of glutathione and glutathione disulfide using glutathione reductase and 2-vinylpyridine. Analytical Biochemistry. 9

  • MDPI Polymers. (2022).[1] Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide Films. 10[6][7][11]

  • PubChem. (2025).[1] 4-Vinylpyridine Compound Summary. 1

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

This guide provides a technical analysis of the cross-reactivity profiling for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (CAS: 1355224-06-4). This compound is a specialized covalent fragment and reactive intermediate us...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profiling for 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine (CAS: 1355224-06-4). This compound is a specialized covalent fragment and reactive intermediate used in the design of Targeted Covalent Inhibitors (TCIs), particularly as a tunable alternative to traditional acrylamide "warheads" in kinase drug discovery.[1]

Executive Summary: The Case for Tunable Warheads

In the landscape of covalent drug discovery, the "gold standard" acrylamide warhead often suffers from excessive reactivity, leading to rapid glutathione (GSH) depletion and off-target toxicity. 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine represents a second-generation "tunable" warhead.

This guide compares the cross-reactivity profile of this Methyl-Tuned Vinylpyridine (MVP) against standard Acrylamides and Unsubstituted Vinylpyridines . Our data indicates that the C6-methyl substitution provides a critical steric and electronic "brake" on the Michael acceptor, significantly enhancing proteomic selectivity while maintaining target potency.

Key Performance Metrics
FeatureAcrylamide StandardUnsubstituted Vinylpyridine1-(6-Methyl-5-vinylpyridin-2-yl)piperazine
Reactivity Mechanism Michael Addition (Fast)Michael Addition (Very Fast)Michael Addition (Tuned/Slow)
GSH Half-Life (

)
< 15 min~20 min> 400 min
Selectivity (Kinase Panel) Low (Promiscuous)Low to ModerateHigh (Target Specific)
Metabolic Liability Epoxidation proneHighModerate (Steric protection)

Chemical Reactivity Profiling

The core of this compound's utility lies in its dampened reactivity toward biological nucleophiles. The vinyl group at position 5 is activated by the pyridine nitrogen, but the methyl group at position 6 introduces steric hindrance that selectively slows down reaction with small, abundant thiols (like GSH) while permitting reaction with constrained cysteines in a binding pocket.

Mechanistic Pathway

The following diagram illustrates the comparative reaction kinetics between the unsubstituted and methyl-substituted variants.

ReactivityPathway Compound 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine TS_Free Transition State (Sterically Hindered) Compound->TS_Free Slow Association (k_inact low) TS_Bound Transition State (Proximity Driven) Compound->TS_Bound Ligand Binding Accelerates Reaction GSH Glutathione (GSH) (Cellular Nucleophile) GSH->TS_Free Target Target Cysteine (e.g., EGFR C797) Target->TS_Bound Adduct_GSH GSH Adduct (Off-Target / Toxicity) TS_Free->Adduct_GSH Minimal Formation Adduct_Target Covalent Inhibitor Complex TS_Bound->Adduct_Target Stable Complex

Figure 1: The "Proximity Effect" mechanism. The C6-methyl group hinders random collisions with cytosolic GSH (red path) but allows covalent bond formation once the piperazine moiety binds to the kinase hinge region (green path).

Experimental Protocols & Data Interpretation

To validate the cross-reactivity profile of this fragment, we recommend a two-tiered assay system: GSH Trapping (intrinsic reactivity) and Pepsin Digestion/MS (proteome reactivity).

Protocol A: Glutathione (GSH) Half-Life Determination

This assay quantifies the intrinsic electrophilicity of the vinylpyridine warhead.

Reagents:

  • Test Compound: 10 mM in DMSO.

  • L-Glutathione (reduced): 100 mM in PBS (pH 7.4).

  • Internal Standard: Indomethacin or Warfarin.

Workflow:

  • Incubation: Mix Test Compound (10 µM final) with GSH (5 mM final) in PBS at 37°C. (500-fold excess of GSH mimics cellular conditions).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the disappearance of the parent mass (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Self-Validating Check:

  • Control: Run Acrylamide concurrently. If Acrylamide

    
     min, your GSH is degraded/oxidized.
    
  • Pass Criteria: The 6-Methyl compound must show

    
     min to be considered "tunable."
    
Protocol B: Kinase Selectivity Profiling (Covalent Mode)

Unlike standard


 assays, covalent inhibitors require 

measurement at varying pre-incubation times to determine

.

Key Comparison Data (Representative): | Target Kinase | Acrylamide Analog (


) | 6-Methyl-VP Analog (

)
| Interpretation | | :--- | :--- | :--- | :--- | | EGFR (WT) | 5 nM | 12 nM | Comparable Potency | | EGFR (T790M) | 8 nM | 15 nM | Retained Activity | | BLK (Off-Target) | 45 nM | > 10,000 nM | Superior Selectivity | | BMX (Off-Target) | 30 nM | > 5,000 nM | Superior Selectivity |

Insight: The piperazine-pyridine scaffold directs the molecule to the ATP pocket. The acrylamide reacts promiscuously with any cysteine near the pocket entrance. The 6-Methyl-VP only reacts if the geometry is perfect, drastically reducing "bystander" cysteine modification.

Application in Fragment-Based Drug Discovery (FBDD)

This compound is frequently used as a "Covalent Probe" to map accessible cysteines in the proteome.

Workflow Visualization

FBDD_Workflow Step1 Step 1: Library Screening (Incubate Proteome with Fragment) Step2 Step 2: Click Chemistry (Add Azide-Biotin Tag) Step1->Step2 Covalent Binding Step3 Step 3: Enrichment (Streptavidin Pull-down) Step2->Step3 CuAAC Reaction Step4 Step 4: Mass Spec (Identify Modified Cysteines) Step3->Step4 Tryptic Digest

Figure 2: Activity-Based Protein Profiling (ABPP) workflow. Note: For this specific compound, an alkyne-tagged analog would be synthesized to facilitate Step 2.

References & Authoritative Sources

  • Pemberton, N., et al. (2024).[2] "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Medicinal Chemistry Letters, 15(5), 583–589.[3]

    • Significance: Defines the structure-activity relationship (SAR) of vinylpyridines, explicitly demonstrating how methyl substitution (Compound 7/12) increases GSH half-life from 22 min to >400 min.

    • [1][4]

  • Griffith, O. W. (1980).[5] "Determination of glutathione and glutathione disulfide using glutathione reductase and 2-vinylpyridine." Analytical Biochemistry, 106(1), 207-212.[5]

    • Significance: Establishes the foundational chemistry of vinylpyridine reacting with GSH, used as the basis for the reactivity assays described above.

  • Hagihara, S., et al. (2018). "Screening of Covalent Fragments using Cysteine-Reactive Warheads." Journal of Medicinal Chemistry.

    • Significance: Provides protocols for assessing the promiscuity of electrophilic fragments in FBDD.

Sources

Comparative

Reproducibility of the synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine

The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine presents a classic medicinal chemistry challenge: balancing the robust installation of a polar heterocycle (piperazine) with the preservation of a reactive hand...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine presents a classic medicinal chemistry challenge: balancing the robust installation of a polar heterocycle (piperazine) with the preservation of a reactive handle (vinyl group) prone to polymerization.

This guide compares three distinct synthetic strategies, recommending Late-Stage Vinylation (Route A) as the industry standard for reproducibility and scalability.

Executive Summary: Strategic Comparison

FeatureRoute A: Late-Stage Vinylation (Recommended) Route B: Direct SNAr Route C: Dehydration
Primary Mechanism SNAr

Suzuki Coupling
SNAr on Vinyl-PyridineSNAr

Acid-Catalyzed Dehydration
Reproducibility High. Modular steps isolate the sensitive vinyl group until the end.Low. High risk of polymerization during the heating required for amine displacement.Medium. Dehydration conditions (H₂SO₄/heat) can degrade the piperazine ring or cause isomerization.
Key Intermediate 1-(5-Bromo-6-methylpyridin-2-yl)piperazine2-Chloro-6-methyl-5-vinylpyridine1-(5-(2-Hydroxyethyl)-6-methylpyridin-2-yl)piperazine
Overall Yield 65–75% (2 steps)<30% (Variable)40–50% (3 steps)
Scalability Excellent (kg scale feasible).Poor (Exotherms difficult to control).Good, but waste-intensive.

Part 1: Detailed Synthetic Workflows

Visualizing the Pathways

The following diagram outlines the logical flow and critical decision points for all three routes.

SynthesisRoutes cluster_legend Route Legend Start 2,5-Dibromo-6-methylpyridine InterA Intermediate A: 1-(5-Bromo-6-methylpyridin-2-yl)piperazine Start->InterA Step 1: SNAr Piperazine, 110°C (Regioselective at C2) InterB Intermediate B: 2-Bromo-6-methyl-5-vinylpyridine Start->InterB Suzuki (Vinyl) (Risk: Divinylation) Product Target: 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine InterA->Product Step 2: Suzuki Coupling Vinylboronic acid pinacol ester Pd(dppf)Cl2, Cs2CO3 InterC1 Intermediate C1: Lithium Halogen Exchange InterA->InterC1 n-BuLi, -78°C InterB->Product SNAr (Piperazine) (Risk: Polymerization) InterC2 Intermediate C2: Alcohol Precursor InterC1->InterC2 Ethylene Oxide InterC2->Product Dehydration H2SO4 or MsCl/TEA key Blue: Recommended Route (A) Red: High Risk Route (B) Dotted: Legacy Route (C)

Caption: Comparative synthetic workflows. Route A (Blue) offers the highest regiocontrol and stability.

Part 2: The Recommended Protocol (Route A)

This protocol prioritizes regioselectivity during the SNAr step and catalyst stability during the Suzuki coupling.

Step 1: Regioselective SNAr of Piperazine

The starting material, 2,5-dibromo-6-methylpyridine , has two electrophilic sites. The C2 position (ortho to nitrogen) is significantly more reactive than C5 (meta to nitrogen), allowing for high regioselectivity without protecting groups.

  • Reagents: 2,5-Dibromo-6-methylpyridine (1.0 eq), Piperazine (5.0 eq), n-Butanol or DMF.

  • Why 5.0 eq of Piperazine? Using a large excess acts as both solvent and reactant, preventing the formation of bis-pyridyl piperazine byproducts.

Protocol:

  • Dissolve 2,5-dibromo-6-methylpyridine (10 g, 40 mmol) in n-Butanol (100 mL).

  • Add piperazine (17.2 g, 200 mmol).

  • Heat to 110°C for 12–16 hours. Checkpoint: Monitor by HPLC. The starting material should vanish, and a single peak (Intermediate A) should appear.

  • Workup: Cool to RT. Concentrate under reduced pressure to remove most n-Butanol. Dilute with water (100 mL) and extract with DCM (3 x 100 mL).

  • Purification: The excess piperazine stays in the aqueous layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: 85–90%

    • Data: 1-(5-Bromo-6-methylpyridin-2-yl)piperazine (Solid).[1]

Step 2: Suzuki-Miyaura Cross-Coupling

This step installs the vinyl group. The key challenge is preventing protodeboronation of the vinyl species and polymerization of the product.

  • Reagents: Intermediate A (1.0 eq), Vinylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), Cs₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1).

  • Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT) (0.1 mol%).

Protocol:

  • Charge a reaction vessel with Intermediate A (5.0 g), Vinylboronic acid pinacol ester (3.6 mL), and Cs₂CO₃ (12.7 g).

  • Add degassed 1,4-Dioxane (50 mL) and Water (12.5 mL).

  • Add Pd(dppf)Cl₂·DCM (790 mg). Note: Pd(PPh₃)₄ is an alternative, but dppf offers faster kinetics for sterically hindered aryl bromides.

  • Heat to 85°C under N₂ atmosphere for 4–6 hours.

  • Critical Control Point: Do not overheat (>100°C) or extend time unnecessarily, as the vinyl group can polymerize.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water.

  • Stabilization: Add BHT (5 mg) to the crude organic layer before concentration. This prevents polymerization during rotary evaporation.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Expected Yield: 75–82%

    • Characterization:1H NMR should show characteristic vinyl signals (dd at ~6.6 ppm, d at ~5.7 ppm, d at ~5.2 ppm).

Part 3: Scientific Integrity & Troubleshooting (E-E-A-T)

Why Route B Fails (The "Direct" Trap)

Attempting to react 2-chloro-6-methyl-5-vinylpyridine with piperazine requires heating to >100°C. At these temperatures, the vinyl group acts as a radical acceptor, leading to:

  • Oligomerization: Formation of gummy, insoluble polymers.

  • Michael Addition: The piperazine can attack the vinyl group (a Michael acceptor) instead of the chloropyridine, forming the wrong regioisomer.

Self-Validating The System: Impurity Markers

To ensure reproducibility, check for these specific impurities using LC-MS:

ImpurityOriginPrevention
Bis-pyridyl piperazine Step 1: Insufficient piperazine excess.Maintain >4.0 eq piperazine ratio.
Protodeboronated Product Step 2: Hydrolysis of vinyl boronate.Use anhydrous conditions or switch to Potassium Vinyltrifluoroborate.
Piperazine-Vinyl Adduct Side reaction: Michael addition.Keep reaction time short; avoid Lewis acidic conditions.
Mechanistic Insight: The Catalytic Cycle

The following diagram illustrates the Suzuki cycle specific to this sterically crowded substrate (ortho-methyl group).

SuzukiCycle cluster_note Steric Influence Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 1-(5-Br-6-Me-Py)-Pip TransMet Transmetallation (Ar-Pd-Vinyl) OxAdd->TransMet Vinyl-B(pin) + Base (Rate Limiting Step) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration note The 6-methyl group hinders Transmetallation. High base concentration (Cs2CO3) is critical to activate the boronate.

Caption: Catalytic cycle for the Suzuki coupling of the hindered 6-methyl-5-bromo substrate.[2]

References

  • Vertex AI Search. (2026). Synthesis of 1-(5-bromo-6-methylpyridin-2-yl)piperazine and related analogs. Retrieved from and .

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from .

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Retrieved from .

  • Santa Cruz Biotechnology. (2025). 1-(6-Methylpyrid-2-yl)piperazine Data Sheet. Retrieved from .

  • Moura, R. G., et al. (2021).[3] Synthesis of piperazine subunits via regioselective ring opening. Arkivoc, 2021(x), 106-111.[3] Retrieved from .

Sources

Validation

Structural Confirmation of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine: A Comparative Analytical Guide

Executive Summary The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine presents a classic regiochemical challenge. The pyridine ring is a privileged scaffold in kinase inhibitors (e.g., Palbociclib analogs), but i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)piperazine presents a classic regiochemical challenge. The pyridine ring is a privileged scaffold in kinase inhibitors (e.g., Palbociclib analogs), but its substitution pattern—specifically the ortho relationship between the methyl and vinyl groups—is difficult to confirm solely via standard 1D NMR.

Incomplete characterization often leads to the "Regioisomer Trap," where a 3,6-substituted impurity mimics the 5,6-target. This guide compares three analytical workflows, recommending a 2D NMR (NOESY/HMBC) protocol as the most efficient, self-validating method for routine confirmation, while reserving X-ray crystallography for IND-enabling data packages.

Part 1: The Structural Challenge

The target molecule consists of a pyridine core with three distinct substituents:

  • Position 2: Piperazine (Solubilizing tail/Linker)

  • Position 5: Vinyl group (Reactive "warhead" or polymerization handle)

  • Position 6: Methyl group (Steric blocker)

The Problem: Standard 1D


H NMR confirms the presence of these groups but not their relative positions. A regioisomer where the vinyl group is at Position 3 (instead of 5) will produce a nearly identical 1D spectrum. Distinguishing these isomers requires detecting the spatial proximity of the Methyl (C6) and Vinyl (C5) groups.

Part 2: Comparative Analysis of Analytical Methods

Method A: The "Quick Look" (1D NMR + LC-MS)

Standard purity check, insufficient for structural assignment.

  • Mechanism: Uses proton chemical shifts (

    
    H) and mass-to-charge ratio (
    
    
    
    ).
  • What it Confirms:

    • Molecular Formula:

      
       (via HRMS).
      
    • Functional Groups: The vinyl group displays a characteristic AMX spin system (

      
       5.0–6.8 ppm).
      
  • The Blind Spot: It cannot definitively prove the vinyl group is adjacent to the methyl group. The aromatic coupling constants (

    
     vs 
    
    
    
    ) are often ambiguous in trisubstituted pyridines.
Method B: The "Definitive Standard" (2D NMR: NOESY/HMBC)

Recommended for routine batch release.

  • Mechanism:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons within 5Å of each other through space.

    • HMBC (Heteronuclear Multiple Bond Correlation): Links protons to carbons 2-3 bonds away.

  • The "Smoking Gun": A strong NOE correlation between the Methyl protons (

    
    2.4 ppm)  and the Vinyl proton (
    
    
    
    6.7 ppm)
    confirms they are neighbors (positions 5 and 6). This correlation is impossible in the 3-vinyl regioisomer.
Method C: The "Absolute Truth" (Single Crystal X-Ray)

Required for primary reference standards.

  • Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.

  • Pros: Unambiguous 3D structure; defines stereochemistry and salt form.

  • Cons: Requires growing a diffraction-quality crystal (weeks); expensive; low throughput.

Summary of Performance
FeatureMethod A: 1D NMR + LCMSMethod B: 2D NMR (NOESY)Method C: X-Ray Crystallography
Regio-Specificity Low (Ambiguous)High (Definitive) Absolute
Throughput High (10 mins)Medium (2-4 hours)Low (Weeks)
Sample State SolutionSolutionSolid Crystal
Cost $


Verdict Purity ScreeningStructure Confirmation Reference Standard

Part 3: Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the specific NOE signal is absent, the structure is incorrect.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent signal overlap between the piperazine and methyl protons.
  • Concentration: Dissolve 10–15 mg of the compound in 600 µL of solvent. High concentration is critical for detecting weak NOE signals.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (600 MHz recommended)
  • Experiment: noesygpphpp (Gradient enhanced NOESY).

  • Mixing Time (

    
    ):  400–500 ms. (Optimized for medium-sized molecules).
    
  • Scans: Minimum 16 (for S/N > 10).

  • Relaxation Delay: 2.0 seconds.

Data Analysis (The "Checklist")
  • Locate Methyl Signal: Identify the singlet at

    
     ppm (3H).
    
  • Locate Vinyl Signals: Identify the multiplet/doublet-of-doublets at

    
     ppm (1H, 
    
    
    
    of the vinyl group).
  • Check Cross-Peak: Look for an off-diagonal cross-peak connecting the Methyl and Vinyl signals.

    • Result: Presence of cross-peak = Confirmed 5,6-substitution .

    • Result: Absence of cross-peak = Suspect 3,6-substitution (or other isomer).

Part 4: Visualization of Logic & Workflow

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical progression from synthesis to release, preventing the release of incorrect isomers.

StructureConfirmation Start Crude Synthesis Product LCMS Step 1: LC-MS & 1D NMR (Screening) Start->LCMS Check1 Mass & Purity OK? LCMS->Check1 NOESY Step 2: 2D NMR (NOESY) (The Critical Test) Check1->NOESY Yes Fail REJECT / RE-PURIFY (Wrong Isomer) Check1->Fail No Check2 NOE Correlation: Methyl <-> Vinyl? NOESY->Check2 Pass CONFIRMED STRUCTURE (Release Batch) Check2->Pass Strong Signal Check2->Fail No Signal XRay Step 3: X-Ray Crystallography (Only for IND Filing) Check2->XRay Ambiguous XRay->Pass Crystal Matches XRay->Fail Mismatch

Caption: Decision tree for structural validation. The 2D NMR step acts as the primary gatekeeper for regioisomer confirmation.

Diagram 2: The "Smoking Gun" NOE Correlation

This schematic visualizes the specific intramolecular interaction detected by the NOESY experiment.

NOE_Interaction Pyridine Pyridine Ring (Core) Methyl Methyl Group (Pos 6) Pyridine->Methyl C-C Bond Vinyl Vinyl Group (Pos 5) Pyridine->Vinyl C-C Bond Piperazine Piperazine (Pos 2) Pyridine->Piperazine C-N Bond Methyl->Vinyl NOE SIGNAL (Distance < 5Å)

Caption: Schematic of the critical Nuclear Overhauser Effect (NOE). The red dashed line represents the through-space magnetic interaction that proves the 5,6-substitution pattern.

References

  • FDA Guidance for Industry. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Section 11.1 (Laboratory Controls). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations through Space: The NOE). Link

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.Link

  • Farrant, R. D., & Lindon, J. C. (2017).[1] NMR Parameter Survey: 13C and 1H Chemical Shifts of Substituted Pyridines. Academic Press. Link

Sources

Comparative

Advanced Cytotoxicity Profiling: Novel Piperazine Scaffolds vs. Clinical Standards

Topic: Cytotoxicity Comparison of Novel Piperazine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The piperazine pharmacophore rem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Comparison of Novel Piperazine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine pharmacophore remains a "privileged structure" in medicinal chemistry due to its ability to modulate physicochemical properties and target affinity.[1] This guide provides a technical comparison of three emerging classes of piperazine derivatives—Piperazine-Quinoline Ureas , Vindoline-Piperazine Conjugates , and Arylpiperazines —against the clinical standard, Cisplatin .

Our analysis, grounded in recent experimental data, reveals that specific hybrid scaffolds not only rival Cisplatin in potency (IC50 < 5 µM) but often exhibit superior selectivity indices (SI) toward malignant phenotypes, particularly in drug-resistant breast and lung cancer lines.

Comparative Analysis: Novel Scaffolds vs. Standards

The following analysis categorizes novel compounds by their secondary pharmacophore linkage. We evaluate performance based on IC50 values (Half-maximal inhibitory concentration) and Selectivity Index (SI).

Series A: Piperazine-Quinoline Urea/Thiourea Hybrids [2][3]
  • Rationale: Combining the DNA-intercalating/lysosomotropic properties of quinolines with the hydrogen-bonding potential of urea/thiourea linkers.

  • Top Performer: Compound 23 (RL-15) [4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid amide].[2][3][4]

  • Performance: Demonstrated 7-11 fold higher selectivity for cancer cells over non-malignant breast epithelial cells (MCF10A).[3][4]

  • Mechanism: Unlike Cisplatin’s DNA crosslinking, this series induces cell death primarily through plasma membrane compromise and lysosomal membrane permeabilization (LMP).

Series B: Vindoline-Piperazine Conjugates
  • Rationale: Derivatizing the Vinca alkaloid scaffold (microtubule destabilizer) with N-substituted piperazines to overcome efflux pump resistance.

  • Top Performer: Compound 25 (1-bis(4-fluorophenyl)methyl piperazine derivative).[5]

  • Performance: exhibited single-digit micromolar IC50s against non-small cell lung cancer (HOP-92), outperforming Cisplatin in specific resistant lines.

  • Mechanism: G2/M phase cell cycle arrest followed by intrinsic apoptosis.

Series C: Arylpiperazines (Prostate Specific)
  • Rationale: Optimization of the phenyl ring substitution (e.g., ortho-methyl/chloro) to target androgen-independent prostate cancer.

  • Top Performer: Compound 9 (o-methyl-phenylpiperazine).

  • Performance: High potency against LNCaP cells (IC50 < 5 µM) but with narrower therapeutic windows compared to Series A.

Quantitative Data Summary

The table below synthesizes cytotoxicity data (IC50 in µM) across key cancer cell lines. Lower values indicate higher potency.[1]

Compound ClassLead CandidateCell LineCancer TypeIC50 (µM)Standard (Cisplatin) IC50 (µM)Relative Potency
Quinoline-Urea Cmpd 23 (RL-15)MCF-7Breast (ER+)1.97 9.714.9x Higher
Vindoline-Conj Cmpd 25HOP-92NSCLC1.35 ~3.502.6x Higher
Vindoline-Conj Cmpd 23MDA-MB-468Breast (TNBC)1.00 8.208.2x Higher
Arylpiperazine Cmpd 9LNCaPProstate4.20 2.100.5x Lower
Benzimidazole Cmpd 1Sk-Hep-1Liver19.789.710.5x Lower

Note: Relative Potency > 1.0 indicates the novel compound is more potent than Cisplatin. Data aggregated from recent high-impact studies [1, 3, 5].[6]

Mechanistic Insights & Pathway Visualization

Understanding how these compounds kill cells is critical for combination therapy design. While Cisplatin triggers DNA damage responses (DDR), novel piperazines often exploit metabolic or cytoskeletal vulnerabilities.

Mechanism of Action: Intrinsic Apoptosis & ROS Generation

The most potent piperazine derivatives (specifically Series A and B) activate the intrinsic apoptotic pathway.[7] This is often preceded by a surge in Reactive Oxygen Species (ROS), leading to mitochondrial outer membrane permeabilization (MOMP).

ApoptosisPathway Compound Piperazine Derivative (e.g., Cmpd 23) ROS ROS Generation (Oxidative Stress) Compound->ROS Induction Membrane Plasma Membrane Permeabilization Compound->Membrane Direct Interaction (Series A) Mito Mitochondrial Dysfunction (MOMP) ROS->Mito Damages CytoC Cytochrome c Release Mito->CytoC Releases Caspase9 Caspase-9 Activation CytoC->Caspase9 Activates Apoptosome Caspase3 Caspase-3 Cleavage (Executioner) Caspase9->Caspase3 Cleaves Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes Membrane->Apoptosis Lysis/Necrosis

Figure 1: Proposed signaling cascade for Piperazine-Quinoline and Vindoline derivatives. Note the dual-action of Series A compounds targeting both mitochondria and plasma membranes.

Experimental Protocol: High-Fidelity MTT Cytotoxicity Assay

Objective: Determine the IC50 of novel piperazine compounds. Cell Lines: MCF-7, A549, or HeLa.

Reagents & Preparation
  • MTT Stock: 5 mg/mL in PBS (Filter sterilize 0.22 µm; store at 4°C in dark).

  • Solubilization Buffer: DMSO (ACS Grade).

  • Test Compounds: Dissolve in 100% DMSO to 10 mM stock.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed tumor cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Critical: Fill outer edge wells with PBS only (no cells) to prevent evaporation edge effects.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Treatment (Day 1):

    • Perform serial dilutions of piperazine compounds in culture media (range: 0.1 µM to 100 µM).

    • Ensure final DMSO concentration is < 0.5% in all wells.

    • Include Positive Control (Cisplatin) and Vehicle Control (0.5% DMSO).

    • Incubate for 48h or 72h.[8]

  • MTT Addition (Day 3):

    • Add 10 µL MTT stock per 100 µL medium.[9]

    • Incubate 3-4 hours until purple formazan crystals are visible intracellularly.

  • Solubilization & Read (Day 3):

    • Carefully aspirate media (do not disturb crystals).[10]

    • Add 100 µL DMSO.[10]

    • Agitate: Shake plate on orbital shaker for 15 mins (Crucial for consistent OD).

    • Measure: Absorbance at 570 nm (Reference: 630 nm).

Workflow Visualization

MTTWorkflow Seed Seed Cells (Day 0) Treat Compound Treatment (Day 1) Seed->Treat Incubate Incubate 48-72h Treat->Incubate MTT Add MTT Reagent (3-4h) Incubate->MTT Solubilize Solubilize (DMSO) & Shake MTT->Solubilize Read Read OD 570nm Calc IC50 Solubilize->Read

Figure 2: Optimized workflow for high-throughput cytotoxicity screening of piperazine derivatives.

Conclusion

Novel piperazine derivatives, particularly Quinoline-Urea hybrids and Vindoline conjugates , represent a significant leap forward from traditional alkylating agents. They offer:

  • Superior Potency: Lower IC50 values than Cisplatin in resistant breast and lung cancer lines.

  • Distinct Mechanisms: Targeting of plasma membrane integrity and microtubule dynamics bypasses common DNA-repair resistance mechanisms.

  • Tunable Selectivity: The ability to modify the N-substitution allows for precise tuning of the therapeutic index.

For drug development professionals, Series A (Compound 23) warrants immediate in vivo pharmacokinetic evaluation due to its dual mechanism and high selectivity profile.

References
  • Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents . Molecules. [Link][1][3][4][5][8][10][11][12][13][14][15][16]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives . International Journal of Molecular Sciences. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis . Pharmaceuticals. [Link]

Sources

Safety & Regulatory Compliance

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